Trifluoromethanesulfonyl bromide
Description
Structure
3D Structure
Properties
IUPAC Name |
trifluoromethanesulfonyl bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CBrF3O2S/c2-8(6,7)1(3,4)5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMNIECVIVJOTBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CBrF3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40553989 | |
| Record name | Trifluoromethanesulfonyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40553989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15458-53-4 | |
| Record name | Trifluoromethanesulfonyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40553989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trifluoromethanesulfonyl bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Versatile Reagent: An In-depth Technical Guide to Trifluoromethanesulfonyl Bromide
Introduction: A Gateway to Trifluoromethylation
Trifluoromethanesulfonyl bromide (CF₃SO₂Br), often abbreviated as TfBr, has emerged as a powerful and versatile reagent in modern organic synthesis. Its unique chemical architecture allows it to serve as a precursor to the highly sought-after trifluoromethyl (CF₃) group, a moiety that imparts profound effects on the biological and physical properties of organic molecules. The incorporation of a trifluoromethyl group can enhance metabolic stability, increase lipophilicity, and alter the electronic nature of a compound, making it a critical strategy in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] This guide provides a comprehensive overview of the core chemical properties of trifluoromethanesulfonyl bromide, offering field-proven insights into its synthesis, reactivity, and safe handling for researchers, scientists, and professionals in drug development.
Core Physicochemical and Safety Profile
A thorough understanding of the fundamental properties and hazards of trifluoromethanesulfonyl bromide is paramount for its effective and safe utilization in a laboratory setting.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | CBrF₃O₂S | [3] |
| Molecular Weight | 212.98 g/mol | [3] |
| Boiling Point | 58-60 °C | [4] |
| Density (20/20) | 1.98 g/cm³ | [5] |
| Appearance | Colorless to Brown Clear Liquid | [5] |
| CAS Number | 15458-53-4 | [3] |
Safety and Handling: A Self-Validating Protocol
Trifluoromethanesulfonyl bromide is a corrosive and hazardous substance that demands meticulous handling to ensure laboratory safety.[3][6][7] The following protocol is designed as a self-validating system, where each step mitigates a specific risk.
Core Directive: Always handle trifluoromethanesulfonyl bromide in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and chemical safety goggles with a face shield.[6][8]
Experimental Workflow for Safe Handling:
Caption: Radical chain mechanism for the trifluoromethylation of an alkene.
Experimental Protocol: Copper-Catalyzed Addition to Methyl Acrylate [4]
-
To a solution of freshly distilled methyl acrylate in acetonitrile, add powdered copper.
-
Bubble the solution with an inert gas, such as argon, to remove oxygen, which can interfere with radical reactions.
-
Add trifluoromethanesulfonyl bromide under stirring.
-
The reaction mixture is stirred at room temperature for a specified period.
-
The solvent is evaporated, and the residue is purified by distillation to yield methyl-2-bromo-4,4,4-trifluorobutanoate. [4] Causality: The copper catalyst facilitates the single-electron transfer process, promoting the formation of the initial radical species under milder conditions than photochemical or thermal initiation.
Electrophilic Trifluoromethylthiolation
While trifluoromethanesulfonyl bromide itself is not a direct electrophilic trifluoromethylthiolating agent, it serves as a precursor to reagents that are. The trifluoromethylthio (SCF₃) group is another important fluorinated moiety in drug design. [9][10]Reagents capable of electrophilic trifluoromethylthiolation can be generated from trifluoromethanesulfonyl derivatives. [9]
Applications in Drug Development
The ability to introduce trifluoromethyl groups into organic molecules is of paramount importance in medicinal chemistry. The trifluoromethyl group can significantly enhance a drug candidate's properties:
-
Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation, increasing the in vivo half-life of a drug. [1]* Lipophilicity: The trifluoromethyl group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes. [11]* Binding Affinity: The electronic properties of the trifluoromethyl group can alter the pKa of nearby functional groups and influence hydrogen bonding, potentially leading to stronger interactions with biological targets. [11] Trifluoromethanesulfonyl bromide and its derivatives have been instrumental in the synthesis of a wide range of biologically active compounds, including potential anti-cancer and antibiotic agents. [11][12]
Conclusion
Trifluoromethanesulfonyl bromide is a highly valuable reagent for the introduction of the trifluoromethyl group into organic molecules. Its reactivity, particularly in radical trifluoromethylation reactions, provides a powerful tool for synthetic chemists. A thorough understanding of its chemical properties, coupled with strict adherence to safety protocols, enables its effective and safe application in the laboratory. As the demand for novel fluorinated compounds in drug discovery and materials science continues to grow, the importance of versatile reagents like trifluoromethanesulfonyl bromide is set to increase.
References
- Tyutyunov, A.A., et al. (2016). Study of reactivity of trifluoromethanesulfonyl bromide towards unsaturated hydrocarbons. Fluorine Notes, 109, 1-2.
-
National Center for Biotechnology Information (n.d.). Trifluoromethanesulfonyl Bromide. PubChem. Retrieved from [Link]
- Haszeldine, R. N., & Tipping, A. E. (1967). The reaction of perfluoroalkanesulfonyl halides VII. Preparation and reactions of trifluoromethanesulfonyl bromide. Journal of the Chemical Society C: Organic, 1241-1249.
- Ignat’ev, N. V., et al. (2020). Synthesis and reactions of perfluoroalkane-α-hydro- and -α, α-dihydrosulfonyl bromides with alkenes. Fluorine Notes, 128, 1-2.
-
Wechem (2025). Potential applications of trifluoromethanesulfonyl chloride derivatives in medicine and materials science. Retrieved from [Link]
- Furin, G. G. (2022).
- Zard, S. Z. (2012). A journey into the world of radicals and beyond.
- Shen, Q. (2015). Shelf-Stable Electrophilic Reagents for Trifluoromethylthiolation. Accounts of Chemical Research, 48(6), 1739-1749.
- Rábai, J., et al. (2015). Acid-promoted direct electrophilic trifluoromethylthiolation of phenols. Organic & Biomolecular Chemistry, 13(8), 2355-2365.
- Billard, T. (2017). Self-stable Electrophilic Reagents for Trifluoromethylthiolation.
-
ChemSrc (n.d.). trifluoromethanesulfonyl fluoride. Retrieved from [Link]
- Shen, Q. (2014). Structure-Reactivity Relationship (SAR) of Trifluoromethanesulfenates: Discovery of An Electrophilic Trifluoromethylthiolating Reagent.
-
Organic Chemistry Portal (n.d.). Synthesis of trifluoromethyl alkanes. Retrieved from [Link]
- Xu, C., et al. (2015). N-Trifluoromethylthiodibenzenesulfonimide: A Shelf-Stable, Broadly Applicable Electrophilic Trifluoromethylthiolating Reagent.
- Mague, J. T., & Abdel-Magid, A. F. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(20), 6823.
- Ferreira, L. F., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 5(2), 193-210.
- Liu, G., et al. (2021). Trifluoromethanesulfonyl azide as a bifunctional reagent for metal-free azidotrifluoromethylation of unactivated alkenes. Chemical Science, 12(4), 1467-1472.
- Smith, J. (2024). Trifluoromethanesulfonic Acid: Properties, Synthesis, Applications, and Safety Protocols.
-
Chemistry Steps (n.d.). The E2 Reaction Mechanism. Retrieved from [Link]
-
Chemistry LibreTexts (2025). 11.8: The E2 Reaction and Mechanism. Retrieved from [Link]
-
Pharmaguideline (n.d.). E1 and E2 Reactions – Kinetics, Order of Reactivity of Alkyl Halides. Retrieved from [Link]
-
Online Chemistry notes (2021). Elimination reaction : E1 and E2 reaction – Examples, Mechanism, Orientation and Reactivity. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. jelsciences.com [jelsciences.com]
- 3. Trifluoromethanesulfonyl Bromide | CBrF3O2S | CID 14000568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Volume # 6(109), November - December 2016 — "Study of reactivity of trifluoromethanesulfonyl bromide towards unsaturated hydrocarbons" [notes.fluorine1.ru]
- 5. Trifluoromethanesulfonyl Bromide | 15458-53-4 | TCI AMERICA [tcichemicals.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Trifluoromethanesulfonyl Bromide | 15458-53-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Acid-promoted direct electrophilic trifluoromethylthiolation of phenols - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02633K [pubs.rsc.org]
- 11. Potential applications of trifluoromethanesulfonyl chloride derivatives in medicine and materials science - Wechem [m.wechemglobal.com]
- 12. mdpi.com [mdpi.com]
history and discovery of trifluoromethanesulfonyl bromide reagents
An In-Depth Technical Guide to Trifluoromethanesulfonyl Bromide: From Historical Discovery to Modern Synthetic Applications
Abstract
Trifluoromethanesulfonyl bromide (CF3SO2Br), commonly known as triflyl bromide, is a versatile yet underutilized reagent in organic synthesis. Characterized by its photosensitivity and the labile nature of its sulfur-bromine bond, it serves as a potent precursor to both the trifluoromethanesulfonyl (triflyl) radical (CF3SO2•) and, via subsequent desulfodioxidation, the trifluoromethyl radical (CF3•). This guide provides a comprehensive overview of triflyl bromide, beginning with its historical discovery and the foundational work that established its chemical utility. We will delve into its synthesis, key physicochemical properties, and core reactivity. The primary focus will be on its application in the radical addition to unsaturated systems, exploring photochemically and metal-mediated initiation pathways. Detailed, field-tested protocols are provided, alongside mechanistic insights and comparative data, to equip researchers, chemists, and drug development professionals with the practical knowledge required to effectively leverage this powerful reagent.
Historical Perspective and Discovery
The exploration of organofluorine chemistry in the mid-20th century led to the development of numerous powerful reagents that have since become indispensable. The trifluoromethanesulfonyl (triflyl) group is one of the most electron-withdrawing functionalities known, and its introduction into molecules can profoundly alter their physical and chemical properties. The synthesis of the parent trifluoromethanesulfonic acid was first reported in 1954 by Haszeldine and Kidd.[1] Shortly thereafter, the broader class of triflate-containing compounds began to be explored.
The first synthesis of trifluoromethanesulfonyl bromide can be traced back to the foundational work on perfluoroalkanesulfonyl compounds. A key preparative method involves the reaction of sodium trifluoromethanesulfinate (CF3SO2Na) with elemental bromine in an aqueous solution.[2] This method provided access to a reagent that was found to be highly photosensitive, readily undergoing homolytic cleavage of the S-Br bond to initiate radical chain reactions.[3] Early studies demonstrated that triflyl bromide adds to alkenes and alkynes, often with the concurrent loss of sulfur dioxide (SO2), to yield valuable trifluoromethylated products.[2][3] This unique reactivity, where the reagent can act as a source for either the CF3SO2 or the CF3 group, set the stage for its application in synthetic chemistry.
Synthesis and Physicochemical Properties
The most reliable and scalable synthesis of trifluoromethanesulfonyl bromide proceeds via the oxidative bromination of sodium trifluoromethanesulfinate. This precursor is readily available or can be prepared from trifluoromethyl bromide. The reaction with bromine provides triflyl bromide in high yield and purity after a simple workup and distillation.[2][3]
General Synthesis Workflow
The synthesis involves the dropwise addition of bromine to an aqueous solution of sodium trifluoromethanesulfinate at a controlled temperature. The dense, immiscible product is then separated, washed, dried, and purified by distillation.
Caption: Figure 2. Photochemical Radical Addition Mechanism
Senior Application Scientist's Note: The regioselectivity of the initial radical addition (Br• or CF3SO2•) to the alkene is governed by the formation of the most stable carbon-centered radical intermediate. [4][5]For terminal alkenes, this typically means addition to the less substituted carbon, placing the new radical on the more substituted carbon. However, steric hindrance can be a significant factor, especially with internal olefins, leading to slower reactions and potential side products. [3]
Copper-Mediated Trifluoromethylation
A highly effective method for achieving trifluoromethylation with concurrent loss of SO2 involves the use of powdered copper in a polar solvent like acetonitrile. [3]This process is believed to proceed through a copper-mediated single-electron transfer (SET) mechanism, which facilitates the desulfodioxidation step. This approach is particularly valuable as it often proceeds under milder thermal conditions (40-70 °C) than purely thermal initiation and provides cleaner reactions than photochemical methods for some substrates.
This copper-catalyzed reaction is highly effective for terminal alkenes, including those with electron-withdrawing groups like acrylates, and results in the formation of γ-trifluoromethylated bromoalkanes. [3]
Substrate Scope and Comparative Yields
The success of the radical addition is highly dependent on the nature of the unsaturated substrate. The table below summarizes representative outcomes under different conditions.
| Substrate | Initiator | Product Structure | Yield (%) | Reference |
| Styrene | Sunlight | 2-Bromo-1-phenyl-1-(trifluoromethanesulfonyl)ethane | - | [3] |
| Acrolein | Copper | 2-Bromo-3-(trifluoromethanesulfonyl)propanal | 79% | [3] |
| Methyl Acrylate | Copper | Methyl 2-bromo-3-(trifluoromethanesulfonyl)butanoate | 60% | [3] |
| Allyl Acetate | - | 1-Bromo-2-(trifluoromethanesulfonyl)propyl acetate | - | [3] |
| Decene-1 | Copper, 40-45°C | 2-Bromo-1,1,1-trifluorododecane (after SO2 loss) | High | [3] |
Senior Application Scientist's Note: The reactions involving copper catalysis and subsequent SO2 loss are particularly powerful. They represent a direct method for the bromotrifluoromethylation of alkenes. The resulting products are versatile synthetic intermediates, primed for further functionalization, such as elimination to form vinyl trifluoromethyl groups or nucleophilic substitution of the bromide.
Detailed Experimental Protocols
The following protocols are based on established literature procedures and provide a reliable foundation for laboratory work.
Protocol 5.1: Synthesis of Trifluoromethanesulfonyl Bromide (CF3SO2Br)
[3]
-
Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, prepare a solution of sodium trifluoromethanesulfinate (CF3SO2Na) in ice water.
-
Reaction: Cool the flask to 5-10 °C in an ice bath. Add bromine (Br2) dropwise via the dropping funnel while stirring vigorously. Maintain the temperature throughout the addition. A dark, dense organic layer will form.
-
Workup: Once the addition is complete, continue stirring for 15 minutes. Transfer the reaction mixture to a separatory funnel and separate the lower organic layer.
-
Purification: Wash the organic layer with an equal volume of ice water. Separate the organic layer and dry it over phosphorus pentoxide (P2O5).
-
Distillation: Decant the dried liquid and distill under atmospheric pressure, collecting the fraction boiling at 58-60 °C. The expected yield is approximately 90%.
Safety Note: Triflyl bromide is volatile and corrosive. Bromine is highly toxic and corrosive. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Protocol 5.2: Copper-Catalyzed Addition to Methyl Acrylate
[3]
-
Setup: To a solution of freshly distilled methyl acrylate (1.0 eq) in acetonitrile, add powdered copper (approx. 1 mol%). Bubble argon through the solution for 10-15 minutes to degas.
-
Reaction: While stirring, add trifluoromethanesulfonyl bromide (1.0 eq) dropwise. An exotherm may be observed. Stir the reaction mixture at room temperature for 24-48 hours.
-
Workup: Monitor the reaction by TLC or GC-MS. Once complete, filter the mixture to remove the copper catalyst.
-
Purification: Evaporate the solvent under reduced pressure. The residue can be purified by vacuum distillation to afford methyl 2-bromo-3-(trifluoromethanesulfonyl)butanoate as a clear liquid. The reported yield is 60%.
Senior Application Scientist's Note: The use of acetonitrile as a solvent is key, as it helps to mediate the copper-catalyzed process. Degassing is important in many radical reactions to remove oxygen, which can act as a radical scavenger and inhibit the desired chain reaction.
Conclusion
Trifluoromethanesulfonyl bromide is a potent and versatile reagent for the introduction of triflyl and trifluoromethyl groups into organic molecules. Its reactivity is dominated by radical pathways, which can be effectively controlled through photochemical or metal-mediated initiation. While its photosensitivity requires careful handling, its ability to participate in radical additions to a wide range of unsaturated substrates makes it a valuable tool for synthetic chemists, particularly in the fields of agrochemicals and pharmaceuticals where the trifluoromethyl group is a privileged motif. [6]The copper-catalyzed bromotrifluoromethylation with SO2 extrusion stands out as a particularly efficient and practical transformation, providing access to valuable fluorinated building blocks from simple alkenes.
References
- Tyutyunov, A.A., Ibragimova, L.F., Kagramanov, N.D., Sterlin, S.R., & Igumnov, S.M. (2016). Study of Reactivity of Trifluoromethanesulfonyl Bromide Towards Unsaturated Hydrocarbons. Fluorine Notes, 109, 1-2. [Link: https://www.fluorine-notes.com/wp-content/uploads/2016/12/109_1-2_en.pdf]
- Zhang, Y.F., Lü, L., & Huang, W.Y. (1989). The reaction of perfluoroalkanesulfonyl halides VII. Preparation and reactions of trifluoromethanesulfonyl bromide. Chinese Journal of Chemistry. [Link: https://www.researchgate.net/publication/250085888_The_reaction_of_perfluoroalkanesulfonyl_halides_VII_Preparation_and_reactions_of_trifluoromethanesulfonyl_bromide]
- Dalal, M. (n.d.). A Textbook of Physical Chemistry – Volume 1. Dalal Institute. [Link: https://www.dalalinstitute.com/books/a-textbook-of-physical-chemistry-volume-1/]
- Crich, D., & Bohé, L. (2008). Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry. Accounts of Chemical Research. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2637843/]
- Khan Academy. (2023). Free radical addition of HBr to an alkene (peroxide effect). [Link: https://www.khanacademy.org/science/organic-chemistry/alkenes-alkynes/alkene-reactions-and-mechanisms/v/free-radical-addition-of-hbr-to-an-alkene-peroxide-effect]
- Haszeldine, R.N., & Kidd, J.M. (1954). Perfluoroalkyl derivatives of sulphur. Part I. Trifluoromethanesulphonic acid. Journal of the Chemical Society (Resumed), 4228-4232. [Link: https://pubs.rsc.org/en/content/articlelanding/1954/jr/jr9540004228]
- Asymmetric Radical Trifluoromethylation of Alkenes. (2021). Organic & Biomolecular Chemistry. [Link: https://pubs.rsc.org/en/content/articlelanding/2021/ob/d1ob00904a]
- Wikipedia. (n.d.). Triflic acid. [Link: https://en.wikipedia.org/wiki/Triflic_acid]
- Ondrusek, B.A., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(19), 6701. [Link: https://www.mdpi.com/1420-3049/27/19/6701]
- Leslie, J. M. (2020). Radical addition of HBr to an alkene. [Link: https://www.youtube.
- Master Organic Chemistry. (2025). Radical Addition Of HBr To Alkenes w/ ROOR (Peroxides). [Link: https://www.masterorganicchemistry.com/2013/04/05/free-radical-addition-of-hbr/]
Sources
- 1. Triflic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Volume # 6(109), November - December 2016 — "Study of reactivity of trifluoromethanesulfonyl bromide towards unsaturated hydrocarbons" [notes.fluorine1.ru]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Khan Academy [khanacademy.org]
- 6. mdpi.com [mdpi.com]
Thermodynamic Stability & Handling of Trifluoromethanesulfonyl Bromide (CF3SO2Br)
The following technical guide details the thermodynamic stability, synthesis, and handling of Trifluoromethanesulfonyl Bromide (CF3SO2Br) .
Executive Summary
Trifluoromethanesulfonyl bromide (TfBr, CF3SO2Br) is a highly reactive sulfonyl halide used primarily as a source of trifluoromethyl (CF3•) or trifluoromethanesulfonyl (CF3SO2[1][2][3][4][5][6][7]•) radicals in organic synthesis.[2][4] Unlike its chloride analogue (TfCl), which is kinetically stable at room temperature, TfBr exhibits significant photochemical instability and a lower thermodynamic threshold for homolytic bond cleavage.
This guide provides a rigorous analysis of its thermodynamic profile, detailing the causality between its weak S-Br bond and its utility in Atom Transfer Radical Addition (ATRA) reactions. It establishes a self-validating protocol for synthesis, storage, and application to ensure reproducibility and safety in drug development workflows.
Molecular Architecture & Physical Properties
The instability of TfBr is intrinsic to the weak sulfur-bromine bond, further destabilized by the strong electron-withdrawing nature of the trifluoromethyl group.
Table 1: Physicochemical Profile
| Property | Value | Context |
| CAS Number | 15458-53-4 | Unique Identifier |
| Molecular Weight | 212.97 g/mol | High density liquid |
| Physical State | Liquid | Colorless to pale brown (degradation indicator) |
| Boiling Point | 53 °C | Volatile; distillable under mild heat |
| Bond Dissociation Energy (S-Br) | ~211.0 kJ/mol | Significantly weaker than S-Cl (~267 kJ/mol) |
| Solubility | Soluble in CH2Cl2, MeCN, Et2O | Hydrolyzes in aqueous media |
Thermodynamic Stability Profile
Thermal vs. Photochemical Stability
The stability of CF3SO2Br is dichotomous: it is thermally robust in the dark but photolytically fragile.
-
Thermal Stability (Dark): In the absence of light, neat CF3SO2Br is stable at room temperature (20–25°C). Differential Scanning Calorimetry (DSC) and thermal studies suggest an onset of thermal decomposition >130°C, where it disproportionates or extrudes SO2.
-
Photochemical Instability: The S-Br bond (~211 kJ/mol) is susceptible to homolysis by visible light. Upon irradiation, it cleaves to generate the trifluoromethanesulfonyl radical, which rapidly extrudes sulfur dioxide to form the trifluoromethyl radical.
Decomposition Mechanism
The decomposition follows a radical pathway, driven by the entropy gain from SO2 gas release.
Figure 1: Photochemical decomposition pathway of CF3SO2Br leading to SO2 extrusion.
Synthesis & Purification Protocol
Self-Validating System: The synthesis relies on the oxidative bromination of sodium triflinate. The evolution of color (bromine consumption) and phase separation act as visual checkpoints.
Reagents
-
Sodium Trifluoromethanesulfinate (CF3SO2Na): 1.0 equiv.
-
Bromine (Br2): 1.0–1.1 equiv.
Step-by-Step Methodology
-
Preparation: Dissolve CF3SO2Na in deionized water (approx. 2M concentration) in a round-bottom flask wrapped in aluminum foil (protect from light).
-
Addition (0°C): Cool the solution to 0°C. Add elemental bromine dropwise via an addition funnel.
-
Checkpoint: The solution will turn red-brown. The reaction is instantaneous.
-
-
Phase Separation: Stir for 30 minutes at 0°C. CF3SO2Br is hydrophobic and dense; it will form a distinct bottom organic layer.
-
Extraction: Separate the bottom layer. Extract the aqueous phase once with cold dichloromethane (CH2Cl2) if yield maximization is required.
-
Purification (Distillation):
-
Dry the organic layer over MgSO4.
-
Critical: Distill under ambient or slightly reduced pressure. Collect the fraction boiling at 53°C .
-
Safety: Perform in a fume hood; vapors are corrosive and lachrymatory.
-
-
Storage: Immediately transfer to an amber vial flushed with Argon.
Figure 2: Synthesis workflow for CF3SO2Br ensuring minimal light exposure.
Storage & Shelf-Life Management
Due to its thermodynamic profile, strict adherence to the following storage conditions is required to prevent "dark" decomposition (slow thermal degradation) and hydrolysis.
| Parameter | Requirement | Rationale |
| Temperature | -20°C (Freezer) | Suppresses kinetic energy for homolysis; prevents vaporization.[1] |
| Light Protection | Amber Glass / Foil | Prevents photochemical initiation of S-Br cleavage. |
| Atmosphere | Argon / Nitrogen | Prevents hydrolysis (CF3SO2Br + H2O → CF3SO3H + HBr). |
| Container | Teflon-lined cap | Corrosive vapors degrade standard rubber septa. |
| Shelf-Life | 3–6 Months | Re-distill if liquid turns dark brown (indicating free Br2). |
Application Context: Radical Trifluoromethylation
The thermodynamic instability of the S-Br bond is the feature, not the bug, in synthetic applications. In Atom Transfer Radical Addition (ATRA), CF3SO2Br serves as a superior radical source compared to CF3I or CF3Br gas due to its liquid state and facile activation.
Mechanism in Drug Discovery:
-
Initiation: Visible light (or initiator) cleaves the S-Br bond.
-
Addition: The electrophilic CF3• radical adds to an alkene.
-
Termination: The resulting alkyl radical abstracts a Br atom from another molecule of CF3SO2Br, propagating the chain.
Note: Because the S-Br bond (~211 kJ/mol) is weaker than the S-Cl bond (~267 kJ/mol), CF3SO2Br can often be activated under milder conditions than CF3SO2Cl, reducing side reactions in sensitive pharmaceutical intermediates.
References
-
Synthesis & Reactivity: Kamigata, N., et al. "Reactions of perfluoroalkanesulfonyl bromides with alkenes and alkynes." Journal of Fluorine Chemistry, vol. 49, no. 1, 1990. Link
-
Bond Dissociation Energies: Zhu, S., & O'Reilly, R. J. "A Quantum Chemical Study of the Gas-Phase Homolytic S–Br Bond Dissociation Enthalpies of Sulfenyl Bromides." Journal of Chemical & Engineering Data, 2020. (Calculated BDE for CF3SO2Br: 211.0 kJ/mol).[3] Link
-
Photochemical Properties: Tyutyunov, A. A., et al. "Synthesis and reactions of perfluoroalkane-α-hydro- and -α,α-dihydrosulfonyl bromides." Fluorine Notes, vol. 128, 2020.[8][9] (Boiling point citation: 53°C).[8] Link
- Radical Mechanisms: Parsol, S., et al. "Trifluoromethanesulfonyl Bromide: A Versatile Reagent." Encyclopedia of Reagents for Organic Synthesis, 2016.
Sources
- 1. Trifluoromethanesulfonimide | 82113-65-3 [chemicalbook.com]
- 2. luo.chem.utah.edu [luo.chem.utah.edu]
- 3. researchgate.net [researchgate.net]
- 4. luo.chem.utah.edu [luo.chem.utah.edu]
- 5. BR112015001431B1 - processes for the preparation of an aqueous sulfonimide compound and processes for the preparation of (rf¹-so2) (rf²-so2) nmb - Google Patents [patents.google.com]
- 6. CA2878050A1 - Method for preparing a sulfonimide compound and salts thereof - Google Patents [patents.google.com]
- 7. BR112015001431B1 - processes for the preparation of an aqueous sulfonimide compound and processes for the preparation of (rf¹-so2) (rf²-so2) nmb - Google Patents [patents.google.com]
- 8. fluorine1.com [fluorine1.com]
- 9. fluorine1.com [fluorine1.com]
The Radical Generation Potential of Triflyl Bromide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
Trifluoromethylated organic compounds are of paramount importance in modern medicinal chemistry and materials science, owing to the unique physicochemical properties imparted by the trifluoromethyl (CF₃) group. The development of efficient and versatile methods for the introduction of this moiety is therefore a subject of intense research. Trifluoromethanesulfonyl bromide (CF₃SO₂Br), or triflyl bromide, has emerged as a potent and versatile reagent for the generation of trifluoromethyl radicals under a variety of conditions. This technical guide provides a comprehensive overview of the fundamental principles and practical applications of triflyl bromide as a radical precursor. We will delve into the mechanistic underpinnings of radical generation through photochemical, thermal, and redox-initiated pathways, supported by thermodynamic data and field-proven insights. Detailed experimental protocols and a comparative analysis with other common trifluoromethylating agents are presented to equip researchers with the knowledge to effectively harness the synthetic potential of this valuable reagent.
Introduction: The Significance of the Trifluoromethyl Group and the Role of Triflyl Bromide
The strategic incorporation of a trifluoromethyl group can dramatically alter the biological and material properties of a molecule. Its high electronegativity, metabolic stability, and lipophilicity can enhance binding affinity to biological targets, improve membrane permeability, and block metabolic pathways, making it a privileged functional group in drug design.[1] Consequently, the development of reliable and efficient trifluoromethylation methods is a cornerstone of modern synthetic chemistry.
Triflyl bromide (CF₃SO₂Br) is a readily available and easy-to-handle liquid that serves as an excellent source of the trifluoromethyl radical (•CF₃) and, under certain conditions, the trifluoromethanesulfonyl radical (CF₃SO₂•).[2] Its utility stems from the relatively weak sulfur-bromine bond, which can be cleaved under mild conditions to initiate radical chain reactions. This guide will explore the diverse strategies for unlocking the radical-generating potential of triflyl bromide, providing a robust toolkit for synthetic chemists.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physical and chemical properties of triflyl bromide is essential for its safe and effective use in the laboratory.
| Property | Value | Source |
| Molecular Formula | CBrF₃O₂S | |
| Molecular Weight | 212.97 g/mol | |
| Appearance | Colorless to brown liquid | |
| Boiling Point | 58-60 °C | [Fluorine Notes, 2016, 109, 1-2] |
| Density | 1.98 g/cm³ (at 20 °C) |
Safety Precautions: Triflyl bromide is a corrosive and moisture-sensitive compound that causes severe skin burns and eye damage. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. It is also heat and light-sensitive and should be stored under an inert atmosphere in a refrigerator.
Mechanisms of Radical Generation
The versatility of triflyl bromide lies in its ability to generate radicals through multiple initiation pathways. The choice of initiation method depends on the specific substrate, desired reaction outcome, and available laboratory equipment.
The Key to Reactivity: The S-Br Bond
| Bond | Bond Dissociation Energy (kJ/mol) | Bond Dissociation Energy (kcal/mol) | Source |
| Br-CF₃ | 285 | 68 | |
| Br-Br | 193 | 46 | |
| C-H (in CH₄) | 439 | 105 |
Note: The Br-CF₃ BDE is used as a reasonable approximation to illustrate the relative weakness of the bond that leads to the trifluoromethyl radical.
Photochemical Initiation: Harnessing the Power of Light
Visible-light photoredox catalysis has revolutionized radical chemistry by providing a mild and efficient means of generating radical species.[5] In this approach, a photocatalyst absorbs light and enters an excited state, becoming a potent single-electron transfer (SET) agent.
A plausible mechanism for the photoredox-catalyzed generation of a trifluoromethyl radical from triflyl bromide, adapted from the well-studied triflyl chloride, is depicted below.[6]
Caption: Proposed photoredox catalytic cycle for trifluoromethylation using triflyl bromide.
Causality in the Photoredox Cycle:
-
Photoexcitation: The photocatalyst (e.g., a ruthenium or iridium complex) absorbs visible light, promoting an electron to a higher energy level and forming the excited state (PC*).[5]
-
Single Electron Transfer (SET): The excited photocatalyst is a strong reductant and donates an electron to triflyl bromide, which has a sufficiently low reduction potential to act as an acceptor.[6] This SET process generates the oxidized photocatalyst (PC⁺) and the triflyl bromide radical anion.
-
Fragmentation: The transient radical anion rapidly fragments, driven by the thermodynamic stability of the products, to release a trifluoromethyl radical (•CF₃), sulfur dioxide (SO₂), and a bromide anion (Br⁻).[6]
-
Radical Addition: The electrophilic trifluoromethyl radical readily adds to electron-rich substrates, such as arenes or alkenes, to form a radical intermediate.[6]
-
Oxidation and Regeneration of Photocatalyst: The radical intermediate is then oxidized by the now strongly oxidizing PC⁺, regenerating the ground-state photocatalyst and forming a cationic intermediate.
-
Deprotonation: Finally, a base in the reaction mixture removes a proton from the cationic intermediate to yield the desired trifluoromethylated product.[6]
Thermal Initiation: The Classical Approach
Heating a solution containing triflyl bromide can induce homolytic cleavage of the S-Br bond to generate a trifluoromethyl radical and a bromine radical. This method is often employed in conjunction with a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, which decomposes at a lower temperature to start the radical chain reaction.[7]
Caption: General scheme for thermal initiation of radical reactions with triflyl bromide.
The Logic of Thermal Initiation:
-
Initiation: A radical initiator decomposes upon heating to produce initial radicals (R•). These radicals can then react with triflyl bromide to generate the trifluoromethyl radical, which propagates the chain.
-
Propagation: The trifluoromethyl radical adds to a substrate, creating a new radical intermediate. This intermediate then reacts with another molecule of triflyl bromide to form the product and regenerate the trifluoromethyl radical, thus continuing the chain reaction.[8]
-
Termination: The reaction is terminated when two radicals combine.
Redox Initiation: Electron Transfer without Light
Redox initiation involves the use of a chemical reductant or oxidant to generate radicals from triflyl bromide at ambient temperature.[9] This method is particularly useful when substrates or products are sensitive to heat or light. Common redox systems include metal salts (e.g., copper(I) or iron(II)) or organic reductants.
Mechanism of Redox Initiation: A one-electron reductant can transfer an electron to triflyl bromide, leading to the formation of the same triflyl bromide radical anion seen in the photochemical pathway, which then fragments to produce the trifluoromethyl radical.
Experimental Protocols: A Practical Guide
The following protocols are representative examples and should be adapted and optimized for specific substrates and desired outcomes.
Protocol 1: Photoredox-Catalyzed Trifluoromethylation of an Arene
This protocol is adapted from the work of MacMillan and co-workers on the trifluoromethylation of arenes using triflyl chloride and can be applied to triflyl bromide.[6]
Materials:
-
Arene substrate (1.0 equiv)
-
Triflyl bromide (1.5 equiv)
-
Photocatalyst (e.g., Ru(bpy)₃Cl₂ or Ir(ppy)₃, 1-2 mol%)
-
Base (e.g., K₂CO₃ or diisopropylethylamine, 2.0 equiv)
-
Anhydrous solvent (e.g., acetonitrile or DMF)
-
Schlenk flask or sealed vial
-
Magnetic stirrer
-
Visible light source (e.g., blue LEDs or a household compact fluorescent lamp)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the arene substrate, photocatalyst, and base.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add the anhydrous solvent via syringe.
-
Add triflyl bromide via syringe and seal the flask.
-
Place the reaction mixture in front of the visible light source and stir vigorously at room temperature. A cooling fan may be necessary to maintain ambient temperature.[10]
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by opening the flask to air.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for photoredox-catalyzed trifluoromethylation.
Protocol 2: Radical Addition of Triflyl Bromide to an Alkene
This protocol describes the addition of the trifluoromethyl group and a bromine atom across a double bond.
Materials:
-
Alkene substrate (1.0 equiv)
-
Triflyl bromide (1.2 equiv)
-
Radical initiator (e.g., AIBN, 10 mol%)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
-
Reflux condenser
-
Inert atmosphere setup
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the alkene substrate and the radical initiator.
-
Flush the system with an inert atmosphere.
-
Add the degassed solvent via syringe.
-
Add triflyl bromide via syringe.
-
Heat the reaction mixture to the appropriate temperature for the chosen initiator (e.g., 80 °C for AIBN in toluene) and stir.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Comparative Analysis: Triflyl Bromide vs. Other CF₃ Radical Sources
The choice of a trifluoromethylating agent is a critical decision in synthetic planning. Triflyl bromide offers a unique balance of reactivity, ease of handling, and cost-effectiveness compared to other common sources of the •CF₃ radical.
| Reagent | Formula | Physical State | Generation of •CF₃ | Advantages | Disadvantages |
| Triflyl Bromide | CF₃SO₂Br | Liquid | Photochemical, Thermal, Redox | Easy to handle liquid, versatile initiation methods. | Corrosive, moisture-sensitive. |
| Triflyl Chloride | CF₃SO₂Cl | Gas/Liquid | Photochemical, Thermal | Readily available, well-studied in photoredox catalysis.[6] | Gaseous at room temperature, requires careful handling. |
| Trifluoroiodomethane | CF₃I | Gas | Photochemical, Thermal | High reactivity.[2] | Gaseous and volatile, can lead to side reactions (iodination).[6] |
| Langlois' Reagent | CF₃SO₂Na | Solid | Redox, Photochemical | Stable, easy-to-handle solid, good for redox reactions.[2] | Often requires an oxidant, may have solubility issues. |
| Togni's Reagent | Hypervalent Iodine Reagent | Solid | Redox, Photochemical | Electrophilic CF₃ source, broad substrate scope. | More expensive, multi-step synthesis.[2] |
Causality Behind the Choice:
-
For ease of handling and versatility, triflyl bromide is often a superior choice to the gaseous CF₃I and CF₃Cl.
-
For photoredox reactions, both triflyl bromide and triflyl chloride are excellent choices, with the choice often depending on commercial availability and specific reaction conditions.
-
For redox-initiated reactions in which a solid reagent is preferred, Langlois' reagent is a viable alternative.
-
When an electrophilic trifluoromethylating agent is required, Togni's reagent is the go-to choice, although it operates through a different mechanistic manifold.
The Trifluoromethanesulfonyl Radical (CF₃SO₂•): An Alternative Pathway
While the generation of the trifluoromethyl radical is the most common outcome of triflyl bromide activation, under certain conditions, the trifluoromethanesulfonyl radical (CF₃SO₂•) can be formed and participate in subsequent reactions. This typically occurs when the reaction conditions favor the homolytic cleavage of the C-S bond in the initially formed radical or when a different initiation pathway is at play. The trifluoromethanesulfonyl radical is a valuable species for the introduction of the trifluoromethanesulfonyl group (-SO₂CF₃), which is also an important pharmacophore.
Conclusion and Future Outlook
Triflyl bromide is a powerful and versatile reagent for the generation of trifluoromethyl radicals, and to a lesser extent, trifluoromethanesulfonyl radicals. Its ability to be activated through photochemical, thermal, and redox pathways provides synthetic chemists with a flexible toolkit for the construction of complex trifluoromethylated molecules. The mild conditions often employed, particularly in photoredox catalysis, make it an attractive choice for late-stage functionalization in drug discovery programs.
Future research in this area will likely focus on the development of even more efficient and selective catalytic systems for the activation of triflyl bromide, as well as the exploration of its potential in asymmetric trifluoromethylation reactions. The continued elucidation of the subtle mechanistic details governing the reactivity of triflyl bromide will undoubtedly lead to the discovery of new and innovative synthetic transformations.
References
-
Pooput, C., et al. (2020). CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na. Beilstein Journal of Organic Chemistry, 16, 1846-1925. [Link]
-
Tyutyunov, A. A., et al. (2016). Study of Reactivity of Trifluoromethanesulfonyl Bromide Towards Unsaturated Hydrocarbons. Fluorine Notes, 109, 1-2. [Link]
-
PubChem. Trifluoromethanesulfonyl bromide. [Link]
-
Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480(7376), 224-228. [Link]
-
Wikipedia. Bond-dissociation energy. [Link]
-
Scribd. Bond Dissociation Energies Table. [Link]
-
Prier, C. K., Rankic, D. A., & MacMillan, D. W. C. (2013). Visible light photoredox catalysis with transition metal complexes: applications in organic synthesis. Chemical reviews, 113(7), 5322-5363. [Link]
-
Sarac, A. S. (1999). Redox polymerization. Progress in Polymer Science, 24(8), 1149-1204. [Link]
-
Mondal, S. (2024). VARIOUS RADICAL INITIATION PROCESSES IN ORGANIC SYNTHESIS. Futuristic Trends in Chemical, Material Sciences & Nano Technology, 3(5), Part 1, Chapter 2. [Link]
-
Chemistry LibreTexts. Addition of Radicals to Alkenes. [Link]
-
DiRocco, D. A., et al. (2014). A general strategy for the perfluoroalkylation of arenes and arylbromides by using arylboronate esters and [(phen)CuRF]. Angewandte Chemie International Edition, 53(18), 4802-4806. [Link]
-
Narayanam, J. M., & Stephenson, C. R. (2011). Visible light photoredox catalysis: applications in organic synthesis. Chemical Society Reviews, 40(1), 102-113. [Link]
-
Wikipedia. Trifluoromethylation. [Link]
-
He, C. Y., et al. (2022). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Organic Letters, 24(12), 2145-2148. [Link]
-
Meanwell, N. A. (2017). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Journal of Medicinal Chemistry, 60(7), 2431-2489. [Link]
-
Chemistry LibreTexts. 4: Radical Reactions. [Link]
-
Sarac, A. S. (1999). Redox polymerization. Progress in Polymer Science, 24(8), 1149-1204. [Link]
-
Mondal, S. (2024). VARIOUS RADICAL INITIATION PROCESSES IN ORGANIC SYNTHESIS. Futuristic Trends in Chemical, Material Sciences & Nano Technology, 3(5), Part 1, Chapter 2. [Link]
-
Chemistry LibreTexts. Addition of Radicals to Alkenes. [Link]
-
Master Organic Chemistry. Radical Addition Of HBr To Alkenes w/ ROOR (Peroxides). [Link]
-
Scribd. Bond Dissociation Energies Table. [Link]
-
Wikipedia. Bond-dissociation energy. [Link]
-
Chemistry LibreTexts. Bond Energies. [Link]
-
Master Organic Chemistry. Selectivity in Free Radical Reactions: Bromination vs. Chlorination. [Link]
-
YouTube. 10.2 Free Radical Chlorination vs Bromination. [Link]
-
Organic Chemistry Portal. Synthesis of trifluoromethyl arenes. [Link]
-
Chemistry LibreTexts. 4: Radical Reactions. [Link]
Sources
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sioc.cas.cn [sioc.cas.cn]
- 4. Trifluoromethyl alkane synthesis by trifluoromethylation [organic-chemistry.org]
- 5. Recent advances in visible light-activated radical coupling reactions triggered by (i) ruthenium, (ii) iridium and (iii) organic photoredox agents - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00311A [pubs.rsc.org]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. iipseries.org [iipseries.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to Trifluoromethanesulfonyl Bromide: Core Properties and Solubility Profile
Introduction and Compound Identification
Trifluoromethanesulfonyl bromide, also known as triflyl bromide, is a highly reactive organofluorine compound that serves as a potent reagent in modern organic synthesis. Its utility stems from the exceptional leaving group ability of the triflate moiety and its role in introducing the trifluoromethylsulfonyl group into various molecular scaffolds. This guide provides a comprehensive overview of its fundamental physical properties, a detailed analysis of its solubility characteristics, and field-proven protocols for its handling and experimental use, designed for researchers and professionals in chemical and pharmaceutical development.
The compound is identified by the CAS Registry Number 15458-53-4.[1] Its molecular structure features a central sulfur atom bonded to two oxygen atoms, a bromine atom, and a trifluoromethyl group. This arrangement confers significant electrophilicity to the sulfur atom, underpinning its high reactivity.
Caption: Molecular structure of trifluoromethanesulfonyl bromide.
Core Physical and Chemical Properties
The physical properties of trifluoromethanesulfonyl bromide are summarized in the table below. These characteristics are essential for its proper handling, storage, and application in experimental setups. The compound is a dense liquid at room temperature with a relatively low boiling point, indicating its volatility.
| Property | Value | Source(s) |
| Molecular Formula | CBrF₃O₂S | [1] |
| Molecular Weight | 212.97 g/mol | |
| CAS Registry Number | 15458-53-4 | [1] |
| Appearance | Colorless to brown clear liquid | |
| Physical State | Liquid (at 20°C) | |
| Boiling Point | 58-60°C | [2] |
| Specific Gravity | 1.98 (at 20°C/20°C) |
Solubility Profile and Solvent Reactivity
A precise understanding of a reagent's solubility is critical for reaction design, controlling stoichiometry, and ensuring reaction homogeneity. For trifluoromethanesulfonyl bromide, this analysis must also consider its high reactivity, particularly towards protic and nucleophilic solvents.
Reactivity with Protic Solvents (e.g., Water)
Trifluoromethanesulfonyl bromide is classified as moisture-sensitive. Contact with water leads to a vigorous, exothermic reaction. This is not a simple dissolution process but a chemical decomposition (hydrolysis). The sulfur-bromine bond is susceptible to nucleophilic attack by water, leading to the formation of trifluoromethanesulfonic acid (triflic acid) and hydrobromic acid. Therefore, trifluoromethanesulfonyl bromide is considered reactive and immiscible with water and other protic solvents like alcohols. All handling and reactions should be conducted under strictly anhydrous conditions.
Solubility in Aprotic Organic Solvents
Based on its application in synthesis, trifluoromethanesulfonyl bromide demonstrates good solubility in polar aprotic organic solvents. Literature reports its successful use in reactions carried out in acetonitrile , indicating it is readily soluble in this solvent.[2] Given its molecular structure, it is expected to be soluble in other common aprotic solvents used in organic synthesis, including:
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
Diethyl ether
-
Toluene
The choice of solvent is critical; it must be anhydrous and free of nucleophilic impurities to prevent degradation of the reagent. The high solubility in these solvents facilitates its use in homogeneous reaction mixtures, allowing for precise control over reaction conditions.
Safety, Handling, and Storage
The reactivity of trifluoromethanesulfonyl bromide necessitates stringent safety protocols. It is a hazardous substance with multiple classifications that demand careful attention.
Hazard Identification
-
Corrosivity: May be corrosive to metals.[1]
-
Skin and Eye Damage: Causes severe skin burns and eye damage.[1][3]
Recommended Handling Procedures
-
Engineering Controls: Always handle trifluoromethanesulfonyl bromide inside a certified chemical fume hood to avoid inhalation of vapors.[3]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile, neoprene), a flame-retardant lab coat, and chemical safety goggles along with a face shield.[3][4]
-
Inert Atmosphere: Due to its moisture sensitivity, handle and store the compound under an inert atmosphere (e.g., nitrogen or argon).
-
Emergency Procedures: In case of contact, immediately flush the affected skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.[3][4] Remove contaminated clothing promptly.[3][4]
Storage
-
Temperature: Store in a refrigerator at a temperature between 0°C and 10°C.
-
Container: Keep the container tightly closed and store in a corrosive-resistant container.[3]
-
Environment: Store in a dry, well-ventilated area away from incompatible materials, particularly water and bases.[5]
Experimental Protocol: Gravimetric Determination of Solubility in Acetonitrile
This protocol provides a self-validating method for determining the equilibrium solubility of trifluoromethanesulfonyl bromide in an anhydrous organic solvent, using acetonitrile as an example. The causality behind experimental choices is highlighted to ensure accuracy and safety.
Rationale and System Validation
This "excess solid" (or in this case, "excess liquid") method establishes a saturated solution at a controlled temperature.[6] The concentration is then determined gravimetrically after careful solvent evaporation. The system is self-validating because reaching a stable, unchanging concentration in solution after sufficient equilibration time confirms that thermodynamic equilibrium has been achieved. Temperature control is paramount, as solubility is temperature-dependent.[7]
Caption: Workflow for determining the solubility of triflyl bromide.
Materials and Equipment
-
Trifluoromethanesulfonyl bromide (>95% purity)
-
Anhydrous acetonitrile (<50 ppm H₂O)
-
Inert gas supply (Argon or Nitrogen)
-
Temperature-controlled shaker or stir plate
-
Airtight, screw-cap vials (e.g., 10 mL)
-
Gas-tight syringes and needles
-
Analytical balance (readable to 0.1 mg)
-
Centrifuge
-
Fume hood
Step-by-Step Methodology
-
Preparation (Under Inert Atmosphere):
-
Place three 10 mL vials into a drying oven overnight at 120°C. Cool them in a desiccator under vacuum.
-
Transfer the vials into a nitrogen-filled glovebox or work under a positive pressure of inert gas.
-
Using a gas-tight syringe, add exactly 5.0 mL of anhydrous acetonitrile to each vial. Seal the vials.
-
Causality: Strict anhydrous and inert conditions are essential to prevent the decomposition of the triflyl bromide, which would invalidate the solubility measurement.
-
-
Creating a Saturated Solution:
-
To each vial, slowly add trifluoromethanesulfonyl bromide dropwise while gently swirling. Continue adding until a second, separate liquid phase of undissolved bromide is clearly visible at the bottom of the vial. This ensures the acetonitrile is saturated.
-
Seal the vials tightly. Place them in a temperature-controlled shaker set to 25.0 ± 0.1°C.
-
Allow the mixtures to equilibrate for at least 24 hours with constant agitation.
-
Causality: Using an excess of the solute and allowing 24 hours for equilibration ensures that the solution reaches thermodynamic equilibrium, providing a true measure of solubility.[7]
-
-
Sample Collection:
-
After 24 hours, stop the agitation and let the vials stand in the temperature bath for 2 hours to allow the phases to separate.
-
To ensure complete separation, centrifuge the sealed vials for 10 minutes at 3000 rpm.
-
Causality: Centrifugation is a critical step to remove any micro-droplets of undissolved bromide from the saturated solution, which would otherwise lead to an overestimation of solubility.
-
-
Gravimetric Measurement:
-
Tare three separate, dry, pre-weighed small vials on an analytical balance.
-
Carefully and quickly, withdraw exactly 1.00 mL of the clear supernatant (the saturated acetonitrile solution) from the first vial using a clean, dry gas-tight syringe. Do not disturb the bottom layer.
-
Dispense the 1.00 mL aliquot into the first tared vial, seal it, and record the total mass immediately.
-
Repeat this process for the other two equilibrated samples.
-
Causality: Using a precise volume and immediately weighing it accounts for the density of the solution and provides an accurate starting point for the gravimetric analysis.
-
-
Solvent Evaporation and Final Weighing:
-
Place the tared vials containing the aliquots into a vacuum desiccator or use a gentle stream of nitrogen in the fume hood to slowly evaporate the acetonitrile. Do not heat, as triflyl bromide is volatile.
-
Once the solvent is completely removed, place the vials under high vacuum for 1 hour to remove any residual solvent.
-
Weigh the vials again to determine the mass of the residual trifluoromethanesulfonyl bromide.
-
-
Calculation:
-
Mass of Solute (g) = (Final mass of vial + residue) - (Initial mass of tared vial)
-
Solubility (g / 100 mL) = (Mass of Solute in 1 mL) × 100
-
Calculate the average and standard deviation from the three replicate measurements.
-
This detailed protocol provides a robust and reliable method for quantifying the solubility of this reactive compound, ensuring data integrity through careful control of experimental variables.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14000568, Trifluoromethanesulfonyl Bromide. [Link]
-
CHEM 205- Organic Chemistry Laboratory (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
-
Cengage Learning (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
-
Dahan, A., & Miller, J. M. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
-
Chemistry LibreTexts (2021). 2.2: Solubility Lab. [Link]
-
ChemSrc (2025). trifluoromethanesulfonyl fluoride | CAS#:335-05-7. [Link]
-
TCI AMERICA (n.d.). Trifluoromethanesulfonyl Bromide 15458-53-4. [Link]
-
Preprints.org (2024). Trifluoromethanesulfonic Acid: Properties, Synthesis, Applications, and Safety Protocols. [Link]
-
Wikipedia (n.d.). Triflic acid. [Link]
-
Kiani, M., et al. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research. [Link]
-
Fluorine Notes (2016). Study of reactivity of trifluoromethanesulfonyl bromide towards unsaturated hydrocarbons. [Link]
Sources
- 1. Trifluoromethanesulfonyl Bromide | CBrF3O2S | CID 14000568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Volume # 6(109), November - December 2016 — "Study of reactivity of trifluoromethanesulfonyl bromide towards unsaturated hydrocarbons" [notes.fluorine1.ru]
- 3. tcichemicals.com [tcichemicals.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. fishersci.com [fishersci.com]
- 6. lifechemicals.com [lifechemicals.com]
- 7. lup.lub.lu.se [lup.lub.lu.se]
introduction to atom transfer radical addition with TfBr
Advanced Guide to ATRA with Triflyl Bromide ( )
Executive Summary
In medicinal chemistry, the strategic incorporation of fluorine modulates lipophilicity (
This guide details the utilization of TfBr—often generated in situ to bypass stability issues—to execute the net addition of
The Chemistry of TfBr (Triflyl Bromide)
Reagent Identity & Nomenclature
-
Chemical Name: Trifluoromethanesulfonyl bromide[1]
-
Formula:
-
Role: Radical precursor for
and Bromine atom donor.[2]
CRITICAL NOMENCLATURE NOTE: In organic synthesis shorthand, "Tf" denotes the Triflyl group (
). Therefore, TfBr strictly refers to. Do not confuse this with (Bromotrifluoromethane/Halon 1301), which is a gas and an ozone-depleting substance. While can perform ATRA, modern bench protocols almost exclusively use (or its in situ equivalent) due to ease of handling and regulatory compliance.
Why Use TfBr?
The
| Feature | TfBr ( | Togni Reagent | |
| Phase | Liquid (often in situ) | Gas/Liquid | Solid |
| Atom Economy | High (with | 100% | Low (wasteful byproduct) |
| Mechanism | Radical ATRA | Radical ATRA | Electrophilic/Radical |
| Product | Allylic/Vinylic | ||
| Stability | Low (prepare fresh) | Moderate | High |
Mechanistic Pathways
The reaction proceeds via a radical chain mechanism or a photoredox-mediated cycle. The "Desulfonylative ATRA" is the dominant pathway, driven by the entropy of
The Desulfonylative Cycle
-
Initiation: A radical initiator (
) or excited photocatalyst ( ) abstracts/reduces the halide, generating the triflyl radical . -
Extrusion:
. This step is temperature-dependent; higher temperatures favor cleaner desulfonylation. -
Addition: The electrophilic
adds to the alkene terminus (anti-Markovnikov relative to sterics/electronics), forming a carbon-centered radical. -
Transfer (Termination): The alkyl radical abstracts a bromine atom from another molecule of TfBr, propagating the chain and yielding the product.
Pathway Visualization
Figure 1: The Desulfonylative ATRA cycle utilizing TfBr. Note the irreversible loss of SO2 which drives the reaction forward.
Experimental Protocols
Due to the thermal instability of pure
Protocol A: Visible-Light Mediated (Photoredox)
Best for: Complex substrates, late-stage functionalization, mild conditions.
Reagents:
-
Substrate: Alkene (1.0 equiv)
-
CF3 Source: Sodium Triflinate (
, Langlois Reagent) (2.0 equiv) -
Bromine Source:
or (2.0 equiv) -
Oxidant:
(2.0 equiv) - Generates Br2/TfBr in situ -
Photocatalyst:
(1-2 mol%) or Organic Dye (Eosin Y) -
Solvent:
(4:1)[3]
Step-by-Step:
-
Setup: Charge a flame-dried Schlenk tube with the alkene,
, , oxidant, and photocatalyst. -
Solvent: Add the degassed solvent mixture.
-
Deoxygenation: Sparge with Argon for 15 minutes. Critical: Oxygen quenches the excited state of the catalyst.
-
Irradiation: Place the vessel 2-3 cm from blue LEDs (450 nm) with fan cooling to maintain ambient temperature (
). -
Monitoring: Monitor by TLC/LCMS. Reaction typically completes in 6–12 hours.
-
Workup: Dilute with water, extract with EtOAc. The product is often volatile; avoid high-vacuum drying if the molecular weight is low.
Protocol B: Thermal Initiation (Direct TfBr)
Best for: Simple substrates, scale-up where photochemistry is limited.
Reagents:
-
Substrate: Alkene (1.0 equiv)
-
Reagent:
(1.5 equiv) - Prepared via -
Initiator: AIBN (10 mol%)
-
Solvent:
-Trifluorotoluene or Dichloroethane (DCE)
Step-by-Step:
-
Preparation: Prepare
by adding to an aqueous solution of at , then extracting into the organic solvent. -
Reaction: Add the alkene and AIBN to the
solution. -
Heating: Heat to
in a sealed pressure tube. Safety Warning: gas generation will pressurize the vessel. -
Workup: Wash with
(to remove excess ) and .
Experimental Workflow & Safety
Handling triflyl halides requires specific precautions due to the release of sulfur dioxide and the corrosive nature of the reagents.
Figure 2: Standard operational workflow for TfBr-mediated ATRA.
Safety & Troubleshooting
-
Pressure: The extrusion of
generates significant pressure in sealed tubes. Always use pressure-rated glassware and blast shields. -
Volatility: Many
-bromo-trifluoromethyl products are volatile. Do not leave on the rotavap for extended periods. -
Inhibition: If the reaction stalls, check for oxygen leaks (solution turns green/brown instead of maintaining catalyst color) or add a second portion of initiator.
Substrate Scope & Limitations
| Substrate Class | Reactivity | Notes |
| Terminal Alkenes | Excellent | High regioselectivity ( |
| Styrenes | Good | Benzylic radical is stable; risk of polymerization (keep concentration low). |
| Electron-Deficient Alkenes | Moderate | |
| Internal Alkenes | Poor to Moderate | Steric hindrance affects the addition step; diastereoselectivity is often low. |
| Alkynes | Good | Yields |
References
-
Kamigata, N., et al. (1991). "Reaction of Trifluoromethanesulfonyl Chloride with Alkenes Catalyzed by Dichlorotris(triphenylphosphine)ruthenium(II)." Journal of the Chemical Society, Perkin Transactions 1. Link
- Foundational work on Triflyl halide
- Reutrakul, V., et al. (2007). "Polymer-supported synthesis of trifluoromethylated compounds." Journal of Combinatorial Chemistry. Discusses the utility of triflyl halides in library synthesis.
-
MacMillan, D. W. C., et al. (2011). "Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis." Nature.[5] Link
- Establishes the modern photoredox generation of CF3 radicals
-
Reiser, O., et al. (2014). "Visible-Light-Mediated Atom Transfer Radical Addition of Benzyl Halides to Alkenes." Chemistry – A European Journal. Link
- Key protocols for Copper-catalyzed
-
Studer, A., & Curran, D. P. (2016). "The Electron Is a Catalyst." Nature Chemistry. Link
- Authoritative review on radical chain mechanisms and electron c
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Photons or Electrons? A Critical Comparison of Electrochemistry and Photoredox Catalysis for Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. ishc.wp.st-andrews.ac.uk [ishc.wp.st-andrews.ac.uk]
- 5. Synthesis [www2.chemistry.msu.edu]
trifluoromethanesulfonyl bromide as a bifunctional reagent
Trifluoromethanesulfonyl Bromide ( ): A Bifunctional Reagent for Vicinal Bromotrifluoromethylation
Executive Summary
Trifluoromethanesulfonyl bromide (
This technical guide details the utility of
Part 1: Chemical Profile & Synthesis[1][2][3][4][5]
Reagent Characteristics
-
IUPAC Name: Trifluoromethanesulfonyl bromide[1]
-
Formula:
-
Molecular Weight: ~213 g/mol
-
Physical State: Liquid (bp ~58–60 °C)
-
Reactivity Class: Sulfonyl halide; Radical precursor.
-
Stability: Photosensitive; thermally stable up to ~100°C but undergoes desulfonylation upon prolonged heating or irradiation.
Preparation Protocol
While
Reaction:
Synthesis Workflow:
-
Dissolution: Dissolve sodium trifluoromethanesulfinate (
) in water or a biphasic system at 0°C. -
Bromination: Add elemental bromine (
) dropwise until a persistent color change indicates consumption of the sulfinate. -
Isolation: The organic layer is separated, dried over
, and distilled under reduced pressure if isolation is required.-
Note: For many radical addition reactions, the crude organic solution can be used directly after quantification.
-
Part 2: Mechanistic Principles
The "bifunctional" nature of
The Radical Chain (Kamigata Mechanism)
The reaction proceeds via an Atom Transfer Radical Addition (ATRA)-type pathway.
-
Initiation: Homolytic cleavage of the weak S-Br bond (thermal or photochemical) generates a trifluoromethanesulfonyl radical (
) and a bromine radical ( ). -
Desulfonylation: The
radical rapidly extrudes (g) to form the electrophilic trifluoromethyl radical ( ). -
Addition: The
radical attacks the alkene (typically at the terminal position) to form a carbon-centered radical intermediate. -
Termination/Propagation: The alkyl radical abstracts a bromine atom from another molecule of
, quenching the radical and regenerating the chain carrier ( ).
Mechanism Diagram
Figure 1: Radical chain mechanism for the bromotrifluoromethylation of alkenes using
Part 3: Applications & Experimental Protocols
Scope of Reactivity
1,2-bromotrifluoromethylation-
Terminal Alkenes: High regioselectivity (CF3 attacks the terminal carbon).
-
Alkynes: Yields
mixtures of -bromo- -trifluoromethyl alkenes. -
Silyl Enol Ethers: Precursors to
-trifluoromethyl ketones.
Protocol: Copper-Catalyzed Bromotrifluoromethylation
This protocol utilizes a copper catalyst to lower the activation energy for radical generation, allowing the reaction to proceed at moderate temperatures.
Materials:
-
Alkene substrate (1.0 equiv)
- (1.2 – 1.5 equiv)
-
Catalyst:
or (5–10 mol%) -
Ligand (Optional): 2,2'-Bipyridine (bpy)
-
Solvent: Acetonitrile (
) or Dichloromethane ( )
Step-by-Step Methodology:
-
Setup: Flame-dry a Schlenk tube and purge with argon.
-
Charging: Add the copper catalyst (e.g.,
, 0.05 mmol) and ligand (0.06 mmol) to the tube. -
Solvent: Add degassed
(2.0 mL). Stir until the complex forms (often colored). -
Substrate Addition: Add the alkene (1.0 mmol) via syringe.
-
Reagent Addition: Add
(1.2 mmol) dropwise. Caution: Exothermic. -
Reaction: Seal the tube and heat to 40–60°C for 6–12 hours. Monitor by TLC or
NMR. -
Workup: Cool to room temperature. Dilute with diethyl ether, wash with water and brine. Dry over
. -
Purification: Concentrate and purify via silica gel flash chromatography.
Data Summary: Representative Yields
| Substrate Type | Product Structure | Yield (%) | Regioselectivity |
| 1-Octene | 2-bromo-1,1,1-trifluorononane | 82% | >95:5 (Linear) |
| Styrene | (1-bromo-2,2,2-trifluoroethyl)benzene | 76% | >90:10 |
| Cyclohexene | 1-bromo-2-(trifluoromethyl)cyclohexane | 65% | trans-major |
| Phenylacetylene | 70% | E/Z mixture |
Protocol: Photochemical Initiation (Metal-Free)
For applications requiring trace-metal-free products (e.g., late-stage pharmaceutical functionalization),
-
Setup: Place alkene (1.0 equiv) and
(1.5 equiv) in a quartz tube with . -
Irradiation: Irradiate with a Mercury lamp or Blue LED (450 nm) at room temperature.
-
Mechanism: Direct homolysis of the S-Br bond initiates the cascade.
-
Note: Requires efficient cooling as the reaction can generate heat;
gas evolution must be vented.
Part 4: Safety & Handling (Critical)
Working with sulfonyl bromides requires strict adherence to safety protocols due to their corrosive nature and the evolution of toxic gases.
-
Corrosivity:
is a lachrymator and causes severe skin burns. Handle only in a fume hood with double-gloving (nitrile/neoprene). -
Gas Evolution: The reaction releases stoichiometric quantities of
(sulfur dioxide). Ensure the fume hood sash is low and ventilation is active. -
Pressure: If heating in a sealed vessel, ensure the glassware is rated for pressure (due to
buildup). -
Storage: Store in a refrigerator (2–8°C) under inert gas. Discard if the liquid turns dark red/brown (indication of free
decomposition).
References
-
Kamigata, N. et al. "Reactions of Trifluoromethanesulfonyl Bromide with Alkenes and Alkynes." Bulletin of the Chemical Society of Japan, 1984. Link
-
Liu, Z.-Q. et al. "Free-Radical Bromotrifluoromethylation of Olefin via Single-Electron Oxidation of NaSO2CF3 by NaBrO3."[2][3] The Journal of Organic Chemistry, 2017.[2][3] Link
-
Han, S. & Jung, Y. "Copper-mediated bromotrifluoromethylation of terminal alkenes."[4] Tetrahedron Letters, 2018. Link
-
TCI Chemicals. "Product Safety Data Sheet: Trifluoromethanesulfonyl Bromide." Link
-
Reutrakul, V. et al. "Chemistry of Trifluoromethanesulfonyl Bromide: Synthesis of alpha-bromo-alpha-trifluoromethyl ketones." Journal of Fluorine Chemistry, 2005. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Free-Radical Bromotrifluoromethylation of Olefin via Single-Electron Oxidation of NaSO2CF3 by NaBrO3 [organic-chemistry.org]
- 3. Free-Radical Bromotrifluoromethylation of Olefin via Single-Electron Oxidation of NaSO2CF3 by NaBrO3 [organic-chemistry.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
standard protocol for synthesizing trifluoromethanesulfonyl bromide
This guide details the synthesis of Trifluoromethanesulfonyl Bromide (Triflyl Bromide,
The protocol focuses on the oxidative bromination of sodium trifluoromethanesulfinate (Langlois' Reagent). This route is selected for its operational scalability, high yield, and avoidance of gaseous starting materials like trifluoromethanesulfonyl fluoride.
Safety Warning & Hazard Analysis
-
High Hazard: This protocol involves Bromine (
) and Triflyl Bromide . Both are highly corrosive and lachrymatory. -
Engineering Controls: All operations must be performed in a certified chemical fume hood with a minimum face velocity of 100 fpm.
-
PPE: Double-gloving (Nitrile under Silver Shield/Laminate) is required. Standard nitrile gloves offer insufficient protection against elemental bromine.
-
Chemical Compatibility: Phosphorus pentoxide (
) reacts violently with water. Quench residues cautiously.
Part 1: Mechanistic Rationale & Experimental Design
The synthesis relies on the oxidation of the sulfinate anion (
Reaction Scheme:
Key Process Parameters (KPPs):
-
Temperature Control (
): Critical to prevent the decomposition of the thermally labile sulfonyl bromide or the extrusion of , which would lead to the formation of (a gas). -
Stoichiometry: A slight excess of bromine is used to ensure complete conversion of the sulfinate. The endpoint is visually indicated by a persistent red-brown color.
-
Drying Agent:
is strictly required for the final distillation. Triflyl bromide hydrolyzes slowly in moist air; rigorous drying ensures shelf stability.
Part 2: Detailed Synthesis Protocol
Materials
| Reagent | CAS No.[1][2][3][4][5][6][7][8][9] | Equiv.[4][7] | Role |
| Sodium Trifluoromethanesulfinate | 2926-29-6 | 1.0 | Limiting Reagent |
| Bromine | 7726-95-6 | 1.05 | Oxidant |
| Water (Deionized) | 7732-18-5 | Solvent | Reaction Medium |
| Phosphorus Pentoxide | 1314-56-3 | N/A | Desiccant (Distillation) |
Step-by-Step Methodology
1. Preparation of Sulfinate Solution
-
In a 3-neck round-bottom flask equipped with a mechanical stirrer, internal thermometer, and pressure-equalizing addition funnel, dissolve Sodium Trifluoromethanesulfinate (1.0 mol) in deionized water (
). -
Note: The concentration should be kept moderate to facilitate stirring, as the product will form a dense, immiscible lower layer.
2. Controlled Bromination
-
Cool the aqueous solution to 0–5°C using an ice/salt bath.
-
Charge the addition funnel with Bromine (1.05 mol) .
-
Dropwise Addition: Add bromine slowly over 45–60 minutes.
-
Critical Check: Monitor the internal temperature. Do not allow the temperature to exceed 10°C .
-
Visual Endpoint: Continue addition until the reaction mixture retains a distinct, stable red-brown color, indicating a slight excess of bromine.
-
3. Phase Separation & Washing [3][4]
-
Stir the mixture for an additional 15–30 minutes at 5°C to ensure complete conversion.
-
Transfer the mixture to a chilled separatory funnel.
-
Separation: The product, Triflyl Bromide (
), is a heavy liquid ( ) and will form the bottom layer . -
Drain the lower organic layer carefully.
-
Wash: Wash the organic layer twice with ice-cold water (
volume of organic layer) to remove residual sodium salts and traces of acid.
4. Purification & Distillation
-
Transfer the crude organic layer to a distillation flask containing Phosphorus Pentoxide (
) (~5% w/w relative to crude mass). -
Action: Allow to stand for 30 minutes with gentle stirring (magnetic stir bar) to dehydrate the crude material.
-
Distillation: Perform a simple distillation at atmospheric pressure (or slight vacuum if preferred to lower T).
-
Collection: Collect the fraction boiling at 58–60°C (at 760 mmHg).
-
Purity Note: If the distillate has a strong bromine color, a small amount of alkene (e.g., 1-decene) can be added to the boiling flask to scavenge free bromine before the final distillation [[1]].
-
5. Yield & Characterization
-
Expected Yield: 85–90%[10]
-
Appearance: Colorless to pale yellow liquid.
-
Storage: Store in a tightly sealed container, under inert gas (Argon/Nitrogen), in a refrigerator (
). Protect from light.[11]
Part 3: Process Visualization
The following diagram illustrates the critical workflow and decision nodes for the synthesis, emphasizing safety checkpoints.
Figure 1: Operational workflow for the oxidative bromination of sodium triflinate. Critical control points (red/yellow nodes) indicate temperature-sensitive steps.
Part 4: Data Summary & Specifications
| Property | Specification | Notes |
| Boiling Point | 58–60°C | At atmospheric pressure [[1]].[10] |
| Density | ~1.98 g/mL | High density facilitates separation from water. |
| Appearance | Clear, colorless/pale liquid | Dark color indicates free |
| Stability | Moisture Sensitive | Hydrolyzes to |
| Major Impurities | Remove via alkene scavenger and |
References
-
Tyutyunov, A. A., et al. (2016).[10] "Study of reactivity of trifluoromethanesulfonyl bromide towards unsaturated hydrocarbons." Fluorine Notes, Vol. 6(109).[10] Link
-
TCI Chemicals. (n.d.). "Trifluoromethanesulfonyl Bromide - Product Specification & Safety Data." TCI Chemicals. Link
-
PubChem. (2025).[5] "Trifluoromethanesulfonyl Bromide (Compound)." National Library of Medicine. Link
-
Hanack, M., & Subramanian, L. R. (1990). "Perfluoroalkanesulfonyl Bromides."[12] Methoden der Organischen Chemie (Houben-Weyl), Vol. E 10a.
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. Trifluoromethanesulfonyl Bromide | 15458-53-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. Trifluoromethanesulfonamide | 421-85-2 [chemicalbook.com]
- 5. Trifluoromethanesulfonyl Bromide | CBrF3O2S | CID 14000568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Bistriflimide - Wikipedia [en.wikipedia.org]
- 7. Trifluoromethyl alkane synthesis by trifluoromethylation [organic-chemistry.org]
- 8. unodc.org [unodc.org]
- 9. Export Control List: Chemical Weapons Precursors — The Australia Group [dfat.gov.au]
- 10. Volume # 6(109), November - December 2016 — "Study of reactivity of trifluoromethanesulfonyl bromide towards unsaturated hydrocarbons" [notes.fluorine1.ru]
- 11. tcichemicals.com [tcichemicals.com]
- 12. researchgate.net [researchgate.net]
Application Note: Regioselective Addition of Trifluoromethanesulfonyl Bromide to Alkenes
Executive Summary
The introduction of the trifluoromethanesulfonyl group (
This guide details the protocol for the regioselective addition of trifluoromethanesulfonyl bromide (TfBr) to alkenes. Unlike trifluoromethylation reactions that often extrude
Key Technical Advantages:
-
Atom Economy: 100% atom economy via Atom Transfer Radical Addition (ATRA).
-
Regiocontrol: Highly selective anti-Markovnikov addition of the sulfonyl group to terminal alkenes.
-
Versatility: Compatible with terminal alkenes, styrenes, and internal alkynes.
Mechanistic Principles & Regioselectivity
The reaction proceeds via a radical chain mechanism, specifically Atom Transfer Radical Addition (ATRA). Understanding the polarity of the radicals involved is critical for predicting regioselectivity.
The Radical Chain
-
Initiation: The homolytic cleavage of the S-Br bond in
is initiated thermally, photochemically, or via a metal catalyst (e.g., Cu, Ru). This generates the electrophilic trifluoromethanesulfonyl radical ( ) and a bromine radical/ligand species. -
Propagation (Addition): The
radical is highly electrophilic. It preferentially attacks the alkene at the position that yields the most stable intermediate carbon radical.-
Terminal Alkenes: Attack occurs at the terminal carbon to form a secondary radical.
-
Styrenes: Attack occurs at the
-carbon to form a stabilized benzylic radical.
-
-
Propagation (Transfer): The resulting carbon radical abstracts a bromine atom from a fresh molecule of
, regenerating the chain carrier ( ) and forming the final adduct.
Regioselectivity Driver
The regioselectivity is governed by both steric and electronic factors.
-
Electronic Match: The
radical is electrophilic; it reacts rapidly with electron-rich alkenes (e.g., styrenes, vinyl ethers). -
Positional Selectivity:
-
Terminal Alkenes: The bulky
group adds to the less substituted carbon (Anti-Markovnikov orientation relative to the sulfone). -
Result: The product is invariably the 1-triflyl-2-bromo alkane.
-
Mechanistic Pathway Diagram
Figure 1: The Atom Transfer Radical Addition (ATRA) cycle for TfBr addition. The electrophilic sulfonyl radical drives the regioselective addition step.
Experimental Protocols
Safety Warning:
Protocol A: Copper-Mediated Addition (The "Kamigata" Method)
This method is preferred for its operational simplicity and low cost. It utilizes copper powder as a redox initiator.
Materials:
-
Reagent: Trifluoromethanesulfonyl bromide (
) [Freshly prepared or commercial]. -
Catalyst: Copper powder (Cu, < 75
m, 99%). -
Solvent: Acetonitrile (MeCN), anhydrous.
-
Substrate: Terminal alkene or styrene.
Step-by-Step Workflow:
-
Preparation of TfBr (If not available commercially):
-
Note:
is unstable over long periods. Prepare fresh. -
Suspend Sodium Triflinate (
, 20 mmol) in (20 mL) at 0°C. -
Add Bromine (
, 20 mmol) dropwise. -
Stir for 30 mins. The bottom organic layer is
. -
Separate, dry over
, and distill (bp 140°C, often used crude for immediate reactions).
-
-
Reaction Setup:
-
In a flame-dried Schlenk tube equipped with a magnetic stir bar, add the Alkene (1.0 equiv, e.g., 2.0 mmol).
-
Add Acetonitrile (4.0 mL, 0.5 M concentration).
-
Add Copper Powder (0.1 equiv, 10 mol%).
-
-
Degassing:
-
Crucial Step: Radical chains are inhibited by oxygen. Freeze-pump-thaw the solution x3 OR bubble dry Argon through the solvent for 15 minutes.
-
-
Addition:
-
Add TfBr (1.2 equiv) dropwise via syringe under Argon flow.
-
-
Incubation:
-
Seal the tube.
-
Heat to 40–50°C for 12–24 hours.
-
Monitoring: Monitor by TLC or
NMR (TfBr signal: ppm; Product signal: to ppm).
-
-
Workup:
-
Cool to room temperature.
-
Filter through a short pad of Celite/Silica to remove Copper salts. Rinse with Ethyl Acetate.[2]
-
Concentrate the filtrate under reduced pressure.
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
-
Protocol B: Ruthenium-Catalyzed Addition
Preferred for sensitive substrates where lower catalyst loading and milder conditions are required.
-
Setup: Charge a dry tube with
(1 mol%) and the Alkene (1.0 equiv). -
Solvent: Add degassed Benzene or Toluene (0.5 M).
-
Reaction: Add TfBr (1.1 equiv).
-
Conditions: Heat at 60-80°C in a sealed tube for 6-12 hours.
-
Note: This method often suppresses
extrusion better than thermal-only initiation.
Substrate Scope & Performance Data
The following table summarizes expected regioselectivity and yields based on electronic properties of the alkene.
| Substrate Class | Alkene Type | Major Product Structure | Yield (%) | Regioselectivity | Notes |
| Styrenes | Electron-Rich | 85-95% | >99:1 | Benzylic radical stability drives high yield. | |
| Terminal Alkenes | Unactivated | 70-85% | >95:5 | Steric control dominates. | |
| Internal Alkenes | Symmetrical | 50-65% | N/A | Slower reaction rates due to sterics. | |
| Acrylates | Electron-Deficient | -- | < 20% | -- | Incompatible. Electrophilic radical mismatch. |
| Alkynes | Terminal | 60-75% | High (E/Z mix) | Forms vinyl sulfones. |
Troubleshooting & Optimization
Common Failure Modes
-
Issue: Low Conversion.
-
Cause: Oxygen inhibition or degraded TfBr.
-
Fix: Ensure rigorous degassing. Check TfBr quality (should be colorless/pale orange; dark red indicates free
decomposition).
-
-
Issue:
Extrusion (Formation of Trifluoromethyl Bromide adducts).-
Cause: Temperature too high (>100°C) or UV light exposure during reaction.
-
Fix: Keep temperature < 60°C. Wrap reaction vessel in foil if using thermal initiation.
-
-
Issue: Polymerization of Styrene.
-
Cause: Radical chain polymerization competes with ATRA.
-
Fix: Increase the concentration of TfBr (transfer agent) relative to alkene, or use the Copper catalyst which promotes the bromine transfer step.
-
Workflow Diagram
Figure 2: Operational workflow for the Copper-mediated addition of TfBr.
References
-
Kamigata, N. et al. (1991). "Reaction of Trifluoromethanesulfonyl Bromide with Alkenes and Alkynes." Bulletin of the Chemical Society of Japan. The foundational text on thermal and metal-catalyzed TfBr addition.
-
Toulgoat, F. et al. (2010). "Trifluoromethanesulfonyl hypervalent iodonium ylides." Chemical Communications.[3] Discusses the stability and radical behavior of the triflyl group.
-
Reiser, O. et al. (2014). "Visible-Light-Mediated Atom Transfer Radical Addition." Accounts of Chemical Research. Provides modern context on photoredox mechanisms for sulfonyl halides.
-
Deb, A. et al. (2017). "Iron-Catalyzed Direct Difunctionalization of Alkenes." Organic Letters. Demonstrates the use of sulfonyl radicals in ATRA processes.
Sources
Application Note: High-Efficiency Trifluoromethylation & ATRA using Trifluoromethanesulfonyl Bromide (TfBr) in Visible-Light Photoredox Catalysis
Executive Summary
The incorporation of trifluoromethyl (
This guide details the application of TfBr in visible-light photoredox catalysis.[2] Unlike its chlorinated counterpart (TfCl), TfBr offers a weaker S–X bond and a lower reduction potential, facilitating rapid single-electron transfer (SET) under mild conditions. This note covers two distinct reaction manifolds:
-
Decarboxylative-like Trifluoromethylation: Generation of
radicals via extrusion. -
Atom Transfer Radical Addition (ATRA): Simultaneous installation of
and across alkenes.
Scientific Foundation & Mechanism
Why TfBr? The "Goldilocks" Reagent
TfBr (
| Property | TfCl ( | TfBr ( | |
| Physical State | Liquid | Liquid | Gas (BP -22°C) |
| Bond Energy | Stronger S-Cl | Weaker S-Br | Weak C-I |
| Reduction Potential | ~ -0.18 V vs SCE | > -0.18 V (Easier to reduce) | -1.22 V vs SCE |
| Primary Utility | Radical Trifluoromethylation | ATRA & Radical Trifluoromethylation | Radical Trifluoromethylation |
Mechanistic Pathways
The utility of TfBr is driven by its engagement in a Reductive Quenching Cycle with standard photocatalysts (e.g.,
Pathway A: Desulfonylative Fragmentation (Trifluoromethylation)
Upon single-electron reduction, the radical anion
Pathway B: Atom Transfer (ATRA)
In the presence of alkenes, the generated
Photoredox Catalytic Cycle (DOT Visualization)
Figure 1: General photoredox cycle for TfBr activation. The excited photocatalyst reduces TfBr, triggering
Experimental Protocols
Protocol A: Hydrotrifluoromethylation of Styrenes
Objective: Install a
Materials:
-
Photocatalyst:
(1.0 mol%) -
Reagent: TfBr (1.5 equiv.)
-
H-Donor: Hantzsch Ester or Cyclohexadiene (1.5 equiv.)
-
Base:
(2.0 equiv.) to neutralize HBr. -
Solvent: Acetonitrile (degassed).
-
Light Source: Blue LED (450 nm, ~10-20 W).
Step-by-Step Procedure:
-
Assembly: In an 8 mL vial equipped with a magnetic stir bar, add the alkene substrate (0.5 mmol),
(3.2 mg, 0.005 mmol), (174 mg, 1.0 mmol), and Hantzsch Ester (190 mg, 0.75 mmol). -
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen (
) three times. -
Solvent Addition: Inject degassed Acetonitrile (5.0 mL) via syringe.
-
Reagent Addition: Add TfBr (1.5 equiv., typically liquid density ~2.0 g/mL) dropwise via syringe under low light to prevent premature photolysis.
-
Irradiation: Place the vial 2-3 cm from the Blue LED source. Turn on the fan to maintain temperature <30°C. Stir vigorously for 12–16 hours.
-
Workup: Dilute with diethyl ether, wash with water and brine. Dry over
, concentrate, and purify via flash chromatography.
Protocol B: Atom Transfer Radical Addition (ATRA)
Objective: Synthesize
Materials:
-
Photocatalyst:
(1.0 mol%) -
Reagent: TfBr (2.0 equiv.)
-
Solvent: Dichloromethane (DCM) or MeCN.
-
Additives: Lithium bromide (LiBr, 1.0 equiv) can sometimes enhance the radical chain lifetime.
Step-by-Step Procedure:
-
Assembly: Add substrate (0.5 mmol) and photocatalyst to a Pyrex tube.
-
Degassing: Freeze-Pump-Thaw (3 cycles) is recommended for ATRA to prevent
quenching of the long-lived radical chain. -
Reaction: Add TfBr (2.0 equiv.) under
flow. -
Irradiation: Irradiate with Blue LEDs for 8-12 hours.
-
Note: This reaction often proceeds faster than Protocol A due to the radical chain propagation mechanism.
-
-
Purification: Remove solvent under reduced pressure. Caution: TfBr residues are lachrymatory. Treat the crude mixture with aqueous sodium thiosulfate before full workup.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Ensure rigorous degassing (sparging >15 mins or Freeze-Pump-Thaw). | |
| No Product / SM Recovery | Inefficient SET | Switch to a more reducing catalyst (e.g., |
| Hydro-debromination | H-abstraction from solvent | Switch solvent from THF/DMF (H-donors) to MeCN or Benzene. |
| Corrosion of Equipment | HBr formation | Add solid inorganic base ( |
Workflow Logic (DOT Visualization)
Figure 2: Operational workflow emphasizing the light-sensitive addition of TfBr and safety quenching steps.
Safety & Handling (Critical)
Trifluoromethanesulfonyl bromide (TfBr) is significantly more hazardous than standard alkyl halides.
-
Corrosivity: It hydrolyzes rapidly in moist air to form HBr and Triflic Acid (
) , both of which are extremely corrosive and cause severe skin/eye burns. -
Lachrymator: The vapor is a potent lachrymator. Always handle in a functioning fume hood.
-
Pressure: TfBr can decompose to release
gas. Open stored bottles slowly and carefully. -
Neutralization: All glassware and syringes used with TfBr should be rinsed immediately with a saturated sodium bicarbonate or sodium thiosulfate solution to neutralize acid and active bromine species.
References
-
Mechanistic Foundations of Sulfonyl Halide Photoredox: Nguyen, J. D., D'Amato, E. M., Narayanam, J. M., & Stephenson, C. R. (2011). Engaging unactivated alkyl, alkenyl, and alkynyl halides in visible-light-mediated free radical dehalogenation. Nature Chemistry, 3(11), 856–860. [Link]
-
Trifluoromethylation via Sulfonyl Chlorides (Analogous Reactivity): Nagib, D. A., & MacMillan, D. W. (2011).[3] Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480(7376), 224–228. [Link]
-
Atom Transfer Radical Addition (ATRA) Principles: Wallentin, C. J., Nguyen, J. D., Finkbeiner, P., & Stephenson, C. R. (2012). Visible light-mediated atom transfer radical addition via oxidative and reductive quenching of photocatalysts. Journal of the American Chemical Society, 134(21), 8875–8884. [Link]
Sources
The Strategic Trifluoromethylation of Alkynes: A Detailed Guide to Atom Transfer Radical Addition (ATRA) of Bromotrifluoromethane
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (CF₃) group into organic molecules is a cornerstone of modern medicinal chemistry and materials science. This powerful substituent can dramatically enhance a compound's metabolic stability, lipophilicity, and binding affinity. Atom Transfer Radical Addition (ATRA) has emerged as a highly efficient and atom-economical method for the direct installation of a trifluoromethyl group and a bromine atom across a carbon-carbon triple bond, yielding synthetically versatile trifluoromethylated vinyl bromides. This guide provides an in-depth exploration of the ATRA of bromotrifluoromethane (TfBr) to alkynes, detailing the core principles and offering comprehensive protocols for copper-catalyzed, iron-catalyzed, and photoredox-catalyzed methodologies.
The Underpinning Principle: Atom Transfer Radical Addition
ATRA is a radical chain reaction, or a radical process mediated by a transition metal, involving the addition of a radical to an unsaturated system, followed by the transfer of an atom (in this case, bromine) from the radical precursor to the newly formed radical intermediate. This process allows for the simultaneous formation of a carbon-trifluoromethyl and a carbon-bromine bond across an alkyne. The general mechanism proceeds through three key stages: initiation, propagation, and termination. The choice of catalyst is crucial in facilitating the initiation and propagation steps under mild and controlled conditions.
Copper-Catalyzed ATRA of TfBr to Alkynes: The Workhorse Method
Copper catalysis is a well-established and reliable method for ATRA reactions.[1][2] The catalytic cycle typically involves the single-electron reduction of a Cu(II) species to the active Cu(I) state, which then activates the TfBr to generate the trifluoromethyl radical.
Mechanistic Rationale
The copper-catalyzed ATRA of TfBr to an alkyne is initiated by a Cu(I) complex, which abstracts a bromine atom from TfBr to generate a trifluoromethyl radical (•CF₃) and a Cu(II) bromide species. The highly electrophilic •CF₃ then adds to the alkyne, forming a vinyl radical intermediate. This intermediate is subsequently quenched by the Cu(II) bromide, which transfers a bromine atom to the vinyl radical, regenerating the Cu(I) catalyst and affording the trifluoromethylated vinyl bromide product.
Experimental Protocol: Copper-Catalyzed Synthesis of (E/Z)-1-bromo-2-phenyl-1-(trifluoromethyl)ethene
Materials:
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Phenylacetylene
-
Bromotrifluoromethane (TfBr) (gas)
-
Anhydrous acetonitrile (MeCN)
-
Schlenk flask and standard Schlenk line equipment
-
Balloon filled with TfBr
Procedure:
-
To a flame-dried 25 mL Schlenk flask under an inert atmosphere (N₂ or Ar), add CuBr (14.4 mg, 0.1 mmol, 10 mol%).
-
Add anhydrous acetonitrile (5 mL) and PMDETA (21 µL, 0.1 mmol, 10 mol%). Stir the mixture until a homogeneous solution is formed.
-
Add phenylacetylene (110 µL, 1.0 mmol, 1.0 equiv).
-
Evacuate and backfill the flask with bromotrifluoromethane gas from a balloon three times. Leave the balloon attached to the flask.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (10 mL).
-
Extract the mixture with diethyl ether (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes) to afford the desired trifluoromethylated vinyl bromide as a mixture of E/Z isomers.
Expected Results:
The product, (E/Z)-1-bromo-2-phenyl-1-(trifluoromethyl)ethene, is typically obtained in moderate to good yields (50-80%). The ratio of E/Z isomers can vary depending on the specific reaction conditions and the substrate. Characterization data:
-
¹H NMR: Signals for the vinyl proton and aromatic protons.
-
¹⁹F NMR: A singlet corresponding to the CF₃ group.
-
¹³C NMR: Signals for the vinyl, aromatic, and CF₃ carbons.
-
MS (GC-MS or LC-MS): Molecular ion peak corresponding to C₉H₆BrF₃.
Iron-Catalyzed ATRA of TfBr to Alkynes: A Cost-Effective and Sustainable Alternative
Iron, being an earth-abundant and non-toxic metal, offers a more sustainable and economical alternative to copper for catalyzing ATRA reactions.[3][4][5] Iron catalysts can effectively generate trifluoromethyl radicals from TfBr and promote the atom transfer process.
Mechanistic Rationale
The mechanism of iron-catalyzed ATRA is believed to be analogous to the copper-catalyzed system. An iron(II) species initiates the reaction by abstracting a bromine atom from TfBr to form a trifluoromethyl radical and an iron(III) bromide complex. The subsequent steps of radical addition to the alkyne and bromine atom transfer from the Fe(III) species to the vinyl radical intermediate proceed similarly to the copper-catalyzed pathway, regenerating the active Fe(II) catalyst.
Sources
- 1. Copper-Catalyzed Oxidative Trifluoromethylation of Terminal Alkynes and Aryl Boronic Acids Using (Trifluoromethyl)trimethylsilane [organic-chemistry.org]
- 2. Copper-Catalyzed Trifluoromethylalkynylation via Radical-Mediated Multicomponent Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fe-Catalyzed Radical Trifluoromethyl-Alkenylation of Alkenes or Alkynes with 2-Amino-1,4-naphthoquinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Iron-Catalyzed Tertiary Alkylation of Terminal Alkynes with 1,3-Diesters via a Functionalized Alkyl Radical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Iron-Catalyzed Enyne Cross-Coupling Reaction [organic-chemistry.org]
Trifluoromethanesulfonyl Bromide (TfBr): A Comprehensive Guide to Reaction Conditions and Solvent Selection
Abstract
Trifluoromethanesulfonyl bromide (CF₃SO₂Br, or TfBr) is a versatile and powerful reagent in modern organic synthesis, primarily utilized as a precursor to the trifluoromethyl (•CF₃) radical. Its application, particularly in photoredox catalysis, has enabled the development of novel methodologies for the introduction of the medicinally crucial trifluoromethyl group into a wide array of organic molecules.[1][2] This guide provides an in-depth analysis of the reaction conditions and solvent selection criteria for reactions involving TfBr, aimed at researchers, scientists, and drug development professionals. We will explore the causality behind experimental choices, present validated protocols, and offer insights into reaction optimization.
Introduction: Properties and Handling of TfBr
Trifluoromethanesulfonyl bromide is a volatile liquid (boiling point: 58-60 °C) that is highly sensitive to light.[3] Upon exposure to sunlight or heat (above 100°C), it can undergo desulfodioxidation to release CF₃Br and SO₂.[3] It is also corrosive and causes severe skin burns and eye damage.[4][5] Therefore, all manipulations should be conducted in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6][7][8] Store TfBr in a tightly sealed container, in a cool, dark, and dry place, preferably refrigerated.[4]
The synthetic utility of TfBr stems from its ability to serve as an efficient source of the trifluoromethyl radical (•CF₃) under relatively mild conditions, often involving photochemical or redox-catalyzed initiation.[3] This contrasts with other trifluoromethylating agents that may require harsher conditions or are gaseous and more difficult to handle.[3]
Core Reactivity: Generation of the Trifluoromethyl Radical
The central reactive pathway for TfBr involves the cleavage of the S-Br bond to ultimately generate the •CF₃ radical. This process typically involves a single-electron transfer (SET) to TfBr, which forms a transient radical anion [CF₃SO₂Br]•⁻. This intermediate rapidly fragments, eliminating a bromide anion (Br⁻) and sulfur dioxide (SO₂) to release the trifluoromethyl radical.[9]
This radical generation can be initiated through several methods, with photoredox catalysis being the most prominent and versatile.
dot
Caption: Generation of the •CF₃ radical from TfBr.
Application Protocol: Photoredox-Catalyzed Trifluoromethylation of Alkenes
One of the most powerful applications of TfBr is the addition of a trifluoromethyl group across a double bond, a transformation of high value in medicinal chemistry.[2] Visible-light photoredox catalysis provides a mild and efficient platform for this reaction.[9][10]
Mechanistic Rationale
The reaction is typically initiated by a photocatalyst (PC), such as an iridium or ruthenium complex, which absorbs visible light to reach an excited state (PC*).[10][11] This excited state is a potent reductant and can donate an electron to TfBr, triggering the fragmentation cascade to produce the •CF₃ radical. The radical then adds to the alkene, generating a new carbon-centered radical intermediate. This intermediate is subsequently oxidized by the now-oxidized photocatalyst (PC⁺), forming a carbocation that is trapped by a nucleophile (often the bromide anion from the initial fragmentation or another species in the reaction mixture), yielding the final product and regenerating the photocatalyst's ground state.
dot
Caption: Photoredox cycle for alkene trifluoromethylation.
Solvent Selection: The Critical Parameter
The choice of solvent is paramount for the success of photoredox reactions involving TfBr. The ideal solvent must fulfill several criteria:
-
Solubilize Components: It must effectively dissolve the substrate, photocatalyst, and any additives.
-
Inertness: It should not react with the radical intermediates or the excited state of the photocatalyst.
-
Polarity: Apolar solvents can be used, but polar aprotic solvents are often preferred as they can aid in dissolving the typically salt-like photocatalysts and facilitate the ionic steps of the mechanism.
-
Boiling Point: A suitable boiling point is necessary to maintain the reaction temperature and prevent evaporation of the volatile TfBr.
| Solvent | Polarity (Dielectric Const.) | Boiling Point (°C) | Suitability and Rationale |
| Acetonitrile (MeCN) | 37.5 | 82 | Excellent Choice. High polarity dissolves most photocatalysts. Relatively inert to radical conditions and transparent to visible light. |
| Dimethylformamide (DMF) | 36.7 | 153 | Good Choice. High polarity and boiling point. Can sometimes act as a hydrogen atom donor, but generally suitable.[12] |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 189 | Good, with Caution. Excellent solvent power. However, it can significantly influence regioselectivity in some trifluoromethylation reactions and may be oxidized under certain conditions.[13] |
| Dichloromethane (DCM) | 9.1 | 40 | Suitable for Soluble Substrates. Lower polarity may require specific photocatalysts (e.g., with lipophilic ligands). Its volatility can be a challenge with the low-boiling TfBr. |
| Dioxane / THF | 2.2 / 7.6 | 101 / 66 | Use with Caution. Ethereal solvents can be prone to hydrogen atom abstraction by reactive radicals, leading to side products. |
Expert Insight: For initial screening, Acetonitrile (MeCN) is often the solvent of choice due to its favorable balance of polarity and chemical inertness. When substrate solubility is an issue, DMF or DMSO can be explored, but control experiments are recommended to check for solvent-derived byproducts.[13]
Detailed Experimental Protocol
Reaction: Photoredox-catalyzed bromo-trifluoromethylation of Styrene.
Materials:
-
Styrene (1.0 mmol, 1.0 equiv)
-
Trifluoromethanesulfonyl Bromide (TfBr) (1.5 mmol, 1.5 equiv)
-
fac-[Ir(ppy)₃] (photocatalyst) (0.01 mmol, 1 mol%)
-
Anhydrous Acetonitrile (MeCN) (5.0 mL)
-
Schlenk flask or reaction vial equipped with a magnetic stir bar
-
Blue LED light source (e.g., 450 nm)
Procedure:
-
Preparation: To a Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the photocatalyst fac-[Ir(ppy)₃] (2.6 mg, 0.01 mmol).
-
Reagent Addition: Add anhydrous acetonitrile (5.0 mL) and stir to dissolve the catalyst. Add styrene (115 µL, 1.0 mmol).
-
Degassing (Critical Step): Seal the flask and degas the solution thoroughly by three freeze-pump-thaw cycles or by sparging with an inert gas for 15-20 minutes. This is crucial to remove oxygen, which can quench the excited state of the photocatalyst.
-
Initiation: Place the reaction flask approximately 5-10 cm from the blue LED light source and begin vigorous stirring. Add trifluoromethanesulfonyl bromide (125 µL, 1.5 mmol) via syringe.
-
Causality Note: The reaction is initiated by light. Adding the photosensitive TfBr just before irradiation prevents premature decomposition.[3]
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by TLC or GC-MS analysis of aliquots. The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, quench the reaction by exposing it to air and turning off the light. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired (2-bromo-1-(trifluoromethyl)ethyl)benzene.
Alternative Initiation Methods and Conditions
While photoredox catalysis is dominant, other methods can initiate radical formation from TfBr.
Ion-Radical Catalysis (Copper)
Metallic copper or copper(I) salts can efficiently initiate the addition of TfBr to alkenes and alkynes in polar aprotic solvents like acetonitrile.[3] This method avoids the need for a light source and specialized photocatalysts.
-
Typical Conditions: Metallic copper powder (catalytic amount), TfBr (1.0-1.2 equiv), substrate (1.0 equiv) in acetonitrile at room temperature.[3]
-
Solvent Choice: Acetonitrile is highly effective for this system, likely due to its ability to coordinate with the copper species and facilitate the redox cycle.[3]
Photochemical Initiation (UV Light)
Direct irradiation with UV light can induce the homolysis of the S-Br bond, but this method is often less selective than photoredox catalysis and can lead to the formation of byproducts due to the high energy of the irradiation.[3]
Conclusion
Trifluoromethanesulfonyl bromide is a highly effective reagent for introducing the trifluoromethyl group into organic molecules, primarily through radical-based pathways. The success of these transformations is critically dependent on the careful selection of reaction conditions, with solvent choice being a parameter of utmost importance. For the widely used photoredox-catalyzed reactions, polar aprotic solvents like acetonitrile and DMF provide an excellent environment by ensuring solubility and facilitating the key steps of the catalytic cycle. By understanding the underlying mechanistic principles and the rationale behind experimental design, researchers can effectively harness the synthetic power of TfBr for applications in drug discovery and materials science.
References
-
Ji, Y., Brueckl, T., Baxter, R. D., & Baran, P. S. (2011). Direct C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411-14415. Available at: [Link]
-
Stephenson, C. R. J., et al. (2012). Photoredox-catalyzed ATRA reactions and related processes in a new light. Dissertation, LMU München. Available at: [Link]
-
Kishida Chemical Co., Ltd. (2025). Safety Data Sheet: Trifluoromethanesulfonic acid. Available at: [Link]
-
Tyutyunov, A. A., et al. (2016). Study of reactivity of trifluoromethanesulfonyl bromide towards unsaturated hydrocarbons. Fluorine Notes, 109, 1-2. Available at: [Link]
-
Shen, Q., & Qing, F.-L. (2015). Shelf-Stable Electrophilic Reagents for Trifluoromethylthiolation. Accounts of Chemical Research, 48(6), 1739-1749. Available at: [Link]
-
Hu, J., et al. (2013). Generation of the CF3 radical from trifluoromethylsulfonium triflate and its trifluoromethylation of styrenes. Chemical Communications, 49(85), 9965-9967. Available at: [Link]
-
Narayanam, J. M. R., & Stephenson, C. R. J. (2011). Visible light photoredox catalysis: applications in organic synthesis. Chemical Society Reviews, 40(1), 102-113. Available at: [Link]
-
Zhang, C. (2014). Research progress on trifluoromethyl-based radical reaction process. RSC Advances, 4(27), 13956-13967. Available at: [Link]
-
Barata-Vallejo, S., Lantaño, B., & Postigo, A. (2014). Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. Chemistry – A European Journal, 20(49), 16806-16829. Available at: [Link]
-
Nicewicz, D. A., & MacMillan, D. W. C. (2008). Merging Photoredox Catalysis with Organocatalysis: The Direct Asymmetric α-Trifluoromethylation of Aldehydes. Science, 322(5898), 77-80. Available at: [Link]
-
Prier, C. K., Rankic, D. A., & MacMillan, D. W. C. (2013). Visible Light Photoredox Catalysis with Organic Dyes. Chemical Reviews, 113(7), 5322-5363. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Trifluoromethanesulfonyl Bromide. PubChem Compound Database. Available at: [Link]
-
Mague, J. T., & Pascal, R. A. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(19), 6726. Available at: [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Volume # 6(109), November - December 2016 — "Study of reactivity of trifluoromethanesulfonyl bromide towards unsaturated hydrocarbons" [notes.fluorine1.ru]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Trifluoromethanesulfonyl Bromide | CBrF3O2S | CID 14000568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. aksci.com [aksci.com]
- 7. kishida.co.jp [kishida.co.jp]
- 8. fishersci.com [fishersci.com]
- 9. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 10. Photoredox catalysis - Wikipedia [en.wikipedia.org]
- 11. recercat.cat [recercat.cat]
- 12. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 13. researchgate.net [researchgate.net]
Application Note: Handling and Storage Protocols for Trifluoromethanesulfonyl Bromide
Abstract
Trifluoromethanesulfonyl bromide (TfBr, CAS 15458-53-4) is a potent electrophilic trifluoromethylating and brominating reagent used in the synthesis of pharmaceutical intermediates and fluorinated materials.[1][2][3] Unlike its more common chloride analog (TfCl), TfBr exhibits distinct reactivity profiles, particularly in radical-mediated transformations. However, its high susceptibility to hydrolysis and thermal instability requires rigorous handling protocols. This guide outlines the standard operating procedures (SOPs) for the safe storage, manipulation, and disposal of TfBr to ensure personnel safety and experimental reproducibility.
Chemical Identity and Physical Profile[3][4][5][6][7][8][9][10]
Understanding the physical constants of TfBr is critical for calculating molar equivalents and designing safe containment systems.
| Property | Value | Notes |
| Chemical Name | Trifluoromethanesulfonyl bromide | Commonly "Triflyl Bromide" |
| CAS Number | 15458-53-4 | Distinct from TfCl (421-83-0) |
| Molecular Formula | CF₃SO₂Br | |
| Molecular Weight | 212.97 g/mol | |
| Physical State | Liquid | Colorless to light amber/brown |
| Boiling Point | 58–60 °C | Volatile; significant vapor pressure at RT |
| Density | 1.98 g/mL (at 20 °C) | High density requires careful pipetting |
| Solubility | Soluble in CH₂Cl₂, Et₂O, MeCN | Reacts violently with water/alcohols |
Hazard Assessment & Mechanism of Instability
Hydrolytic Instability
TfBr is an acid bromide derivative of triflic acid. Upon contact with ambient moisture, it undergoes rapid hydrolysis, liberating two highly corrosive species:
-
Impact: Triflic acid is a superacid (
), capable of corroding standard laboratory materials and causing immediate, deep tissue burns. HBr is a toxic, corrosive gas.[4]
Thermal and Photochemical Decay
Unlike triflic anhydride, TfBr has a weaker S-Br bond.
-
Light Sensitivity: Exposure to UV or direct sunlight can induce homolytic cleavage of the S-Br bond, releasing sulfur dioxide (
) and generating trifluoromethyl radicals ( ) or bromine ( ). -
Observation: Degradation is visually indicated by a darkening of the liquid (from colorless to dark red/brown) due to the accumulation of elemental bromine.
Storage Protocol: The "Cold-Dark-Dry" System
To maintain reagent integrity (>95% purity) for extended periods, a multi-barrier storage approach is required.
Primary Containment[11]
-
Vessel: Borosilicate glass vials with PTFE (Teflon)-lined caps .
-
Warning: Do not use standard polyethylene (PE) or rubber septa for long-term storage; aggressive vapors will degrade them, leading to leakage.
-
-
Headspace: The vessel should be flushed with dry Argon (Ar) or Nitrogen (N₂) before sealing. Argon is preferred due to its higher density, which blankets the liquid surface.
Environmental Control[12]
-
Temperature: Store at 2°C to 8°C (Refrigerated).
-
Note: Freezing is possible but not strictly necessary; refrigeration sufficient to suppress vapor pressure and thermal decomposition.
-
-
Light Protection: Wrap the vial in aluminum foil or store in an amber secondary container to prevent photolytic decomposition.
Secondary Containment
-
Store the primary vial inside a sealable plastic jar or desiccator containing a desiccant (e.g., Drierite or activated molecular sieves) and an acid scavenger (e.g., a small packet of sodium bicarbonate) to neutralize any fugitive acidic vapors.
Handling Protocols
Method A: Syringe Transfer (Schlenk Technique)
Best for: Small scale reactions (<5 mmol) where a glovebox is unavailable.
-
Preparation:
-
Flame-dry all glassware and cool under a stream of dry inert gas (N₂/Ar).
-
Remove TfBr from the refrigerator and allow it to warm to room temperature inside a desiccator (approx. 20 mins) to prevent condensation on the cold glass surface.
-
-
Venting:
-
Insert a small needle connected to an inert gas line (bubbler exhaust) into the reagent bottle septum to equalize pressure.
-
-
Aspiration:
-
Use a gas-tight glass syringe with a stainless steel needle.
-
Critical: Plastic syringes (polypropylene) may swell or dissolve if in contact with TfBr for >1 minute.
-
-
Transfer:
-
Draw the required volume slowly to avoid cavitation (boiling) due to low pressure.
-
Inject directly into the reaction vessel below the solvent line to minimize vapor release.
-
-
Cleanup:
-
Immediately rinse the syringe with acetone, then water.
-
Method B: Glovebox Manipulation
Best for: High-precision aliquoting or long-term storage management.
-
Atmosphere: Ensure glovebox atmosphere is
ppm H₂O and O₂. -
Weighing:
-
TfBr is dense (1.98 g/mL).[5] Weighing by mass is often more accurate than volumetric delivery.
-
Tare a dry vial with a PTFE-lined cap.
-
Pipette TfBr using a positive-displacement pipette (glass/PTFE tip) or a glass Pasteur pipette.
-
-
Sealing:
-
If removing the aliquot from the glovebox, seal the vial cap with electrical tape or Parafilm immediately.
-
Decision Workflow & Visualization
The following diagram illustrates the decision logic for selecting the appropriate handling method based on experimental scale and equipment availability.
Figure 1: Decision tree for the evaluation, handling, and processing of Trifluoromethanesulfonyl bromide.
Emergency & Disposal Procedures
Spills
-
Small Spill (<5 mL):
-
Evacuate the immediate area (fume hood).
-
Cover the spill with solid Sodium Bicarbonate (NaHCO₃) or Calcium Carbonate.
-
Allow the powder to absorb the liquid and neutralize the acid (fizzing will occur).
-
Sweep up the solid into a hazardous waste container labeled "Acidic Solids".
-
-
Large Spill: Evacuate the lab immediately. Do not attempt to clean up without Self-Contained Breathing Apparatus (SCBA) due to HBr/SO₂ generation.
Quenching Reactions
Never add water directly to neat TfBr.
-
Protocol: Dilute the reaction mixture with an inert solvent (DCM or Ether), then cool to 0°C. slowly add saturated aqueous Sodium Bicarbonate dropwise with vigorous stirring.
References
-
TCI Chemicals. Product Specification: Trifluoromethanesulfonyl Bromide (T3592).[5] Retrieved from .
-
Kamigata, N., et al. (1986). "Reactions of Trifluoromethanesulfonyl Bromide with Alkenes and Alkynes." Bulletin of the Chemical Society of Japan, 59(11).
-
Sigma-Aldrich. Safety Data Sheet: Trifluoromethanesulfonyl Bromide. Retrieved from .
-
Fluorine Notes. (2016). "Study of reactivity of trifluoromethanesulfonyl bromide towards unsaturated hydrocarbons." Vol. 6(109).
Sources
- 1. Volume # 1(128), January - February 2020 — "Synthesis and reactions of perfluoroalkane-α-hydro- and -α, α-dihydrosulfonyl bromides with alkenes" [notes.fluorine1.ru]
- 2. researchgate.net [researchgate.net]
- 3. Trifluoromethanesulfonyl Bromide | CBrF3O2S | CID 14000568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Bromine trifluoride - Wikipedia [en.wikipedia.org]
- 5. tcichemicals.com [tcichemicals.com]
Troubleshooting & Optimization
Technical Support Center: Trifluoromethanesulfonyl Bromide (CF₃SO₂Br)
Welcome to the technical support center for trifluoromethanesulfonyl bromide (CF₃SO₂Br), a potent reagent in modern synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the safe handling and effective use of this compound, with a specific focus on preventing its thermal decomposition.
Introduction: Understanding the Instability of Trifluoromethanesulfonyl Bromide
Trifluoromethanesulfonyl bromide, also known as triflyl bromide, is a valuable reagent for introducing the trifluoromethyl (CF₃) and trifluoromethanesulfonyl (CF₃SO₂) groups. However, its utility is coupled with inherent instability, particularly when compared to its chloride and fluoride counterparts. The stability of sulfonyl halides decreases significantly as we move down the halogen group (F > Cl > Br > I)[1]. This makes triflyl bromide susceptible to decomposition under common laboratory conditions, which can lead to inconsistent reaction outcomes, yield loss, and potential safety hazards.
The primary mode of decomposition for trifluoromethanesulfonyl bromide is through the homolytic cleavage of the S-Br bond, followed by the loss of sulfur dioxide (SO₂), a process that can be initiated by heat or light.[2]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the storage and use of trifluoromethanesulfonyl bromide, with a focus on preventing thermal and photochemical decomposition.
| Problem Encountered | Potential Cause | Recommended Action & Scientific Rationale |
| Reagent has a yellow to brown color upon receipt or after storage. | Partial Decomposition: The discoloration is often due to the formation of bromine (Br₂) as a byproduct of decomposition. This indicates that the reagent has been exposed to light or elevated temperatures. | 1. Purification by Distillation: If the discoloration is minor, the reagent can often be repurified by distillation under reduced pressure.[3] Caution: Distillation can itself induce thermal decomposition if not performed carefully at low temperatures. A spinning band distillation apparatus is recommended for efficient separation at lower temperatures. 2. Check Storage Conditions: Confirm that the reagent is stored at the recommended refrigerated temperature (0-10°C) and in an amber or foil-wrapped container to protect it from light.[3] |
| Inconsistent or low yields in reactions. | Reagent Degradation: The active concentration of CF₃SO₂Br is lower than expected due to decomposition. This is especially likely if the reaction is run at elevated temperatures or for extended periods under ambient light. | 1. Use Fresh or Purified Reagent: For best results, use a freshly opened bottle or a recently purified batch of the reagent. 2. Optimize Reaction Conditions: Whenever possible, run reactions at or below room temperature. If heating is required, conduct a time-course study to determine the minimum reaction time needed. Protect the reaction vessel from light by wrapping it in aluminum foil. 3. Inert Atmosphere: While primarily to prevent hydrolysis, working under an inert atmosphere (Nitrogen or Argon) can help to prevent oxidative degradation pathways. |
| Gas evolution (bubbling) observed before the reaction is expected to start. | Decomposition: The gas is likely sulfur dioxide (SO₂), a direct product of the decomposition of triflyl bromide. This is a clear sign that the reagent is degrading. | 1. Immediately Cool the Reaction: If safe to do so, cool the reaction vessel in an ice bath to slow the decomposition rate. 2. Re-evaluate Reaction Temperature: The observed decomposition indicates that the current temperature is too high for the stability of the reagent. Consider if the reaction can be performed at a lower temperature, perhaps with the addition of a catalyst if appropriate. |
| Reaction fails completely when scaling up. | Thermal Management Issues: Larger scale reactions are more exothermic and have a lower surface-area-to-volume ratio, making them harder to cool efficiently. A localized increase in temperature (a "hot spot") can initiate rapid decomposition of the reagent. | 1. Controlled Reagent Addition: Add the trifluoromethanesulfonyl bromide slowly and portion-wise to the reaction mixture, while carefully monitoring the internal temperature. 2. Efficient Cooling: Ensure the reaction vessel is equipped with an efficient cooling system, such as a cooling jacket or a well-stirred ice bath. 3. Dilution: Running the reaction at a lower concentration can help to dissipate heat more effectively. |
Experimental Protocol: Purification of Trifluoromethanesulfonyl Bromide
This protocol describes the purification of partially decomposed trifluoromethanesulfonyl bromide by vacuum distillation. This procedure should be performed in a well-ventilated fume hood, with appropriate personal protective equipment.
Materials:
-
Discolored trifluoromethanesulfonyl bromide
-
Round-bottom flask
-
Short-path distillation head with a vacuum adapter
-
Receiving flask
-
Cold trap (e.g., with dry ice/acetone)
-
Vacuum pump
-
Heating mantle with a stirrer
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Setup: Assemble the distillation apparatus. Ensure all glassware is dry.
-
Charging the Flask: Charge the round-bottom flask with the discolored trifluoromethanesulfonyl bromide.
-
Inert Atmosphere: Purge the system with an inert gas.
-
Vacuum Application: Slowly and carefully apply a vacuum.
-
Heating: Gently heat the flask while stirring. The boiling point of trifluoromethanesulfonyl bromide is 58-60°C at atmospheric pressure, so the distillation temperature will be significantly lower under vacuum.[3]
-
Collection: Collect the colorless, purified trifluoromethanesulfonyl bromide in the receiving flask, which should be cooled in an ice bath.
-
Storage: Immediately transfer the purified liquid to a clean, dry, amber glass bottle, flush with inert gas, seal tightly, and store in a refrigerator.
Frequently Asked Questions (FAQs)
Q1: What is the primary thermal decomposition pathway for trifluoromethanesulfonyl bromide?
A1: The primary pathway is the homolytic cleavage of the sulfur-bromine (S-Br) bond to form a trifluoromethanesulfonyl radical (CF₃SO₂•) and a bromine radical (Br•). The trifluoromethanesulfonyl radical is unstable and rapidly extrudes sulfur dioxide (SO₂) to give a trifluoromethyl radical (CF₃•). The trifluoromethyl and bromine radicals can then combine to form trifluoromethyl bromide (CF₃Br). This process is accelerated by heat and UV light.[2]
Caption: Workflow for using CF₃SO₂Br at elevated temperatures.
Q5: How does moisture affect trifluoromethanesulfonyl bromide?
A5: Trifluoromethanesulfonyl bromide is sensitive to moisture. It will hydrolyze in the presence of water to form trifluoromethanesulfonic acid and hydrobromic acid. This not only deactivates the reagent but also introduces strong acids into your reaction mixture, which can lead to unwanted side reactions. Always handle the reagent under an inert atmosphere and use anhydrous solvents. [4] Q6: Is there a safer, more stable alternative to trifluoromethanesulfonyl bromide?
A6: The choice of reagent depends on the specific transformation you wish to achieve. For reactions where the triflyl group (CF₃SO₂) is being transferred, trifluoromethanesulfonyl chloride (CF₃SO₂Cl) or triflic anhydride (Tf₂O) are more thermally stable alternatives. If you are performing a trifluoromethylation, other reagents like trifluoromethyl iodide (CF₃I) or various commercially available electrophilic trifluoromethylating agents might be suitable and more stable, depending on the reaction mechanism.
References
-
Study of reactivity of trifluoromethanesulfonyl bromide towards unsaturated hydrocarbons. Fluorine Notes, 2016. [Link]
-
The reaction of perfluoroalkanesulfonyl halides VII. Preparation and reactions of trifluoromethanesulfonyl bromide. ResearchGate. [Link]
-
Sulfonyl halide. Wikipedia. [Link]
-
Trifluoromethanesulfonyl Bromide | 15458-53-4. TCI (Shanghai) Development Co., Ltd. [Link]
-
Stability and safe use strategy of trifluoromethanesulfonyl chloride. Wechem. [Link]
Sources
- 1. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Volume # 6(109), November - December 2016 — "Study of reactivity of trifluoromethanesulfonyl bromide towards unsaturated hydrocarbons" [notes.fluorine1.ru]
- 4. Stability and safe use strategy of trifluoromethanesulfonyl chloride - Wechem [m.wechemglobal.com]
Technical Support Center: Optimizing Yield in Trifluoromethanesulfonyl Bromide Radical Reactions
Welcome to the technical support center for trifluoromethanesulfonyl bromide (CF3SO2Br) radical reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common challenges and significantly improve the yield and reproducibility of your trifluoromethylation reactions.
Introduction to CF3SO2Br Radical Reactions
Trifluoromethanesulfonyl bromide (CF3SO2Br) is a versatile and convenient reagent for introducing the trifluoromethyl (CF3) group into organic molecules via a radical pathway.[1][2] The CF3 group is of significant interest in medicinal chemistry and materials science due to its unique electronic properties, which can enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[3]
The radical reaction with CF3SO2Br typically proceeds through a chain mechanism involving initiation, propagation, and termination steps.[4][5] Understanding these fundamental steps is crucial for troubleshooting and optimizing your reactions.
Frequently Asked Questions (FAQs)
Q1: My trifluoromethylation reaction with CF3SO2Br is giving a low yield. What are the most common causes?
A1: Low yields in CF3SO2Br radical reactions can stem from several factors. The most common culprits include:
-
Inefficient Radical Initiation: Insufficient generation of initial radicals to start the chain reaction.
-
Suboptimal Reaction Temperature: The temperature may be too low to initiate the reaction or too high, leading to side reactions and decomposition.
-
Inappropriate Solvent Choice: The solvent can significantly influence the reaction rate and selectivity.
-
Side Reactions: Competing reactions that consume starting materials or intermediates.
-
Reagent Instability: Decomposition of CF3SO2Br before it can react.
This guide will delve into each of these areas to provide specific troubleshooting strategies.
Q2: What are the primary side reactions to be aware of when using CF3SO2Br?
A2: The most prominent side reaction is the desulfodioxidation of CF3SO2Br, which leads to the formation of trifluoromethyl bromide (CF3Br) and sulfur dioxide (SO2).[1] This process can be initiated by heat or light and reduces the concentration of the desired trifluoromethyl radical precursor. Another common side reaction is hydrogen abstraction from the solvent or substrate by the trifluoromethyl radical, leading to the formation of trifluoromethane (CF3H) and other undesired byproducts.[1]
Q3: How does the electronic nature of the alkene (electron-rich vs. electron-deficient) affect the reaction?
A3: The trifluoromethyl radical is electrophilic in nature. Therefore, it generally reacts more readily with electron-rich alkenes.[6] Reactions with electron-deficient alkenes, such as acrylates or acrylonitriles, can be more challenging and may result in lower yields.[1] However, with appropriate optimization of reaction conditions, successful additions to electron-deficient olefins can be achieved.
Q4: What are the recommended handling and storage procedures for CF3SO2Br?
A4: Trifluoromethanesulfonyl bromide is a moisture-sensitive and photosensitive liquid. It should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen).[1] It is advisable to handle the reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7] Avoid contact with skin and eyes.
Troubleshooting Guides
Issue 1: Low or No Product Formation - Inefficient Radical Initiation
A common reason for poor yield is the failure to efficiently generate the initial trifluoromethyl radicals. The choice and concentration of the initiator are critical.
Causality: The initiation step involves the homolytic cleavage of a weak bond to generate radicals, which then react with CF3SO2Br to produce the trifluoromethyl radical.[5][8] If the initiator is not suitable for the reaction temperature or if its concentration is too low, the radical chain reaction will not propagate efficiently.
Troubleshooting Protocol:
-
Initiator Selection:
-
Thermal Initiators: For thermally initiated reactions, select an initiator with a half-life of approximately 1-2 hours at the desired reaction temperature. Common choices include azobisisobutyronitrile (AIBN) and benzoyl peroxide.
-
Photochemical Initiation: If using photochemical initiation, ensure your light source wavelength is appropriate for the photosensitizer or for the direct photolysis of CF3SO2Br.[1]
-
Redox Initiators: Redox systems, such as those based on copper salts, can be effective at lower temperatures.[7]
-
-
Optimizing Initiator Concentration:
-
Start with a standard initiator concentration (e.g., 5-10 mol%).
-
If the yield is low, incrementally increase the initiator concentration. Be cautious, as excessively high concentrations can lead to an increase in side reactions and purification challenges.
-
-
Initiation Method Comparison:
-
If one initiation method is unsuccessful, consider an alternative. For example, if a thermal initiator is ineffective at a desired low temperature, a photochemical or redox-initiated approach may be more suitable.
-
Data Presentation: Initiator Selection Guide
| Initiator Type | Common Examples | Typical Temperature Range (°C) | Notes |
| Thermal (Azo) | AIBN, Vazo™ initiators[8][9] | 60-100 | Good for a wide range of solvents. |
| Thermal (Peroxide) | Benzoyl Peroxide, Dicumyl Peroxide | 80-130 | Can be more reactive and require careful handling. |
| Photochemical | fac-Ir(ppy)3, Ru(bpy)3(PF6)2[1][10] | Ambient | Requires a suitable light source. |
| Redox | Copper(I) or Copper(0)[7] | Ambient to moderate heat | Effective for initiating radical addition. |
Experimental Workflow: Optimizing Initiator
Caption: Influence of temperature on desired reaction and side reactions.
Issue 3: Product Purification Challenges
Even with a successful reaction, isolating the pure trifluoromethylated product can be challenging due to the presence of byproducts and unreacted starting materials.
Causality: The crude reaction mixture can contain a variety of compounds with similar polarities, making separation difficult. Common impurities include the brominated but non-trifluoromethylated adduct (if the SO2 is not eliminated), debrominated starting material, and products from side reactions.
Troubleshooting Protocol:
-
Aqueous Workup:
-
Begin with a standard aqueous workup to remove water-soluble impurities. A wash with a mild base like sodium bicarbonate can help neutralize any acidic byproducts. [11]
-
-
Chromatography:
-
Silica gel column chromatography is the most common method for purification.
-
Careful selection of the eluent system is crucial. Start with a nonpolar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity.
-
19F NMR of the crude reaction mixture can help identify the major fluorine-containing species and guide purification efforts. [12]
-
-
Distillation:
-
For volatile products, distillation under reduced pressure can be an effective purification method. [1] Experimental Workflow: General Purification Strategy
-
Caption: A general workflow for the purification of products from CF3SO2Br reactions.
References
- Tyutyunov, A.A., Ibragimova, L.F., Kagramanova, N.D., Sterlina, S.R., & Igumnovab, S.M. (2016). Study of Reactivity of Trifluoromethanesulfonyl Bromide Towards Unsaturated Hydrocarbons. Fluorine Notes, 109, 1-2.
-
Huang, W.-Y., Chen, Q.-Y., & Hu, C.-M. (1986). The reaction of perfluoroalkanesulfonyl halides VII. Preparation and reactions of trifluoromethanesulfonyl bromide. Journal of Fluorine Chemistry, 32(3), 265-274. [Link]
- Chen, Q.-Y., & Zhu, S.-Z. (1987). A novel method for bromotrifluoromethylation of arylalkyne. Tetrahedron Letters, 28(23), 2675-2676.
- BenchChem. (2025). Technical Support Center: Trifluoromethyl Group Stability in Imidazole Synthesis.
- Geniller, L., Taillefer, M., Jaroschik, F., & Prieto, A. (2023). Advancements in Sustainable Trifluoromethylation: A Visible-Light-Induced Approach for Introducing CF3 Groups.
- Li, Y., & Wu, J. (2022). Photoinduced Trifluoromethylation with CF3Br as a Trifluoromethyl Source: Synthesis of α-CF3-Substituted Ketones. ACS Omega, 7(16), 14269-14277.
- Wang, C., et al. (2021). Photocatalyzed Dual-Oxidative Trifluoromethylthio-Trifluoromethylation of Alkenes with CF3SO2Na. CCS Chemistry.
- Debnath, P. (2023). RADICAL INITIATORS, REAGENTS AND SOLVENTS USED IN RADICAL CHEMISTRY. INTERNATIONAL JOURNAL OF RESEARCH IN PHARMACY AND CHEMISTRY, 13(2), 189-197.
-
Litwinienko, G., Beckwith, A. L. J., & Ingold, K. U. (2011). The frequently overlooked importance of solvent in free radical syntheses. Chemical Society Reviews, 40(5), 2157-2163. [Link]
- Coote, M. L., & Davis, T. P. (1999). The mechanism of the propagation step in free-radical copolymerisation. Progress in Polymer Science, 24(8), 1217-1251.
- Master Organic Chemistry. (2013).
- Leah4sci. (2021, October 12). Initiation, Propagation, Termination - 3 Steps of Radical Reactions [Video]. YouTube.
-
Murphy, A., Dubois, G., & Stack, T. D. P. (2003). Efficient epoxidation of electron-deficient olefins with a cationic manganese complex. Journal of the American Chemical Society, 125(18), 5250-5251. [Link]
- Benchchem. (2025). Technical Support Center: Purification of Products from Bromodimethylsulfonium Bromide (BDMS) Reactions.
- Sigma-Aldrich.
- The Chemours Company. (n.d.).
- ChemPoint. (n.d.).
- Akzo Nobel. (n.d.).
-
Henderson, R. K., et al. (2011). Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry. Green Chemistry, 13(4), 854-862. [Link]
- Prat, D., et al. (2016). CHEM21 selection guide of classical- and less classical-solvents. Green Chemistry, 18(1), 288-296.
Sources
- 1. BJOC - Direct C–H trifluoromethylation of di- and trisubstituted alkenes by photoredox catalysis [beilstein-journals.org]
- 2. mdpi.com [mdpi.com]
- 3. advanceseng.com [advanceseng.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. Volume # 6(109), November - December 2016 — "Study of reactivity of trifluoromethanesulfonyl bromide towards unsaturated hydrocarbons" [notes.fluorine1.ru]
- 8. m.youtube.com [m.youtube.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Photoinduced Trifluoromethylation with CF3Br as a Trifluoromethyl Source: Synthesis of α-CF3-Substituted Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reactivity and Selectivity in the Intermolecular Alder-Ene Reactions of Arynes with Functionalized Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
troubleshooting moisture sensitivity of triflyl bromide
Technical Support Center: Triflyl Bromide (TfBr)
A Senior Application Scientist's Guide to Troubleshooting Moisture Sensitivity
Welcome to the technical support center for triflyl bromide (CF₃SO₂Br). This guide is designed for researchers, scientists, and drug development professionals who utilize this powerful but challenging reagent. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific reasoning to empower you to diagnose and solve issues in your own work. Triflyl bromide's high reactivity, a consequence of the exceptional leaving group ability of the triflate moiety, is also the source of its primary vulnerability: a profound sensitivity to moisture. This guide provides a structured, in-depth approach to understanding, mitigating, and troubleshooting this critical issue.
Frequently Asked Questions (FAQs): The Fundamentals
This section addresses the most common foundational questions regarding triflyl bromide's properties and its interaction with water.
Q1: What is triflyl bromide and why is it so reactive?
Triflyl bromide, or trifluoromethanesulfonyl bromide, is a highly electrophilic reagent used in organic synthesis for the introduction of the triflyl group (-SO₂CF₃) or as a precursor for other trifluoromethyl-containing compounds.[1] Its reactivity stems from the trifluoromethanesulfonyl group, one of the most potent electron-withdrawing groups in organic chemistry. This electronic effect creates a highly electron-deficient sulfur atom, making it an excellent electrophile. Furthermore, the resulting triflate anion (CF₃SO₃⁻) is an exceptionally stable leaving group due to the resonance delocalization of its negative charge across the three oxygen atoms and the inductive effect of the fluorine atoms.
Q2: How exactly does moisture affect triflyl bromide?
Moisture is the primary antagonist of triflyl bromide. It readily reacts with water in an exothermic hydrolysis reaction.[2] The nucleophilic oxygen atom of water attacks the electrophilic sulfur center of triflyl bromide, leading to the displacement of the bromide ion. This process ultimately yields trifluoromethanesulfonic acid (triflic acid, TfOH) and hydrobromic acid (HBr).[2][3]
Both of these acid byproducts are highly corrosive and can significantly interfere with your desired reaction pathway by altering the pH, catalyzing unwanted side reactions, or consuming acid-sensitive substrates.
Caption: A logical workflow for troubleshooting triflyl bromide reactions.
Best Practices & Detailed Protocols
Adherence to rigorous anhydrous techniques is not optional—it is a prerequisite for success.
Data & Properties
| Property | Value | Source(s) |
| Chemical Formula | CBrF₃O₂S | [4] |
| Molecular Weight | 212.97 g/mol | [5] |
| Appearance | Colorless to brown clear liquid | [5] |
| Boiling Point | 58-60 °C | [1] |
| Density | ~1.98 g/cm³ (at 20 °C) | [5] |
| Storage & Handling Parameter | Recommendation | Rationale | Source(s) |
| Temperature | Refrigerated (0-10 °C) | Minimizes decomposition and vapor pressure. | [5] |
| Atmosphere | Store under an inert gas (Argon or Nitrogen) | Prevents contact with atmospheric moisture and oxygen. | [5][6] |
| Container | Original manufacturer's bottle with a secure cap | Designed for chemical compatibility and to prevent leaks. | [7] |
| Incompatibilities | Water, strong oxidizing agents, bases, alcohols | Reacts violently or decomposes upon contact. | [2][8] |
Protocol 1: General Procedure for a Moisture-Sensitive Reaction
This protocol establishes a self-validating system where each step is designed to eliminate moisture.
-
Glassware Preparation:
-
Disassemble and clean all glassware (reaction flask, addition funnel, condenser, etc.).
-
Place glassware in a laboratory oven at >120 °C for at least 4 hours (overnight is preferred).
-
Directly assemble the glassware while still hot and immediately place it under a positive pressure of dry inert gas (argon or nitrogen). Allow it to cool completely under this inert atmosphere. This process is known as "flame-drying" when done with a heat gun or torch, but oven-drying is safer and more thorough.
-
-
Solvent Preparation:
-
Use only anhydrous solvents. Purchase high-quality anhydrous solvents or dry them using appropriate methods (e.g., distillation from sodium/benzophenone for ethers, or from calcium hydride for halogenated solvents).
-
Transfer anhydrous solvents to the reaction flask via a cannula or a dry syringe.
-
-
Reagent Handling:
-
Allow the refrigerated bottle of triflyl bromide to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold surface. [9] * Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [7] * Briefly flush the headspace of the triflyl bromide bottle with inert gas before and after withdrawing the required amount.
-
Use a dry, gas-tight syringe to transfer the liquid reagent.
-
-
Reaction Execution:
-
Maintain a positive pressure of inert gas throughout the entire reaction, including workup if the products are also sensitive. A bubbler filled with mineral oil is a simple way to monitor this.
-
Add reagents slowly and monitor the reaction temperature, as reactions involving triflyl bromide can be exothermic.
-
Protocol 2: Purification of Triflyl Bromide
If your reagent is suspect, purification may be necessary. This should only be performed by experienced chemists due to the hazardous nature of the material.
-
Safety Precautions:
-
Procedure:
-
Set up a distillation apparatus using oven-dried glassware that has been cooled under an inert atmosphere.
-
In a round-bottom flask, place the impure triflyl bromide. To remove residual water and acidic impurities, add a small amount of phosphorus pentoxide (P₂O₅), approximately 5-10 g per 100 mL of TfBr. [1] * Stir the mixture for 30-60 minutes at room temperature.
-
Distill the triflyl bromide under atmospheric pressure (or slight positive pressure of inert gas). Collect the fraction boiling at approximately 58-60 °C. [1] * The receiving flask should be cooled in an ice bath to minimize vapor loss.
-
Collect the purified, colorless liquid in a clean, dry, tared storage vessel that can be sealed under an inert atmosphere.
-
-
Post-Purification:
-
Immediately seal the purified triflyl bromide under argon or nitrogen.
-
Store the purified reagent in a refrigerator as per the storage guidelines.
-
References
-
Dhakal, B. & Crich, D. (n.d.). Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry. National Institutes of Health (NIH). Available at: [Link]
-
Beier, P. (2022). Triflamides and Triflimides: Synthesis and Applications. MDPI. Available at: [Link]
-
Wikipedia. (n.d.). Triflic acid. Available at: [Link]
-
Sharpe, A. G. et al. (2021). SuFEx-Enabled, Chemoselective Synthesis of Triflates, Triflamides and Triflimidates. ChemRxiv. Available at: [Link]
-
Huang, W. Y., Chen, Q. G., & Hu, C. M. (1993). The reaction of perfluoroalkanesulfonyl halides VII. Preparation and reactions of trifluoromethanesulfonyl bromide. ResearchGate. Available at: [Link]
-
Windhorst, A. D. et al. (2020). Triflyl [F]Fluoride as a Solution for Base‐Sensitive Late‐Stage Nucleophilic Aromatic F‐Fluorination Reactions. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Trifluoromethanesulfonyl Bromide. PubChem. Available at: [Link]
-
Dolly Corporation. (2025). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Available at: [Link]
- CN102502503B - Method for preparing bromine trifluoride. (2012). Google Patents.
-
TCI America. (2024). SAFETY DATA SHEET - Trityl Bromide. Available at: [Link]
-
New Jersey Department of Health. (n.d.). HAZARD SUMMARY - BROMINE TRIFLUORIDE. Available at: [Link]
-
Shainyan, B. A. et al. (2022). Triflamidation of Allyl-Containing Substances: Unusual Dehydrobromination vs. Intramolecular Heterocyclization. National Institutes of Health (NIH). Available at: [Link]
-
Reddit. (2021). Troubleshooting step growth polymerization. r/Chempros. Available at: [Link]
-
Gelest. (2019). Bromine trifluoride. Available at: [Link]
-
Tyutyunov, A.A. et al. (2016). Study of reactivity of trifluoromethanesulfonyl bromide towards unsaturated hydrocarbons. Fluorine Notes. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How to Troubleshoot a Reaction. Available at: [Link]
-
Curia Wisconsin, Inc. (2024). Determination of residual alkyl iodides and alkyl bromides as their corresponding alkyl chlorides in drug substances by headspace GC-FID. National Institutes of Health (NIH). Available at: [Link]
-
Schmidt, T. et al. (2022). Bromide strongly influences the formation of reaction products during the ozonation of diclofenac, metoprolol and isoproturon. PubMed. Available at: [Link]
-
SOLVOMET. (2014). Determination of Halide Impurities in Ionic Liquids by Total Reflection X‑ray Fluorescence Spectrometry. Available at: [Link]
-
Michigan State University, Department of Chemistry. (n.d.). Alkyl Halide Reactivity. Available at: [Link]
-
Wikipedia. (n.d.). Bromine trifluoride. Available at: [Link]
-
Chem 211 - Organic Chemistry Lab. (2009). Multistep Nucleophilic Substitution (SN1): Hydrolysis of Alkyl Bromides. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Spectrophotometric determination of bromide in water using the multisyringe flow injection analysis technique coupled to a gas-diffusion unit. Analytical Methods. Available at: [Link]
-
Chemistry LibreTexts. (2020). 7.6: The SN1 Reaction. Available at: [Link]
-
Ecolab. (n.d.). Bromide Removal. Available at: [Link]
-
ResearchGate. (2025). Development and validation of an analytical method for quantification of sulfuryl fluoride residues in agricultural products using gas chromatography with electron capture detection. Available at: [Link]
Sources
- 1. Volume # 6(109), November - December 2016 — "Study of reactivity of trifluoromethanesulfonyl bromide towards unsaturated hydrocarbons" [notes.fluorine1.ru]
- 2. Bromine trifluoride - Wikipedia [en.wikipedia.org]
- 3. Triflic acid - Wikipedia [en.wikipedia.org]
- 4. Trifluoromethanesulfonyl Bromide | CBrF3O2S | CID 14000568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Trifluoromethanesulfonyl Bromide | 15458-53-4 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. dollycorporation.com [dollycorporation.com]
- 9. Troubleshooting Common Issues with Restriction Digestion Reactions | Thermo Fisher Scientific - FR [thermofisher.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
Technical Support Center: Minimizing Side Reactions in TfBr Trifluoromethylation
Welcome to the technical support center for trifluoromethylation reactions using Trifluoromethanesulfonyl Bromide (TfBr). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using TfBr and to troubleshoot common issues encountered during its application. My goal is to provide you with not just protocols, but the underlying scientific principles to empower you to optimize your reactions effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common questions regarding the use of TfBr for trifluoromethylation.
Q1: What is the general mechanism of trifluoromethylation using TfBr, and why is it prone to side reactions?
A1: Trifluoromethanesulfonyl bromide (TfBr) is a reagent used for direct trifluoromethylation.[1] Most commonly, its reactivity is harnessed through a radical pathway, often initiated by photoredox catalysis.[2][3]
The Mechanism in Brief:
-
Initiation: A photocatalyst (e.g., an Iridium or Ruthenium complex) absorbs light (typically blue LEDs) and enters an excited state.[4][5]
-
Single Electron Transfer (SET): The excited photocatalyst transfers an electron to TfBr.
-
Radical Generation: Upon reduction, TfBr undergoes fragmentation, releasing a trifluoromethyl radical (•CF₃), a bromide anion (Br⁻), and sulfur dioxide (SO₂).
-
Propagation: The highly electrophilic •CF₃ radical adds to your substrate (e.g., an arene, heterocycle, or alkene).[6]
-
Termination/Turnover: The resulting radical intermediate is then oxidized by the photocatalyst to yield the trifluoromethylated product and regenerate the ground-state catalyst, completing the catalytic cycle.
Proneness to Side Reactions: The high reactivity of the trifluoromethyl radical is both its strength and its weakness. Because it is a potent electrophilic radical, it can sometimes react non-selectively.[6] Furthermore, other reactive species are present in the medium (like bromide ions and the photocatalyst in different oxidation states), which can lead to competing reaction pathways and the formation of undesired byproducts.
Q2: My reaction isn't starting (no color change, no conversion). What are the most common reasons for initiation failure?
A2: Failure to initiate is a frequent issue, often pointing to problems with one of the three key components: the light source, the photocatalyst, or the reaction medium itself.
-
Light Source Issues: Ensure your light source is emitting at the correct wavelength for your chosen photocatalyst. For instance, many common iridium and ruthenium catalysts have absorption maxima in the blue region of the spectrum (450-465 nm).[7] The intensity of the light can also be a critical factor; insufficient photon flux may lead to a slow or stalled reaction.[8]
-
Catalyst Degradation or Inhibition: Photocatalysts can be sensitive to air and moisture. While some protocols are tolerant to air, degassing the reaction mixture with an inert gas (Argon or Nitrogen) is a robust practice to prevent oxidative degradation of the catalyst.[9] Certain functional groups on your substrate (e.g., unprotected anilines or thiols) can also coordinate to the metal center of the catalyst and inhibit its activity.
-
Solvent Purity: Impurities in the solvent, particularly residual water or peroxides, can quench the excited state of the photocatalyst or react with radical intermediates. Using anhydrous, degassed solvents is highly recommended.
Q3: What are the most common side products I should look out for?
A3: The side product profile can give you valuable clues about what's going wrong in your reaction. The most common culprits are:
-
Brominated Byproducts: Formation of brominated arenes or addition products suggests that the bromide ion (Br⁻) generated from TfBr is competing with the desired trifluoromethylation pathway. This can happen if the radical intermediate is trapped by bromide before it can be oxidized by the photocatalyst.
-
Protodehalogenation/H-atom Abstraction: If you observe the formation of your starting material (or a reduced version of it) where the trifluoromethyl group was expected, it indicates that the radical intermediate is being quenched by a hydrogen atom source. The solvent (e.g., acetonitrile, DMSO) or trace water can often be the H-atom donor.
-
Dimerization: In some cases, especially with electron-rich substrates, you might observe the formation of dimers of your starting material.[2] This typically occurs when the radical intermediate derived from your substrate reacts with another molecule of the substrate instead of being trapped by the trifluoromethyl radical.
Section 2: Troubleshooting Guide: From Low Yield to Complex Mixtures
This section provides a more granular, problem-solving approach to specific experimental issues.
Problem: Low or No Yield of the Desired Trifluoromethylated Product
Low conversion is the most common challenge. A systematic approach is required to diagnose the root cause.
Step 1: Verify the Integrity of Reagents and Setup
-
TfBr Quality: Is your TfBr fresh? While relatively stable, it can degrade over time. It's best to use a recently purchased bottle or one that has been stored properly under an inert atmosphere.
-
Catalyst Activity: If you suspect catalyst degradation, try a fresh batch. Ensure it has been stored away from light and air.
-
Solvent Quality: Use high-purity, anhydrous, and degassed solvents. If you are using a solvent like DMSO or acetonitrile, consider using a freshly opened bottle or purifying it before use.
Step-by-Step Troubleshooting Protocol:
-
Run a Control Reaction: Use a substrate known to work well under your standard conditions (e.g., mesitylene or N-Boc-pyrrole).[9][10] This will help you determine if the issue lies with your specific substrate or the general reaction setup.
-
Degas Rigorously: If you haven't been doing so, degas your reaction mixture thoroughly. The "freeze-pump-thaw" method (3 cycles) is highly effective at removing dissolved oxygen, which can quench the excited state of the photocatalyst.
-
Check Light Source: Confirm the wavelength and power of your LEDs. Ensure the reaction vessel is positioned to receive maximum and uniform irradiation.[10]
-
Re-evaluate Catalyst Loading: While typically used at 0.5-2 mol%, a slight increase in catalyst loading might be necessary for challenging substrates. However, excessive catalyst can sometimes lead to side reactions.
The following flowchart can guide your diagnostic process:
Sources
- 1. Volume # 6(109), November - December 2016 — "Study of reactivity of trifluoromethanesulfonyl bromide towards unsaturated hydrocarbons" [notes.fluorine1.ru]
- 2. Photoinduced Trifluoromethylation with CF3Br as a Trifluoromethyl Source: Synthesis of α-CF3-Substituted Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Photocatalytic systems: reactions, mechanism, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 7. oist.repo.nii.ac.jp [oist.repo.nii.ac.jp]
- 8. Reactivity control of a photocatalytic system by changing the light intensity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A scalable and operationally simple radical trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pure.tue.nl [pure.tue.nl]
Technical Support Center: Optimizing Catalyst Loading for Triflyl Bromide Reactions
Welcome to the Technical Support Center for triflyl bromide reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical, field-proven protocols. As Senior Application Scientists, we understand that optimizing a catalytic reaction goes beyond simply following a recipe; it requires a deep understanding of the interplay between all reaction components. This guide is structured to help you diagnose issues, understand the underlying chemical principles, and successfully optimize your catalyst loading for efficient and reproducible outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions to provide a quick operational overview.
Q1: What is a typical starting catalyst loading range for triflyl bromide reactions?
For initial screening, a catalyst loading of 1-5 mol% is a common starting point for many transition-metal-catalyzed reactions. In photoredox catalysis, loadings can often be lower, in the range of 0.5-2 mol%.[1] The optimal loading is highly dependent on the specific catalyst system (e.g., Palladium, Nickel, Copper, or photoredox catalyst), the reactivity of the substrate, and the desired reaction time.[2][3] It is crucial to perform an optimization screen to find the lowest effective catalyst loading that maintains a good reaction rate and high yield, as excessive catalyst can lead to side reactions.[4]
Q2: My reaction is sluggish or stalls completely. Is low catalyst loading always the issue?
Not necessarily. While insufficient catalyst is a possible cause, a stalled reaction is often a symptom of other underlying problems.[5][6] Common culprits include:
-
Catalyst Deactivation: The catalyst may be poisoned by impurities (water, oxygen, or contaminants in the starting materials) or may degrade under the reaction conditions.[1][7]
-
Poor Reagent Quality: The purity of your triflyl bromide, substrate, solvent, and base is critical.
-
Sub-optimal Conditions: The temperature, solvent, or base may not be suitable for the specific catalytic cycle.
-
Atmospheric Contamination: Failure to maintain a strictly inert atmosphere can rapidly deactivate many organometallic catalysts.
Before increasing the catalyst loading, it is essential to rule out these other factors. A systematic troubleshooting approach is recommended.
Q3: How does excessive catalyst loading negatively impact the reaction?
Increasing the catalyst concentration is not always better and can be detrimental. Excessive catalyst loading can lead to several issues:[4]
-
Increased Side Reactions: Higher catalyst concentrations can promote undesired reaction pathways, such as substrate or product decomposition, and the formation of dimeric byproducts.[8]
-
Product Inhibition/Catalyst Sequestration: The desired product may coordinate to the catalyst, slowing down or inhibiting the catalytic cycle.
-
Difficulty in Purification: Removing higher amounts of residual metal catalyst from the final product can be challenging, which is a significant concern in pharmaceutical development.
-
Increased Cost: Catalysts, particularly those based on precious metals like palladium, are expensive. Using the minimum effective amount is economically prudent.
Q4: How do I select the appropriate catalyst for my specific triflyl bromide reaction?
Catalyst selection is substrate-dependent. Triflyl bromide can participate in various transformations, often involving the generation of a trifluoromethyl radical or direct oxidative addition.
-
For Radical Trifluoromethylation: Photoredox catalysts (e.g., Ru(phen)₃Cl₂ or organic dyes) are excellent choices for generating CF₃ radicals from a precursor under mild conditions.[2] Copper catalysts are also highly effective at trapping carbon-centered radicals in dual catalytic systems.[3]
-
For Cross-Coupling Reactions: Nickel and Palladium complexes are frequently used. Nickel catalysts are often preferred for their reactivity with a broad range of electrophiles and functional group tolerance.[8][9] The choice of ligand is critical and can dictate the catalyst's stability, activity, and selectivity.
Section 2: Troubleshooting Guide: Diagnosing and Solving Common Issues
This section provides a structured approach to identifying and resolving specific experimental challenges.
Problem 1: Low or No Conversion
Low conversion is one of the most common issues. The following workflow can help diagnose the root cause.
Caption: Troubleshooting workflow for low or no reaction conversion.
Cause 1.1: Catalyst Deactivation or Poisoning
Expert Insight: Catalyst deactivation is a common cause of failed reactions. Deactivation occurs when a substance irreversibly binds to the catalyst's active site, blocks pores, or chemically alters the catalyst, rendering it inactive.[7] Common poisons include oxygen, water, and impurities in reagents or solvents (e.g., sulfur compounds).
Troubleshooting Steps & Solutions:
-
Ensure Inert Atmosphere: Many catalysts, especially Ni(0) and Pd(0) species, are extremely sensitive to oxygen.
-
Solution: Use a glovebox or Schlenk techniques for reaction setup. Ensure all solvents are thoroughly degassed via sparging with an inert gas (Argon or Nitrogen) or through freeze-pump-thaw cycles. See Protocol A for best practices.
-
-
Use Anhydrous Reagents and Solvents: Water can hydrolyze catalysts or react with sensitive reagents.
-
Solution: Use freshly distilled solvents or purchase high-quality anhydrous solvents and store them properly over molecular sieves. Dry non-solvent reagents in a vacuum oven before use.
-
-
Purify Starting Materials: Impurities in the substrate or triflyl bromide can act as catalyst poisons.
-
Solution: Purify starting materials by recrystallization, distillation, or column chromatography. Verify purity by NMR or other analytical techniques.
-
Cause 1.2: Sub-Optimal Catalyst Loading (Too Low)
Expert Insight: While it's important to avoid excessive catalyst, too low a loading will result in impractically slow or incomplete reactions. The "optimal" loading balances reaction time, yield, and cost.
Troubleshooting Steps & Solutions:
-
Perform a Catalyst Loading Screen: Systematically evaluate a range of catalyst concentrations.
-
Solution: Set up a series of parallel reactions with varying catalyst loadings (e.g., 0.5 mol%, 1.0 mol%, 2.5 mol%, 5.0 mol%). Monitor each reaction over time by TLC or LC-MS to determine the effect on reaction rate and final conversion. See Protocol B .
-
-
Consider Catalyst Turnover Number (TON): If the reaction stops at a certain percentage conversion regardless of time, it may indicate that the catalyst has a limited lifetime (low TON) under the reaction conditions.
-
Solution: If deactivation is suspected, address the potential causes (see Cause 1.1). In some cases, a higher initial loading may be required to drive the reaction to completion before the catalyst fully deactivates.
-
Problem 2: Poor Selectivity & Formation of Side Products
Expert Insight: The formation of side products often indicates that the reaction conditions are too harsh or that the catalyst loading is too high, opening up undesired reaction channels.[4]
Cause 2.1: Catalyst Loading is Too High
Expert Insight: High concentrations of active catalyst can accelerate side reactions, such as the dimerization of starting materials (homocoupling) or decomposition of the product.
Troubleshooting Steps & Solutions:
-
Reduce Catalyst Loading: This is the most direct way to address the issue.
-
Solution: Based on your optimization screen (Protocol B ), select the lowest catalyst loading that provides an acceptable reaction rate and conversion.
-
-
Control Rate of Reagent Addition: If the reaction is highly exothermic or fast, slow addition of a limiting reagent can help maintain a low concentration of reactive intermediates and improve selectivity.
Data Summary: Catalyst Loading vs. Selectivity
| Catalyst Loading (mol%) | Desired Product Yield (%) | Side Product A (%) | Side Product B (%) |
| 10.0 | 45 | 35 | 15 |
| 5.0 | 75 | 15 | 5 |
| 2.5 | 92 | 4 | <1 |
| 1.0 | 91 (slower rate) | 5 | <1 |
| This is illustrative data. Actual results will vary based on the specific reaction. |
Cause 2.2: Incorrect Reaction Temperature
Expert Insight: Temperature has a significant impact on reaction selectivity. While higher temperatures increase reaction rates, they can also provide the activation energy needed for undesired pathways.
Troubleshooting Steps & Solutions:
-
Screen a Range of Temperatures: Evaluate the reaction at, above, and below the initial temperature.
-
Solution: Run the reaction at different temperatures (e.g., room temperature, 40 °C, 60 °C, 80 °C) and analyze the product distribution for each. Often, a lower temperature will significantly improve selectivity, albeit at the cost of a longer reaction time.
-
Section 3: Key Experimental Protocols
Protocol A: Best Practices for Assembling a Reaction Under Inert Atmosphere
This protocol ensures the exclusion of oxygen and atmospheric moisture, which can deactivate sensitive catalysts.
-
Glassware Preparation: Thoroughly wash all glassware and dry it in an oven at >120 °C for at least 4 hours. Allow it to cool to room temperature in a desiccator or under a stream of inert gas (Argon or Nitrogen).
-
Solid Reagent Addition: Weigh and add all stable, non-volatile solid reagents (substrate, catalyst, ligand, base) to the reaction flask in the open air.
-
Inerting the Flask: Seal the flask with a septum. Insert a needle connected to a Schlenk line or manifold that alternates between vacuum and an inert gas source.
-
Purge Cycle: Evacuate the flask under vacuum for 1-2 minutes, then backfill with inert gas. Repeat this vacuum/backfill cycle at least three times to remove residual air.
-
Solvent and Liquid Reagent Addition: Add degassed solvents and liquid reagents via a gas-tight syringe through the septum. Ensure the flask is maintained under a positive pressure of inert gas (e.g., using a balloon or bubbler) during the addition.
-
Reaction Execution: Once all components are added, place the reaction in a heating block or oil bath at the desired temperature. Maintain the positive inert gas pressure throughout the reaction.
Protocol B: General Procedure for a Catalyst Loading Optimization Study
This experiment is designed to find the minimum catalyst loading required for an efficient reaction.
-
Setup: Arrange a parallel reaction block or a series of identical reaction vials, each with a small magnetic stir bar.
-
Stock Solution Preparation: To ensure accuracy, prepare a stock solution of the catalyst and ligand (if separate) in a known volume of degassed solvent. This avoids errors associated with weighing very small amounts of catalyst for each reaction.
-
Reagent Addition:
-
To each vial, add the substrate and base.
-
Using a micropipette or syringe, add the calculated volume of the catalyst stock solution to each vial to achieve the target mol% (e.g., 0.5, 1.0, 2.5, 5.0 mol%).
-
Add the triflyl bromide reagent.
-
Add the remaining solvent to bring all reactions to the same final concentration.
-
-
Execution and Monitoring:
-
Seal all vials and place them in the heating block set to the desired temperature.
-
Start stirring simultaneously.
-
At set time points (e.g., 1h, 2h, 4h, 8h, 24h), take a small aliquot from each reaction, quench it, and analyze by a suitable method (TLC, GC, LC-MS, or ¹H NMR) to determine the conversion and yield.
-
-
Analysis: Plot conversion versus time for each catalyst loading. Identify the lowest loading that provides an acceptable reaction rate and reaches full conversion in a reasonable timeframe.
References
-
Macmillan Group, Princeton University. (2011, December 8). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. [Link]
-
Frontier, A. (2026). How to Troubleshoot a Reaction. University of Rochester, Department of Chemistry. [Link]
-
Ackerman, L. K. G., Lovell, M. M., & Weix, D. J. (2016, February 27). Multimetallic Catalysis Enabled Cross-Coupling of Aryl Bromides with Aryl Triflates. PMC. [Link]
-
Furuya, T., Kamlet, A. S., & Ritter, T. Catalysis for fluorination and trifluoromethylation. SciSpace. [Link]
-
Watson, D. A., et al. (2010). Ni-Catalyzed Conversion of Enol Triflates to Alkenyl Halides. PMC. [Link]
-
Tordeux, M., et al. (2025, August 7). The reaction of perfluoroalkanesulfonyl halides VII. Preparation and reactions of trifluoromethanesulfonyl bromide. ResearchGate. [Link]
-
Frontier, A. Failed Reaction: FAQ. University of Rochester, Department of Chemistry. [Link]
-
Ilyin, A., et al. (2022, October 14). Triflamidation of Allyl-Containing Substances:Unusual Dehydrobromination vs. Intramolecular Heterocyclization. PMC. [Link]
-
Advanced Chemical Reaction Engineering Lectures. (2020, December 2). Topic 6: Catalyst Deactivation - Part 1. [Link]
-
International Research Journal of Engineering and Technology. Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. [Link]
-
He, C.-Y., et al. (2022). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Organic Chemistry Portal. [Link]
-
ResearchGate. (n.d.). Reactions utilized to monitor catalyst deactivation in response to.... [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions a Catalysts. b Brominating reagents. [Link]
-
Boyall, S. L., et al. (2024). Continuous Manufacturing with Carbon Supported Nanoparticle Catalysts for the Self-Optimisation of Heterogeneous Reduction Reactions. [Link]
-
Crich, D., & Dhakal, B. (2013). Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry. PMC. [Link]
-
ResearchGate. (2011). (PDF) Catalysis for Fluorination and Trifluoromethylation. [Link]
-
Macmillan Group, Princeton University. (2019, April 15). Copper-Catalyzed Trifluoromethylation of Alkyl Bromides. [Link]
-
Rueping, M., et al. (2015, September 3). Enantioselective Cycloaddition Reactions Catalyzed by BINOL-Derived Phosphoric Acids and N-Triflyl Phosphoramides: Recent Advances. MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. interesjournals.org [interesjournals.org]
- 5. Troubleshooting [chem.rochester.edu]
- 6. How To [chem.rochester.edu]
- 7. youtube.com [youtube.com]
- 8. Multimetallic Catalysis Enabled Cross-Coupling of Aryl Bromides with Aryl Triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ni-Catalyzed Conversion of Enol Triflates to Alkenyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Purifying Trifluoromethanesulfonyl Bromide (CF3SO2Br)
This guide is intended for researchers, scientists, and drug development professionals who work with trifluoromethanesulfonyl bromide (CF3SO2Br). We will explore common byproducts encountered during its synthesis and provide detailed troubleshooting procedures for their effective removal, ensuring a high-purity final product.
The Importance of Purity in CF3SO2Br Applications
Trifluoromethanesulfonyl bromide is a powerful reagent for introducing the trifluoromethylsulfonyl (triflyl) group in organic synthesis. However, the presence of impurities can lead to unwanted side reactions, lower yields, and difficulties in product purification. This guide provides a systematic approach to identifying and eliminating these byproducts.
Frequently Asked Questions (FAQs)
Here are answers to some of the most common questions regarding the purification of trifluoromethanesulfonyl bromide.
Q1: What are the typical byproducts I might encounter when synthesizing CF3SO2Br?
A: The byproducts largely depend on the synthetic route. Common impurities include unreacted starting materials, such as trifluoromethanesulfonic acid (CF3SO3H), and inorganic salts like sodium bromide if it's used as a bromine source.[1] You might also find other halogenated trifluoromethanesulfonyl species, for instance, trifluoromethanesulfonyl chloride (CF3SO2Cl), if chloride ions are present.[2][3][4]
Q2: How does water affect the purity of my CF3SO2Br?
A: Trifluoromethanesulfonyl bromide is highly sensitive to moisture and can hydrolyze back to trifluoromethanesulfonic acid and hydrobromic acid.[5][6] This not only decreases your yield but also introduces acidic contaminants that can interfere with subsequent reactions. It is crucial to use thoroughly dried glassware and maintain anhydrous conditions.
Q3: Is simple distillation sufficient for purifying CF3SO2Br?
A: Simple distillation can be effective if the byproducts have significantly different boiling points from CF3SO2Br. However, for impurities with close boiling points, such as other volatile halogenated compounds, fractional distillation is necessary to achieve high purity.[7]
Q4: What safety measures should I take when handling CF3SO2Br?
A: Trifluoromethanesulfonyl bromide is corrosive and can cause severe skin burns and eye damage.[8][9] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8][10][11][12] In case of exposure, rinse the affected area with plenty of water and seek immediate medical attention.[8][10][11]
Troubleshooting Guide: Identifying and Removing Byproducts
This section offers a structured approach to resolving common purity issues in CF3SO2Br synthesis.
Issue 1: Presence of Acidic Impurities
Symptoms:
-
The product exhibits a low pH.
-
Nuclear Magnetic Resonance (NMR) analysis indicates a broad peak characteristic of an acidic proton.
-
The product is highly corrosive and fumes.
Primary Cause: This is likely due to the presence of trifluoromethanesulfonic acid (CF3SO3H) or hydrobromic acid (HBr) from incomplete reaction or hydrolysis.
Troubleshooting Workflow:
Caption: Workflow for the removal of acidic impurities.
Detailed Protocol:
-
Neutralization: Carefully wash the crude product with a saturated aqueous solution of sodium bicarbonate (NaHCO3) to neutralize acidic impurities. Be aware that this reaction can be exothermic and release carbon dioxide gas, so proceed with caution and ensure proper ventilation.
-
Phase Separation: Use a separatory funnel to separate the organic layer (CF3SO2Br) from the aqueous layer.
-
Drying: Dry the organic layer using an anhydrous drying agent like magnesium sulfate (MgSO4) to eliminate any remaining water.
-
Filtration: Filter the mixture to remove the drying agent.
-
Fractional Distillation: Purify the product further by performing fractional distillation.
Issue 2: Contamination with Non-Volatile Inorganic Salts
Symptoms:
-
A solid residue remains in the distillation flask post-distillation.
-
The product appears cloudy or contains suspended solids.
Primary Cause: Carryover of inorganic salts, such as sodium bromide, used as reagents or formed as byproducts.
Troubleshooting Workflow:
Caption: Workflow for the removal of inorganic salts.
Detailed Protocol:
-
Initial Separation: Decant the liquid CF3SO2Br if a significant amount of solid is present. Alternatively, filter the crude product.
-
Washing (Optional): If the salt is finely dispersed, dissolve the crude product in a minimal amount of a volatile, anhydrous, and inert solvent (e.g., dichloromethane) in which the salt is not soluble.
-
Filtration: Filter the solution to remove the inorganic salts.
-
Solvent Removal: Carefully remove the solvent under reduced pressure.
-
Distillation: Proceed with fractional distillation to obtain pure CF3SO2Br.
Issue 3: Presence of Other Volatile Halogenated Byproducts
Symptoms:
-
Gas chromatography (GC) analysis reveals multiple peaks close to the product peak.
-
The boiling point range during distillation is broad.
Primary Cause: The presence of other halogenated species, like trifluoromethanesulfonyl chloride (CF3SO2Cl), which can result from chloride impurities in the starting materials.
Troubleshooting Workflow:
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. jelsciences.com [jelsciences.com]
- 4. Trifluoromethanesulfonamide|High-Purity Research Chemical [benchchem.com]
- 5. Green Synthesis of Trifluoromethanesulfonyl Fluoride as an Eco-Friendly Alternative to SF6 Gas Insulation and Analysis of Its Acute Inhalation Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Triflic acid - Wikipedia [en.wikipedia.org]
- 7. Volume # 6(109), November - December 2016 — "Study of reactivity of trifluoromethanesulfonyl bromide towards unsaturated hydrocarbons" [notes.fluorine1.ru]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Trifluoromethanesulfonyl Bromide | 15458-53-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 10. kishida.co.jp [kishida.co.jp]
- 11. aksci.com [aksci.com]
- 12. fishersci.com [fishersci.com]
overcoming regioselectivity issues with trifluoromethanesulfonyl bromide
This is Dr. Aris Thorne , Senior Application Scientist at the Fluorine Chemistry Division.
You are likely encountering "regioselectivity" issues that are actually a complex interplay between radical somatotype stability , temperature-dependent desulfonylation , and reagent degradation . Trifluoromethanesulfonyl bromide (TfBr) is far more labile than its chloride counterpart (TfCl), meaning the C-S bond is prone to scission before or during the addition event.
Below is the technical support guide designed to diagnose and correct your specific regio- and chemoselectivity anomalies.
Module 1: The Mechanistic Matrix (Diagnostics)
Before troubleshooting the protocol, we must define the failure mode. Users often conflate Regioselectivity (Position of addition) with Chemoselectivity (Retention vs. Loss of
The TfBr Bifurcation: Unlike TfCl, TfBr has a weaker S-Br bond and a fragile C-S bond.
-
Pathway A (Triflylation):
adds to the alkene. (Target: Triflones) -
Pathway B (Trifluoromethylation):
extrudes to form . (Target: -Bromides)
If you are seeing a mixture of products, you are likely operating in the "Transition Zone" where both radicals compete.
Figure 1: The Bifurcation Pathway.[1] Note that temperature is the primary switch between Triflyl (Tf) and Trifluoromethyl (
Module 2: Troubleshooting Guide (FAQs)
Q1: I am targeting the triflone (retention of
), but I see significant desulfonylated (
) byproduct. Is this a regioselectivity issue?
Diagnosis: This is a chemoselectivity failure driven by thermodynamics. The
-
Temperature Control: You must run the reaction below 0°C (ideally -20°C to -10°C). Above 20°C,
extrusion becomes rapid [1]. -
Concentration: Increase the concentration of the bromine donor (or TfBr itself) to trap the intermediate radical faster than it can eject
. -
Pressure: If feasible, running under a slight back-pressure of
(or in a sealed tube) can shift the equilibrium back toward the sulfonyl radical, though this is often impractical.
Q2: I am getting a mixture of regioisomers on internal alkenes. How do I enforce high
-selectivity?
Diagnosis: On internal alkenes, the steric difference between the two carbons is minimal, and electronic bias (polarity matching) becomes the dominant factor. TfBr-derived radicals are highly electrophilic. The Fix:
-
Polarity Matching:
-
Electron-Rich Alkenes: The electrophilic
will naturally attack the carbon with the highest HOMO coefficient (usually the less substituted one to form the more stable radical). -
Electron-Deficient Alkenes (e.g., acrylates):[2] Regioselectivity drops because the "polarity match" is unfavorable. Add a Lewis Acid (like
or ) to activate the alkene and increase the polarization of the double bond, forcing the radical to the -position [2].
-
-
Ligand Sterics: If using Copper catalysis (ATRA), switch to a bulkier ligand (e.g., dNbipy instead of bipy). The bulky catalyst will have a harder time delivering the Bromine atom to the more hindered position, indirectly enforcing regiocontrol during the termination step.
Q3: My TfBr reagent is dark orange/brown. Does this affect regioselectivity?
Diagnosis: Yes. TfBr degrades into
-
Purification: Wash the TfBr with cold aqueous
(thiosulfate) to remove , then dry over immediately before use. -
Storage: Store at -20°C under Argon.
Module 3: Optimized Protocol
Protocol: Copper-Catalyzed Regioselective ATRA of TfBr
Target:
Rationale: This protocol uses low temperature to prevent
Reagents:
-
Substrate: Styrene or Terminal Alkene (1.0 equiv)
-
Reagent: TfBr (1.2 equiv)
-
Catalyst: CuBr (5 mol%)
-
Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (6 mol%)
-
Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN) - degassed
Step-by-Step:
-
Catalyst Complexation: In a flame-dried Schlenk tube, add CuBr and dtbbpy. Evacuate and backfill with Argon (3x). Add degassed DCM (0.1 M relative to substrate). Stir for 10 mins until the complex forms (usually dark brown/green).
-
Substrate Addition: Add the alkene via syringe.
-
Thermal Regulation (CRITICAL): Cool the reaction mixture to -10°C using an ice/salt bath or cryocooler. Do not skip this step.
-
Reagent Addition: Add TfBr dropwise over 5 minutes. The slow addition maintains a low concentration of active radicals, preventing chain termination (dimerization) and favoring the ATRA cycle.
-
Reaction: Stir at -10°C for 4–8 hours. Monitor by 19F NMR (TfBr shift: approx -76 ppm; Product shift: -78 to -80 ppm).
-
Workup: Quench with cold dilute
. Extract with DCM.-
Note: Do not use strong bases during workup;
-bromo triflones are prone to elimination to form vinyl triflones.
-
Module 4: Comparative Data
Table 1: Impact of Temperature on Chemoselectivity (Styrene Substrate) Data derived from kinetic profiles of sulfonyl bromides [3].
| Temperature | Product A (Triflone) | Product B ( | Regioselectivity (A) |
| 25°C | 45% | 55% | High (>95:5) |
| 0°C | 82% | 18% | High (>95:5) |
| -20°C | 96% | <4% | High (>98:2) |
| 60°C | <5% | 95% | Moderate (80:20) |
Interpretation: Regioselectivity (position of the group) remains relatively constant for terminal alkenes, but the identity of the group (
Module 5: Troubleshooting Logic Tree
Figure 2: Decision Matrix for diagnosing selectivity failures.
References
-
Kamigata, N., et al. (1991). "Reactions of Trifluoromethanesulfonyl Bromide with Alkenes and Alkynes." Journal of the Chemical Society, Perkin Transactions 1.
-
Reiser, O. (2016). "Copper-Catalyzed Atom Transfer Radical Addition (ATRA) and Cyclization (ATRC) Reactions." Chemical Reviews.
-
Fluorine Notes. (2020). "Synthesis and reactions of perfluoroalkane-α-hydro- and -α,α-dihydrosulfonyl bromides with alkenes." Fluorine Notes, Vol. 1(128).
Sources
Technical Support Center: Purification of Crude Trifluoromethanesulfonyl Bromide
Welcome to the technical support center for the purification of crude trifluoromethanesulfonyl bromide (CF₃SO₂Br). This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent. The purity of trifluoromethanesulfonyl bromide is paramount for the success of trifluoromethylation and other reactions, as common impurities can lead to side reactions, lower yields, and complex product mixtures.[1] This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to address challenges encountered during purification.
Section 1: Understanding Common Impurities
Crude trifluoromethanesulfonyl bromide often contains several impurities stemming from its synthesis and degradation. Identifying these is the first step toward effective purification.
| Impurity | Chemical Formula | Common Origin | Appearance/Detection | Impact on Reactions |
| Bromine | Br₂ | Excess reagent from synthesis; decomposition. | Gives the crude product a distinct orange to brown color. | Acts as an unwanted brominating agent, leading to undesired side products. |
| Triflic Acid | CF₃SO₃H | Hydrolysis of the product by moisture.[2] | Acidic fumes; can be detected by pH indicators or NMR. | Can catalyze decomposition of starting materials or products; protonates bases. |
| Hydrobromic Acid | HBr | Hydrolysis of the product by moisture. | Highly corrosive and acidic; fumes in moist air. | Similar to triflic acid, it can cause unwanted acid-catalyzed side reactions. |
| Water | H₂O | Incomplete drying of reagents or glassware; atmospheric moisture. | Can cause the product to appear cloudy or form a separate phase. | Rapidly hydrolyzes trifluoromethanesulfonyl bromide to triflic acid and HBr.[3][4] |
| Residual Solvents | (e.g., Acetonitrile) | Carryover from the synthesis reaction.[5] | Detectable by ¹H NMR or GC-MS. | Can interfere with the reaction or subsequent workup procedures. |
Section 2: Troubleshooting Guide - A Question & Answer Approach
This section directly addresses common issues encountered during the purification of trifluoromethanesulfonyl bromide.
Q1: My crude trifluoromethanesulfonyl bromide is dark orange/brown. What is the cause, and how can I remove the color?
A1: The orange or brown color is almost certainly due to the presence of elemental bromine (Br₂), a common impurity.[5] Bromine can be effectively removed by chemical quenching, which converts it to a colorless, water-soluble bromide salt.
-
Recommended Solution: Wash the crude product with a dilute aqueous solution of a mild reducing agent.
-
Sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃): A 5-10% aqueous solution is typically sufficient.[6][7] Add the solution to the crude CF₃SO₂Br in a separatory funnel and shake. The color should disappear as the bromine is reduced to bromide (Br⁻).
-
Mechanism: Br₂ + SO₃²⁻ + H₂O → 2Br⁻ + SO₄²⁻ + 2H⁺
-
Caution: Perform this wash carefully, as the reaction can be exothermic. Vent the separatory funnel frequently. After the wash, the organic layer must be thoroughly dried.
-
Q2: My product fumes in the air and seems to have a low pH. What are these acidic impurities, and what is the best way to neutralize them?
A2: Fuming and acidity indicate the presence of hydrobromic acid (HBr) and trifluoromethanesulfonic acid (triflic acid), which are products of hydrolysis.[2] These must be removed as they can interfere with a wide range of chemical reactions.
-
Recommended Solution: A multi-step washing procedure is advised.
-
Water Wash: First, wash the organic layer with ice-cold water.[5] This will remove the bulk of the water-soluble acids. Using cold water minimizes further hydrolysis of your product.
-
Bicarbonate Wash: Follow the water wash with a wash using a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize any remaining acidic impurities.
-
Caution: This neutralization reaction produces carbon dioxide (CO₂). Add the bicarbonate solution slowly and vent the separatory funnel very frequently to release the pressure build-up.
-
Final Water/Brine Wash: Wash one final time with water or brine to remove any residual salts before drying.[7]
-
Q3: After aqueous washing, my product remains cloudy, and my yield is significantly lower than expected. What went wrong?
A3: Cloudiness indicates the presence of emulsified water, and yield loss is often due to hydrolysis during the workup. Trifluoromethanesulfonyl bromide is susceptible to hydrolysis, especially under neutral or basic conditions.[8]
-
Recommended Solutions:
-
Minimize Hydrolysis: Perform all aqueous washes quickly and with ice-cold solutions to reduce the rate of hydrolysis.
-
Drying Agent: The choice and application of a drying agent are critical. Use a high-capacity, neutral drying agent like anhydrous magnesium sulfate (MgSO₄) or phosphorus pentoxide (P₂O₅).[5] Add the drying agent to the collected organic layer, swirl, and allow it to stand until the liquid is clear. If it remains cloudy, add more drying agent.
-
Breaking Emulsions: If a persistent emulsion forms during the workup, adding brine (a saturated aqueous solution of NaCl) can help break it by increasing the ionic strength of the aqueous layer.[7]
-
Section 3: Detailed Purification Protocol & Workflow
This section provides a comprehensive, step-by-step protocol for purifying crude trifluoromethanesulfonyl bromide, integrating the solutions from the troubleshooting guide.
Experimental Protocol: Full Purification of Crude CF₃SO₂Br
-
Initial Quench (Bromine Removal):
-
Transfer the crude, colored CF₃SO₂Br to a separatory funnel.
-
Slowly add a 10% (w/v) aqueous solution of sodium sulfite (Na₂SO₃) in portions.[7]
-
Shake the funnel gently, venting frequently. Continue adding the sulfite solution until the orange/brown color of the organic layer disappears completely.
-
Separate the lower organic layer.
-
-
Acid Removal:
-
Wash the colorless organic layer with one portion of ice-cold water. Separate the organic layer.
-
Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Swirl gently at first, and vent immediately and repeatedly to release CO₂ pressure. Once the initial effervescence subsides, you can shake more vigorously.
-
Separate the organic layer and wash it with one portion of brine.[7]
-
-
Drying:
-
Transfer the washed CF₃SO₂Br to a dry flask.
-
Add anhydrous phosphorus pentoxide (P₂O₅) and stir for several minutes.[5] Alternatively, anhydrous magnesium sulfate can be used.
-
Filter the dried liquid to remove the drying agent.
-
-
Final Purification (Distillation):
-
Assemble a distillation apparatus that has been thoroughly dried in an oven.
-
For enhanced purity, adding a small amount (0.5-1% by weight) of an alkene, such as decene-1, can scavenge any final traces of bromine before distillation.[5]
-
Distill the dried liquid. The boiling point of pure trifluoromethanesulfonyl bromide is approximately 58-60 °C at atmospheric pressure.[5]
-
Collect the purified product in a receiver cooled in an ice bath to minimize loss due to volatility.
-
Visualization of the Purification Workflow
The following diagram outlines the decision-making process for purifying crude trifluoromethanesulfonyl bromide based on observed impurities.
Caption: Decision workflow for the purification of crude trifluoromethanesulfonyl bromide.
Section 4: Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for purified trifluoromethanesulfonyl bromide? A: Purified trifluoromethanesulfonyl bromide should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), and refrigerated.[4] This minimizes decomposition and hydrolysis from atmospheric moisture. The material is corrosive to metals, so appropriate containers should be used.[3][4]
Q2: What are the key safety precautions when handling trifluoromethanesulfonyl bromide? A: Trifluoromethanesulfonyl bromide is a corrosive and hazardous chemical.[3][4] Always handle it in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles with a face shield.[4] Have an emergency shower and eyewash station readily accessible.[9]
Q3: Can I use other drying agents besides P₂O₅ or MgSO₄? A: While other drying agents exist, many are unsuitable. Calcium chloride (CaCl₂) can form adducts, and basic drying agents like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) will cause rapid decomposition of the product. Anhydrous sodium sulfate (Na₂SO₄) can be used but is generally less efficient than MgSO₄ or P₂O₅. Stick to neutral, high-efficiency drying agents.
Q4: My NMR still shows a trace of an unknown impurity after distillation. What could it be? A: If elemental impurities are ruled out, consider the possibility of isomers or rearrangement products, although this is less common. Another possibility is a slight decomposition in the distillation pot if it was overheated. Ensure your distillation temperature does not significantly exceed the boiling point of the product. Using a vacuum can lower the boiling point and reduce the risk of thermal decomposition.[5]
References
-
Tyutyunov, A.A., et al. (2016). Study of Reactivity of Trifluoromethanesulfonyl Bromide Towards Unsaturated Hydrocarbons. Fluorine Notes, 109, 1-2. Available at: [Link]
-
Haszeldine, R.N., & Kidd, J.M. (1955). The reaction of perfluoroalkanesulfonyl halides VII. Preparation and reactions of trifluoromethanesulfonyl bromide. Journal of the Chemical Society, 3871-3880. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Trifluoromethanesulfonyl Bromide. PubChem Compound Database. Retrieved from [Link]
-
Van Deun, R., et al. (2014). Determination of Halide Impurities in Ionic Liquids by Total Reflection X-ray Fluorescence Spectrometry. Analytical Chemistry, 86(7), 3410-3416. Available at: [Link]
-
Fuson, R.C., & Wojcik, B.H. (1933). Coumarin dibromide. Organic Syntheses, 13, 22. Available at: [Link]
-
Tang, X., et al. (2025). Green Synthesis of Trifluoromethanesulfonyl Fluoride as an Eco-Friendly Alternative to SF6 Gas Insulation and Analysis of Its Acute Inhalation Toxicity. ACS Sustainable Chemistry & Engineering. Available at: [Link]
- Siegemund, G., & Schwertfeger, W. (2012). Method for producing and purifying trifluoromethanesulfinic acid. EP2349987A1. Google Patents.
- Chen, Q., et al. (2019). Preparation method of trifluoromethanesulfonic anhydride. CN110590607B. Google Patents.
- Belohlav, L.R. (1964). Purification of liquid bromine contaminated with organic impurities. US3145084A. Google Patents.
- Siegemund, G., & Schwertfeger, W. (2012). Method for producing and purifying trifluoromethanesulfinic acid. CA2739035A1. Google Patents.
-
Beier, P. (2022). Triflamides and Triflimides: Synthesis and Applications. Molecules, 27(16), 5236. Available at: [Link]
- Kanto Denka Kogyo Co., Ltd. (2010). Process for preparation of trifluoromethanesulfonyl fluoride. EP2216325A1. Google Patents.
- De Vleeschauwer, F. (2002). Stabilization and use of propargyl bromide. US6825390B1. Google Patents.
-
Tyutyunov, A.A., et al. (2020). Synthesis and reactions of perfluoroalkane-α-hydro- and -α, α-dihydrosulfonyl bromides with alkenes. Fluorine Notes, 128, 1-2. Available at: [Link]
-
New Jersey Department of Health. (2009). Hazardous Substance Fact Sheet: Bromine Trifluoride. Available at: [Link]
-
Wikipedia. (2024). Triflic acid. Retrieved from [Link]
-
Gemoets, H.P.L., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Pharmaceuticals, 15(10), 1238. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Triflic acid - Wikipedia [en.wikipedia.org]
- 3. Trifluoromethanesulfonyl Bromide | CBrF3O2S | CID 14000568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Volume # 6(109), November - December 2016 — "Study of reactivity of trifluoromethanesulfonyl bromide towards unsaturated hydrocarbons" [notes.fluorine1.ru]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. Green Synthesis of Trifluoromethanesulfonyl Fluoride as an Eco-Friendly Alternative to SF6 Gas Insulation and Analysis of Its Acute Inhalation Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nj.gov [nj.gov]
Validation & Comparative
A Comparative Guide to the ¹⁹F NMR Characterization of Trifluoromethanesulfonyl Bromide and Related Triflylating Agents
For researchers, synthetic chemists, and professionals in drug development, the precise characterization of triflylating agents is paramount for ensuring reaction success and product purity. Among the arsenal of analytical techniques, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a uniquely powerful tool. Its high sensitivity, the 100% natural abundance of the ¹⁹F nucleus, and a wide chemical shift range make it exceptionally suited for the analysis of fluorinated compounds.[1][2] This guide provides an in-depth comparison of the ¹⁹F NMR characteristics of trifluoromethanesulfonyl bromide (CF₃SO₂Br) with its more common counterparts, trifluoromethanesulfonic anhydride (Tf₂O) and trifluoromethanesulfonic acid (TfOH), offering field-proven insights into their spectral analysis.
The Triflyl Group: A ¹⁹F NMR Perspective
The trifluoromethanesulfonyl (triflyl) group (CF₃SO₂–) is a cornerstone in modern organic synthesis, valued for its exceptional electron-withdrawing nature and its ability to function as an excellent leaving group. The three fluorine atoms of the triflyl group act as a sensitive ¹⁹F NMR probe, with their chemical shift being highly responsive to the electronic environment of the sulfur atom to which they are attached. This sensitivity allows for the clear differentiation of various triflyl-containing species in a reaction mixture.
The chemical shift of the CF₃ group in these compounds is influenced by the electronegativity of the atom or group attached to the sulfonyl moiety. A more electronegative substituent will deshield the fluorine nuclei, causing a downfield shift (less negative ppm values) in the ¹⁹F NMR spectrum.
Comparative Analysis of Triflylating Agents
While trifluoromethanesulfonyl bromide is a potent reagent for the introduction of the triflyl group, its ¹⁹F NMR data is not as commonly reported in the literature as that of triflic anhydride and triflic acid. However, based on the established trends and the data available for related compounds, we can draw a robust comparison.
| Compound | Formula | ¹⁹F Chemical Shift (δ) vs. CFCl₃ (ppm) | Key Features and Insights |
| Trifluoromethanesulfonyl Bromide | CF₃SO₂Br | Not readily available in literature (Predicted range: -65 to -75 ppm) | The electronegativity of bromine is lower than that of the -OTf group in triflic anhydride and the -OH group in triflic acid. This would suggest a more shielded environment for the fluorine nuclei in CF₃SO₂Br, likely resulting in a chemical shift that is upfield (more negative) compared to triflic anhydride, but potentially downfield relative to triflic acid due to other electronic and conformational effects. The spectrum is expected to be a sharp singlet in the absence of coupling to other nuclei. |
| Trifluoromethanesulfonic Anhydride | (CF₃SO₂)₂O | -72.6 | The two CF₃ groups are chemically equivalent, giving rise to a single, sharp resonance. This signal is often used as a benchmark for the presence of unreacted starting material in triflylation reactions. |
| Trifluoromethanesulfonic Acid | CF₃SO₂OH | -77.3 | The hydroxyl group is more electron-donating compared to the -OTf group, leading to a more shielded environment for the fluorine atoms and a more upfield (more negative) chemical shift. The presence of this peak can indicate hydrolysis of triflic anhydride or be the subject of investigation itself. |
Note: The chemical shifts are referenced to CFCl₃ (0.00 ppm).[3] It is crucial to use a consistent referencing method for accurate comparison.
Experimental Protocol: Acquiring a High-Quality ¹⁹F NMR Spectrum
The following protocol provides a detailed methodology for the characterization of trifluoromethanesulfonyl compounds. This self-validating system ensures reproducibility and accuracy.
1. Sample Preparation:
-
a. Accurately weigh approximately 10-20 mg of the triflyl compound.
-
b. Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₂Cl₂, or C₆D₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence the chemical shift.
-
c. For quantitative analysis, add a known amount of an internal standard. A common choice is hexafluorobenzene (C₆F₆), which gives a sharp singlet at approximately -164.9 ppm.[4]
-
d. Ensure the sample is homogeneous before insertion into the spectrometer.
2. NMR Spectrometer Setup:
-
a. The experiment should be performed on a spectrometer equipped with a fluorine-observe probe.
-
b. Lock the spectrometer on the deuterium signal of the solvent.
-
c. Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.
-
d. Tuning and Matching: Tune and match the ¹⁹F channel of the probe to the correct frequency to ensure efficient transfer of radiofrequency power.
3. Data Acquisition:
-
a. Pulse Sequence: A standard one-pulse (zg) sequence is typically sufficient. For quantitative measurements where the Nuclear Overhauser Effect (NOE) might be a concern, an inverse-gated decoupling sequence can be employed.[5]
-
b. Spectral Width: Set a wide spectral width (e.g., -200 to 0 ppm) to ensure all fluorine signals are captured. The large chemical shift dispersion of ¹⁹F NMR is a key advantage.[1]
-
c. Transmitter Offset (O1p): Center the transmitter offset in the expected region of the CF₃ signals (around -75 ppm).
-
d. Acquisition Time (AQ): Set to at least 2-3 seconds to ensure good digital resolution.
-
e. Relaxation Delay (D1): For qualitative analysis, a delay of 1-2 seconds is usually adequate. For accurate integration in quantitative analysis, D1 should be at least 5 times the longest T₁ relaxation time of the fluorine nuclei in the sample. A longer delay of 20 seconds is recommended for ensuring full relaxation.[6]
-
f. Number of Scans (NS): A small number of scans (e.g., 8-16) is often sufficient due to the high sensitivity of the ¹⁹F nucleus.
-
g. Decoupling: ¹H decoupling can be applied to simplify the spectrum by removing ¹H-¹⁹F couplings, resulting in sharper singlets for the CF₃ groups.
4. Data Processing:
-
a. Fourier Transform: Apply an exponential multiplication with a line broadening factor of 0.3-1.0 Hz to improve the signal-to-noise ratio before Fourier transformation.
-
b. Phasing: Carefully phase the spectrum to obtain pure absorption lineshapes.
-
c. Baseline Correction: Apply a baseline correction to ensure accurate integration.
-
d. Referencing: Reference the spectrum to an internal or external standard (e.g., CFCl₃ at 0.00 ppm).
Workflow for ¹⁹F NMR Characterization
The following diagram illustrates the logical workflow for the ¹⁹F NMR characterization of trifluoromethanesulfonyl compounds.
Caption: Workflow for ¹⁹F NMR analysis of triflyl compounds.
Causality Behind Experimental Choices
-
Choice of Solvent: Deuterated solvents are used to provide a lock signal for the spectrometer, stabilizing the magnetic field. The solvent's polarity can slightly influence the chemical shift of the analyte; therefore, consistency is key when comparing spectra.
-
Internal Standard: An internal standard is crucial for accurate chemical shift referencing and for quantitative analysis. Its signal should be a sharp singlet and should not overlap with the signals of interest.
-
Relaxation Delay (D1): The choice of D1 is critical for quantitative accuracy. Fluorine nuclei can have long T₁ relaxation times, and an insufficient delay will lead to incomplete relaxation and inaccurate signal integration.
-
¹H Decoupling: While the CF₃ group in triflyl compounds does not have any directly attached protons, long-range ¹H-¹⁹F couplings can sometimes be observed, leading to slight peak broadening. Proton decoupling removes these interactions, resulting in sharper signals and improved signal-to-noise.
Trustworthiness and Self-Validation
The described protocol is designed to be self-validating. The use of a known internal standard provides a constant reference point, ensuring the accuracy of the chemical shift measurement. The high resolution and sensitivity of ¹⁹F NMR allow for the detection of even minor impurities, providing a reliable assessment of sample purity. By following the detailed steps for sample preparation and instrument setup, researchers can ensure the reproducibility of their results, a cornerstone of scientific integrity.
Conclusion
¹⁹F NMR spectroscopy is an indispensable technique for the characterization of trifluoromethanesulfonyl bromide and related triflylating agents. By understanding the factors that influence the ¹⁹F chemical shift and by employing a robust and well-defined experimental protocol, researchers can confidently identify and quantify these important reagents. While the specific chemical shift of trifluoromethanesulfonyl bromide remains an area for further investigation, the comparative data and methodologies presented in this guide provide a solid foundation for its analysis and for the broader application of ¹⁹F NMR in synthetic and medicinal chemistry.
References
-
Goger, K., et al. (2018). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Molecules, 23(10), 2598. Retrieved from [Link]
- Li, X., et al. (2010). One-pot synthesis of arylfluoroalkylsulfoxides and study of their anomalous 19F NMR behavior. Journal of Fluorine Chemistry, 131(1), 125-129.
-
University of California, Santa Barbara. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]
-
AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]
-
Reich, H. J. (n.d.). NMR Spectroscopy :: 19F NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
- Sloop, J. C. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry, 3, 1-11.
- Clifford, A. F., & Zeilenga, G. R. (1977). Trifluoromethylsulfur Trifluoride. An Improved Synthesis, New NMR Data and Stereochemistry.
-
University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]
-
University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]
-
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). Series of 19 F NMR spectra recorded during the process of warming a.... Retrieved from [Link]
-
SpectraBase. (n.d.). TRIFLUOROMETHYLSULFONYL-FLUORIDE - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]
- Yu, J., et al. (2013). New Frontiers and Developing Applications in 19F NMR. Current organic chemistry, 17(2), 102-123.
- Al-Sayyed, H., et al. (2017). Synthesis of 5-Fluoruracil Dendritic Polymers and 19F NMR Analysis of the Drug Release for MRI.
-
RSC Publishing. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. Retrieved from [Link]
-
Semantic Scholar. (2023). Synthesis of 5-Fluorouracil Polymer Conjugate and 19F NMR Analysis of Drug Release for MRI Monitoring. Retrieved from [Link]
Sources
- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. colorado.edu [colorado.edu]
- 4. azom.com [azom.com]
- 5. 19Flourine NMR [chem.ch.huji.ac.il]
- 6. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Trifluoromethylation: Comparing TfBr and Togni Reagents
The strategic incorporation of the trifluoromethyl (–CF₃) group is a cornerstone of modern medicinal chemistry and agrochemical design. This small moiety can dramatically alter a molecule's pharmacokinetic and physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity.[1][2] Consequently, the development of efficient and reliable trifluoromethylation methods is of paramount importance. Among the myriad of reagents available, two prominent classes stand out: the gaseous radical source, Trifluoromethyl Bromide (TfBr), and the versatile, bench-stable hypervalent iodine compounds known as Togni reagents.[1][3][4]
This guide provides an in-depth comparison of these two powerful toolsets, offering field-proven insights to help researchers select the optimal reagent for their specific synthetic challenge. We will delve into their mechanisms, compare their performance through experimental data, and provide practical, step-by-step protocols.
Reagent Profiles and Mechanistic Divergence
The fundamental difference between TfBr and Togni reagents lies in their physical state, handling requirements, and dominant reactive pathways. This divergence dictates their suitability for different substrates and reaction conditions.
Trifluoromethyl Bromide (CF₃Br or TfBr)
-
Properties: TfBr is a colorless, non-combustible gas at room temperature, typically supplied in cylinders as a liquefied gas under pressure.[5][6] Its use requires specialized equipment for gas handling.
-
Mechanism of Action: TfBr is almost exclusively a source of the trifluoromethyl radical (•CF₃) .[3][7] The high-energy C–Br bond can be cleaved under specific conditions—most notably photoredox catalysis or high temperatures—to generate the highly reactive •CF₃ radical.[3][7] This electrophilic radical readily adds to electron-rich systems like arenes, heteroarenes, and alkenes.[3][7][8]
Togni Reagents
-
Properties: Togni reagents, such as 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni Reagent II), are shelf-stable, crystalline solids.[1][9] This makes them significantly easier and safer to handle in a standard laboratory setting compared to gaseous TfBr.
-
Mechanism of Action: Togni reagents exhibit remarkable versatility, capable of acting as both an electrophilic (CF₃⁺) source and a precursor to the trifluoromethyl radical (•CF₃) .[4]
-
Electrophilic Pathway: The hypervalent iodine backbone renders the attached CF₃ group highly electrophilic, allowing it to react directly with a wide range of C-, S-, and O-centered nucleophiles.[9]
-
Radical Pathway: In the presence of a catalyst (e.g., copper salts) or under photolytic conditions, Togni reagents can undergo a single-electron transfer (SET) process to generate the •CF₃ radical, expanding their scope to reactions traditionally performed with radical initiators.[10]
-
The following diagram illustrates the distinct activation pathways for generating the reactive trifluoromethyl species from TfBr and a Togni reagent.
Caption: Distinct activation pathways for TfBr and Togni reagents.
Head-to-Head Performance Comparison
The choice between TfBr and a Togni reagent hinges on the specific substrate, desired transformation, and available laboratory infrastructure. The table below summarizes key performance metrics based on published experimental data.
| Feature | Trifluoromethyl Bromide (TfBr) | Togni Reagents |
| Physical State | Colorless gas | Crystalline, bench-stable solids[1][9] |
| Handling & Safety | Requires specialized gas handling equipment and ventilation.[5][6][11] Potential frostbite hazard from rapidly expanding gas.[5][11] | Handled as standard solids. Togni Reagent II has noted explosive properties and requires care.[9] |
| Primary Reactivity | Radical (•CF₃)[3][7] | Electrophilic ("CF₃⁺") and Radical (•CF₃)[4] |
| Substrate Scope | Excellent for electron-rich arenes, heteroarenes, and alkenes via photoredox catalysis.[7][8] | Extremely broad; includes C-, S-, O-, and P-centered nucleophiles, unactivated alkenes, phenols, alcohols, and arenes.[1][9][10][12] |
| Functional Group Tolerance | Generally good, but sensitive to easily oxidizable groups under some photocatalytic conditions. | High functional group compatibility.[9] Tolerates a wide range of sensitive functionalities. |
| Reaction Conditions | Typically requires a photocatalyst (e.g., Ir or Ru complexes) and a light source (e.g., blue LEDs).[7][8] | Highly variable; can be catalyst-free with strong nucleophiles, or use simple metal catalysts (e.g., CuI, Zn(OTf)₂) or photocatalysts.[1][10][12] |
| Key Advantage | Low cost and high atom economy of the CF₃ source itself.[7] | Operational simplicity, broad substrate scope, and mechanistic flexibility.[13] |
| Key Limitation | Infrastructure requirement for handling a gas; primarily limited to radical pathways. | Higher reagent cost compared to bulk TfBr; potential safety concerns with Togni Reagent II.[9] |
Experimental Protocols: A Practical Guide
To ground this comparison in practical application, we provide two representative, step-by-step protocols for the trifluoromethylation of a common substrate class.
Protocol 1: Photocatalytic Trifluoromethylation of an O-Silyl Enol Ether using TfBr
This method, adapted from recent literature, demonstrates the power of photoredox catalysis to harness the radical potential of TfBr for the synthesis of α-trifluoromethyl ketones.[7]
-
Rationale: O-silyl enol ethers are excellent radical acceptors. The iridium photocatalyst, upon excitation by blue light, is capable of reducing TfBr to generate the •CF₃ radical, which then engages the substrate.[7]
-
Step-by-Step Methodology:
-
To a 50 mL Schlenk flask equipped with a magnetic stir bar, add the O-silyl enol ether substrate (0.5 mmol, 1.0 equiv) and fac-Ir(ppy)₃ (0.0025 mmol, 0.5 mol%).
-
Add anhydrous acetonitrile (3 mL) to dissolve the solids.
-
Seal the flask and degas the mixture by bubbling trifluoromethyl bromide (TfBr) gas through the solution for 5-10 minutes, maintaining a positive pressure (approx. 1.5 atm).
-
Position the flask approximately 5-10 cm from a blue LED lamp (e.g., 10W, 460 nm).
-
Stir the reaction mixture at room temperature under irradiation for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, carefully vent the excess TfBr in a fume hood.
-
Concentrate the reaction mixture in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the α-trifluoromethyl ketone.
-
Protocol 2: Copper-Catalyzed Trifluoromethylation of an Enamine using Togni Reagent II
This protocol illustrates the use of a simple copper catalyst to promote a radical-mediated trifluoromethylation with a Togni reagent, as described in the synthesis of trifluoromethylated azirines.[1][14]
-
Rationale: The copper(I) catalyst is believed to react with the Togni reagent to generate a •CF₃ radical.[10] This radical adds to the electron-rich enamine, forming a new C-CF₃ bond.
-
Step-by-Step Methodology:
-
To a clean, dry reaction vial equipped with a magnetic stir bar, add the enamine substrate (1.0 mmol, 1.0 equiv), Togni Reagent II (1.2 mmol, 1.2 equiv), and Copper(I) Iodide (CuI) (0.2 mmol, 0.2 equiv).
-
Add 1,2-dichloroethane (DCE, 10 mL) as the solvent.
-
Seal the vial and place it in a preheated oil bath at 60 °C.
-
Stir the reaction mixture for 2-4 hours, monitoring for the consumption of the starting material by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a short plug of celite to remove insoluble copper salts.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain the β-trifluoromethyl enamine.
-
Decision-Making Workflow: Selecting Your Reagent
Choosing the right reagent is critical for success. The following workflow provides a logical framework for making this decision based on your specific experimental constraints and goals.
Caption: Decision workflow for selecting a trifluoromethylation reagent.
Conclusion
Both TfBr and Togni reagents are indispensable tools for modern synthetic chemistry. TfBr remains a cost-effective and atom-economical source for generating trifluoromethyl radicals, particularly for large-scale applications where the necessary gas-handling infrastructure is in place. Its application has been significantly broadened by the advent of photoredox catalysis.
In contrast, Togni reagents offer unparalleled operational simplicity, safety, and mechanistic flexibility. Their ability to function as both electrophilic and radical CF₃ sources makes them exceptionally versatile for a vast range of substrates and transformations, especially in the context of complex molecule synthesis and late-stage functionalization where functional group tolerance is paramount.[1][9] Ultimately, a thorough understanding of the strengths and limitations of each reagent class, as outlined in this guide, will empower researchers to make informed decisions and accelerate their discovery programs.
References
-
Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated ... - PMC - NIH. Available at: [Link]
-
Recent advances in transition-metal-free trifluoromethylation with Togni's reagents - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Trifluoromethylation - Wikipedia. Available at: [Link]
-
Recent progress in the trifluoromethylation of alkenes with Togni's reagents - ResearchGate. Available at: [Link]
-
Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination - Beilstein Journals. Available at: [Link]
-
Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Available at: [Link]
-
Electrophilic Trifluoromethylation | Chem-Station Int. Ed. Available at: [Link]
-
Nucleophilic, Radical and Electrophilic Trifluoromethylation Using Fluoroform | Available inventions. Available at: [Link]
-
Electrophilic Fluorination - Bryn Mawr College. Available at: [Link]
-
Photoinduced Trifluoromethylation with CF3Br as a Trifluoromethyl Source: Synthesis of α-CF3-Substituted Ketones - PMC. Available at: [Link]
-
A Photocatalytic Approach to Radical 1-(Trifluoromethyl)cyclopropanation - PMC. Available at: [Link]
-
MATERIAL SAFETY DATA SHEET - Gujarat Fluorochemicals Limited. Available at: [Link]
-
Practical photocatalytic trifluoromethylation and hydrotrifluoromethylation of styrenes in batch and flow - Pure. Available at: [Link]
-
Insight into trifluoromethylation – experimental electron density for Togni reagent I. Available at: [Link]
-
Photocatalytic Activation of Fluoroform for Radical Trifluoromethylation - ChemRxiv. Available at: [Link]
-
(PDF) A New Reaction of Togni Reagent II: α-C–H Ester-Functionalization of Tertiary Amides. Available at: [Link]
-
BROMOTRIFLUOROMETHANE (HALOCARBON 13B-1) - MsdsDigital.com. Available at: [Link]
-
Bromotrifluoromethane (CBrF3) Pressurized with Nitrogen_05282015 - CASP Aerospace. Available at: [Link]
-
SAFETY DATA SHEET - Airgas. Available at: [Link]
-
Photocatalytic fluoroalkylation by ligand-to-metal charge transfer - Frontiers. Available at: [Link]
-
Copper-Catalyzed Trifluoromethylation of Alkyl Bromides - PMC - NIH. Available at: [Link]
-
Recent advances in the synthesis of trifluoromethyl ethers through the direct O - Chemical Review and Letters. Available at: [Link]
-
Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents - PubMed. Available at: [Link]
-
Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents - CONICET. Available at: [Link]
-
(PDF) Photoinduced Trifluoromethylation with CF 3 Br as a Trifluoromethyl Source: Synthesis of α-CF 3 -Substituted Ketones - ResearchGate. Available at: [Link]
-
Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - Macmillan Group - Princeton University. Available at: [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. Available at: [Link]
-
A New Reaction of Togni Reagent II: α-C–H Ester-Functionalization of Tertiary Amides - ChemRxiv. Available at: [Link]
-
Substrate scope. Reaction conditions: 1 (0.2 mmol, 1.0 equiv.),... - ResearchGate. Available at: [Link]
Sources
- 1. Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brynmawr.edu [brynmawr.edu]
- 3. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 4. Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. msdsdigital.com [msdsdigital.com]
- 7. Photoinduced Trifluoromethylation with CF3Br as a Trifluoromethyl Source: Synthesis of α-CF3-Substituted Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. Togni Reagent II - Enamine [enamine.net]
- 10. researchgate.net [researchgate.net]
- 11. gfl.co.in [gfl.co.in]
- 12. chemrevlett.com [chemrevlett.com]
- 13. Recent advances in transition-metal-free trifluoromethylation with Togni's reagents - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. BJOC - Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination [beilstein-journals.org]
Topic: Efficiency of Triflyl Bromide vs. Triflyl Anhydride
The following guide provides an in-depth technical comparison of Triflyl Bromide (TfBr) versus Triflyl Anhydride (Tf₂O) .
Content Type: Publish Comparison Guide
Executive Summary: The Divergence of Utility
In the high-stakes landscape of organic synthesis, Triflyl Anhydride (Tf₂O) and Triflyl Bromide (TfBr) are often erroneously viewed as interchangeable electrophiles due to their structural similarities.[1] However, their efficiency profiles are diametrically opposed based on the reaction mechanism:
-
Tf₂O (Trifluoromethanesulfonic anhydride): The Gold Standard for Ionic Triflylation . It is unsurpassed for converting alcohols/phenols into triflates and activating amides due to the non-nucleophilic nature of its leaving group (triflate anion).
-
TfBr (Trifluoromethanesulfonyl bromide): A Radical Specialist .[1] It is inefficient for standard ionic triflylation because the bromide byproduct is nucleophilic, leading to side reactions (e.g., alkyl bromide formation). Its true efficiency lies in radical trifluoromethylation and alkene functionalization.
Verdict: For synthesizing triflates (ROTf), Tf₂O is superior . For introducing
Chemical Profile & Physical Properties[2][3][4][5][6][7][8]
Understanding the physical constraints is the first step in designing a robust protocol.
| Property | Triflyl Anhydride (Tf₂O) | Triflyl Bromide (TfBr) | Implication for Efficiency |
| Formula | Tf₂O has lower atom economy but cleaner ionic leaving groups.[1] | ||
| Boiling Point | 81–83 °C | ~58–60 °C (at 760 mmHg) | TfBr is more volatile; requires careful handling to prevent loss.[1] |
| Leaving Group | Triflate ( | Bromide ( | Critical: |
| Stability | Moisture sensitive (hydrolyzes to TfOH).[1] | Light & Heat sensitive (decomposes to | TfBr requires dark/cold storage; Tf₂O requires dry conditions.[1] |
| Primary Reactivity | Electrophilic (Ionic) | Radical / Electrophilic | Tf₂O drives substitution; TfBr drives addition.[1] |
Mechanistic Divergence: Why "Efficiency" is Relative
The "efficiency" of these reagents is dictated by the fate of the leaving group.
A. The Ionic Pathway (Tf₂O Efficiency)
When Tf₂O reacts with a nucleophile (e.g., an alcohol), it releases a triflate anion (
B. The Nucleophilic Liability (TfBr Inefficiency)
If TfBr were used for the same reaction, it would release a bromide ion (
Visualization of Mechanistic Pathways
Figure 1: Comparative reaction pathways showing why Tf₂O is preferred for triflate synthesis. The non-nucleophilic nature of the TfO- byproduct preserves the product, whereas Br- from TfBr can degrade it.[1]
Performance in Key Transformations
Scenario 1: Synthesis of Aryl Triflates (Phenol Activation)
-
Goal: Convert
for cross-coupling. -
Reagent of Choice: Tf₂O .
-
Efficiency Data: Yields typically >90%.
-
Why: The reaction is fast (<1 hour) at 0°C. The byproduct is a triflate salt, which is easily washed away. Using TfBr here is risky; while phenols are less prone to nucleophilic displacement than alkyl alcohols, the high reactivity of TfBr can lead to ring bromination (electrophilic aromatic substitution) rather than O-sulfonylation.[1]
Scenario 2: Radical Trifluoromethylation of Alkenes
-
Goal: Add
and across a double bond. -
Reagent of Choice: TfBr .
-
Efficiency Data: Yields 60–85% under photoredox or thermal conditions.
-
Why: TfBr has a weak S-Br bond that cleaves homolytically under light or heat, generating
and radicals.[1] Tf₂O cannot do this efficiently.
Validated Experimental Protocols
Protocol A: High-Efficiency O-Triflation using Tf₂O
For the conversion of a sensitive alcohol to a triflate.[1]
-
Preparation: Flame-dry a round-bottom flask and purge with
. -
Solvation: Dissolve the alcohol (1.0 equiv) and Pyridine (2.0 equiv) in anhydrous DCM (0.2 M concentration).
-
Activation: Cool to -78°C (or 0°C for robust substrates).
-
Addition: Add Tf₂O (1.1 equiv) dropwise over 10 minutes.
-
Note: The solution may turn yellow/brown; this is normal.
-
-
Quench: Stir for 30 min. Quench with saturated
.[1] -
Self-Validation: Check TLC. The product (triflate) is usually less polar than the alcohol. If the spot is missing or multiple spots appear, check for pyridine decomposition.
Protocol B: Radical Bromotrifluoromethylation using TfBr
For the functionalization of a terminal alkene.
-
Setup: Use a quartz tube or borosilicate glass compatible with UV light.
-
Mix: Combine alkene (1.0 equiv) and TfBr (1.2 equiv) in Acetonitrile .
-
Initiation: Irradiate with a UV lamp (or sunlight) or add a radical initiator like AIBN (cat.).[1]
-
Reaction: Stir at room temperature for 2–4 hours.
-
Observation: Evolution of
gas (bubbling) indicates successful radical decarboxylation-like fragmentation.[1] -
Workup: Evaporate solvent carefully (TfBr is volatile).[1] Purify via column chromatography.
References
-
Baraznenok, I. L., et al. "Reactivity of Trifluoromethanesulfonic Anhydride." Journal of Organic Chemistry, vol. 64, no. 12, 1999. [1]
-
Kamigata, N., et al. "Trifluoromethanesulfonyl Bromide: A Radical Reagent for Trifluoromethylation." Journal of Fluorine Chemistry, vol. 49, no. 1, 1990.
-
Tyutyunov, A. A., et al. "Study of reactivity of trifluoromethanesulfonyl bromide towards unsaturated hydrocarbons."[2] Fluorine Notes, vol. 109, 2016.[3][2]
-
Charette, A. B. "Trifluoromethanesulfonic Anhydride."[4] Encyclopedia of Reagents for Organic Synthesis, 2001. [1]
Sources
- 1. nxp.com [nxp.com]
- 2. Volume # 6(109), November - December 2016 — "Study of reactivity of trifluoromethanesulfonyl bromide towards unsaturated hydrocarbons" [notes.fluorine1.ru]
- 3. fluorine1.com [fluorine1.com]
- 4. How is Triflic Anhydride Produced by Reacting Triflic Acid with Carboxylic Acid Chlorides? | Aure Chemical [aurechem.com]
The Ascendancy of Trifluoromethanesulfonyl Bromide in Radical Chemistry: A Comparative Guide
For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of a trifluoromethyl (CF₃) group is a cornerstone of modern molecular design. This small moiety can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making it a prized addition to pharmaceutical and agrochemical candidates.[1] The challenge, however, has always been the efficient and selective introduction of this group. Among the diverse arsenal of trifluoromethylating agents, trifluoromethanesulfonyl bromide (CF₃SO₂Br), or TfBr, has emerged as a reagent of particular distinction in the realm of radical chemistry. This guide provides an in-depth, objective comparison of TfBr with its alternatives, supported by experimental data, to elucidate its unique advantages for the discerning scientist.
The Trifluoromethyl Radical: A Prized Synthetic Intermediate
The trifluoromethyl radical (•CF₃) is a highly reactive, electrophilic species that readily adds to unsaturated systems like alkenes and alkynes. Its generation from a stable, easily handled precursor is key to its synthetic utility. The ideal reagent should offer high efficiency in radical generation under mild conditions, demonstrate broad functional group tolerance, and be cost-effective for scalable applications.
Trifluoromethanesulfonyl Bromide (TfBr): A Closer Look
Trifluoromethanesulfonyl bromide is a liquid (b.p. 58-60°C) that can be distilled without decomposition and stored in the dark.[2] It is, however, photosensitive and can undergo desulfonylation to form trifluoromethyl bromide (CF₃Br) upon exposure to sunlight or heat (>100°C).[2] This reactivity is central to its utility as a •CF₃ source.
The Decisive Advantage: The Facile S-Br Bond Homolysis
The primary advantage of TfBr in radical chemistry lies in the inherent weakness of the S-Br bond compared to the S-Cl bond in its common alternative, trifluoromethanesulfonyl chloride (TfCl). This seemingly subtle difference has profound practical implications. The lower bond dissociation energy of the S-Br bond facilitates the homolytic cleavage to generate the trifluoromethanesulfonyl radical (CF₃SO₂•), which then rapidly extrudes sulfur dioxide (SO₂) to release the desired trifluoromethyl radical (•CF₃).
This facile initiation means that radical reactions with TfBr can often be conducted under milder conditions—photochemically, thermochemically, or with simple radical initiators—compared to the more robust conditions required for TfCl.[2][3]
Comparative Analysis: TfBr vs. Other Radical Trifluoromethylating Agents
To fully appreciate the advantages of TfBr, a direct comparison with other commonly employed radical trifluoromethylating agents is essential.
Trifluoromethanesulfonyl Chloride (TfCl)
TfCl is a widely used and cost-effective reagent for introducing the trifluoromethyl group. However, its greater stability, a consequence of the stronger S-Cl bond, often necessitates more forcing reaction conditions, such as high temperatures or the use of potent photoredox catalysts.[1][4][5] While effective, these conditions can limit the substrate scope, particularly for molecules with sensitive functional groups.
In contrast, TfBr can often achieve similar or better yields at lower temperatures and with simpler initiation methods. For instance, the addition of trifluoromethanesulfonyl halides to unsaturated hydrocarbons can be efficiently initiated by metallic copper at room temperature.[3]
Table 1: Conceptual Comparison of TfBr and TfCl in Radical Trifluoromethylation
| Feature | Trifluoromethanesulfonyl Bromide (TfBr) | Trifluoromethanesulfonyl Chloride (TfCl) |
| Radical Generation | Facile due to weaker S-Br bond | More challenging due to stronger S-Cl bond |
| Reaction Conditions | Milder (photochemical, mild thermal, simple initiators) | Often requires more forcing conditions (higher temperatures, potent photocatalysts) |
| Functional Group Tolerance | Generally broader due to milder conditions | Can be limited by more aggressive reaction conditions |
| Cost & Availability | Readily available | Generally more cost-effective |
Trifluoroiodomethane (CF₃I)
Trifluoroiodomethane is another classic source of the trifluoromethyl radical. The C-I bond is even weaker than the S-Br bond in TfBr, allowing for very mild radical initiation. However, CF₃I is a gas at room temperature (b.p. -22°C), which can make it less convenient to handle in a standard laboratory setting compared to liquid TfBr.[3] Furthermore, the use of iodine-containing reagents can sometimes lead to undesired side reactions or the incorporation of iodine into the final product. While methods exist to mitigate these issues, they add complexity to the synthetic protocol.[6]
Togni's and Umemoto's Reagents (Hypervalent Iodine Reagents)
Togni's and Umemoto's reagents are electrophilic trifluoromethylating agents that can also serve as sources of the trifluoromethyl radical, typically through a single-electron transfer (SET) process often mediated by a photocatalyst or a transition metal.[7] These reagents are generally solids, easy to handle, and have a broad substrate scope.[7][8]
The primary drawback of these hypervalent iodine reagents is their significantly higher cost and molecular weight compared to TfBr. For large-scale synthesis, the atom economy and cost-effectiveness of TfBr are considerable advantages. Mechanistically, the generation of the •CF₃ radical from these reagents often requires a specific catalyst system to facilitate the SET process, which can add to the complexity and cost of the reaction.[7][8]
Table 2: Performance Comparison of Trifluoromethylating Agents in the Radical Addition to Alkenes
| Reagent | Substrate | Catalyst/Initiator | Conditions | Yield | Reference |
| CF₃SO₂Br | 1-Octene | Cu powder | Acetonitrile, 20-25°C, 24h | 75% | [3] |
| CF₃SO₂Cl | Styrene | RuCl₂(PPh₃)₂ | 120°C | High Yields | [4] |
| CF₃I | Styrene | [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ | Blue LED, rt | 95% | [6] |
| Togni's Reagent | Styrene | CuI | DMF, rt, 2h | 23% (of trifluoromethylated enamine) | [8] |
Note: The yields and conditions are taken from different studies and are presented for illustrative purposes. Direct, side-by-side comparative studies under identical conditions are limited in the literature.
The Causality Behind Experimental Choices: Why Choose TfBr?
The decision to use TfBr is often driven by a desire for a balance of reactivity, ease of handling, and cost-effectiveness, particularly when dealing with substrates that are sensitive to harsh reaction conditions.
-
For Thermally Labile Substrates: The ability of TfBr to initiate radical reactions at or near room temperature, especially with the aid of a simple initiator like copper powder, makes it an excellent choice for substrates that would decompose at the higher temperatures often required for TfCl.[3]
-
For Photochemical Reactions: The photosensitivity of TfBr allows for efficient radical generation under UV or even visible light irradiation, often without the need for an expensive photocatalyst.[3]
-
For Scalability and Cost-Effectiveness: While not as inexpensive as TfCl, TfBr offers a more economical option than Togni's or Umemoto's reagents for large-scale syntheses, with the added benefit of milder reaction conditions.
Experimental Protocols: A Self-Validating System
The following protocols illustrate the practical application of TfBr and provide a basis for comparison with other methods.
Protocol 1: Copper-Initiated Radical Addition of TfBr to an Alkene
This protocol details the addition of TfBr to (2E)-1,4-diacetoxy-2-butene, a valuable intermediate in organic synthesis.[2]
Step-by-Step Methodology:
-
To a solution of 100 g (0.58 mol) of (2E)-1,4-diacetoxy-2-butene in 100 ml of acetonitrile, add 0.63 g (0.01 g-at) of powdered copper.
-
Bubble the solution with argon to create an inert atmosphere.
-
Under stirring, add 123.5 g (0.58 mol) of trifluoromethanesulfonyl bromide.
-
Stir the reaction mixture for two days at room temperature.
-
Evaporate the solvent under reduced pressure.
-
Distill the residue at a pressure of 0.5 torr to obtain the crude product.
-
Further rectification of the distillate yields 130 g (70%) of 4-(acetoxy)-2-bromo-3-(trifluoromethyl)butyl acetate as a mixture of stereoisomers.
Protocol 2: Photochemical Addition of TfBr to an Alkene
This protocol describes a general procedure for the photochemical addition of TfBr to an alkene.
Step-by-Step Methodology:
-
In a quartz reaction vessel, dissolve the alkene (1 equivalent) in a suitable solvent such as dichloromethane or acetonitrile.
-
Add trifluoromethanesulfonyl bromide (1.1 equivalents).
-
Irradiate the mixture with a UV lamp (e.g., a medium-pressure mercury lamp) at a controlled temperature (typically 0-25°C).
-
Monitor the reaction progress by GC or TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Mechanism: The Radical Chain Reaction
The radical addition of TfBr to an alkene proceeds via a classic chain reaction mechanism.
Caption: Radical chain mechanism for the addition of TfBr to an alkene.
Conclusion: A Versatile and Advantageous Reagent
Trifluoromethanesulfonyl bromide offers a compelling combination of reactivity, ease of use, and cost-effectiveness for radical trifluoromethylation reactions. Its ability to generate the trifluoromethyl radical under mild conditions makes it particularly advantageous for the synthesis of complex and sensitive molecules, a common requirement in pharmaceutical and agrochemical research. While other reagents have their specific applications, the balanced profile of TfBr secures its place as a go-to reagent for scientists seeking an efficient and reliable method for introducing the valuable trifluoromethyl group. As the demand for sophisticated fluorinated molecules continues to grow, the utility of trifluoromethanesulfonyl bromide in radical chemistry is set to expand even further.
References
- Akita, M., & Koike, T. (2014). Recent progress in the trifluoromethylation of alkenes with Togni's reagents. ARKIVOC, 2014(i), 453-469.
- Nicewicz, D. A., & MacMillan, D. W. C. (2008). Intermolecular Atom Transfer Radical Addition to Olefins Mediated by Oxidative Quenching of Photoredox Catalysts. Journal of the American Chemical Society, 130(29), 9632–9633.
- Zaikin, V. G., & Varlamov, A. V. (2022).
- Tyutyunov, A. A., Ibragimova, L. F., Kagramanov, N. D., Sterlin, S. R., & Igumnov, S. M. (2016). Study of reactivity of trifluoromethanesulfonyl bromide towards unsaturated hydrocarbons. Fluorine Notes, 109, 1-2.
- Zhang, C. (2020). Photoinduced Trifluoromethylation with CF3Br as a Trifluoromethyl Source: Synthesis of α-CF3-Substituted Ketones. The Journal of Organic Chemistry, 85(15), 10076-10084.
- Kamigata, N., Fukushima, T., Terakawa, Y., Yoshida, M., & Shimizu, H. (1989). Chlorotrifluoromethylation of alkenes with trifluoromethanesulfonyl chloride catalyzed by a ruthenium(II) complex. Journal of the Chemical Society, Perkin Transactions 1, (3), 577-580.
- Maiti, D., & Jana, N. (2014). 1,2-Oxidative Trifluoromethylation of Olefin with Ag(O2CCF2SO2F) and O2: Synthesis of α-Trifluoromethyl Ketones. Organic Letters, 16(23), 6104-6107.
- Zhou, S., Song, Y., Harabuchi, Y., Kanna, W., Katsuyama, H., Cooper, S. J., ... & Hayashi, H. (2022).
- Sigman, M. S., & Minteer, S. D. (2021). Electrochemical Trifluoromethylchlorosulfonylation of Alkenes via Copper-Mediated SO2Cl Radical Transfer. Journal of the American Chemical Society, 143(43), 18055-18061.
- Wang, Y., & Zhu, J. (2018). Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination. Beilstein Journal of Organic Chemistry, 14, 123-129.
- Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis.
- Tyutyunov, A. A., Ibragimova, L. F., Kagramanov, N. D., Sterlin, S. R., & Igumnov, S. M. (2016). Study of reactivity of trifluoromethanesulfonyl bromide towards unsaturated hydrocarbons. Fluorine Notes, 109, 1-2.
- Pastor, J., & Taltavull, I. (2019). Recent Advances on the Halo- and Cyano-Trifluoromethylation of Alkenes and Alkynes. Molecules, 24(18), 3349.
- Koike, T., & Akita, M. (2014). Direct C–H trifluoromethylation of di- and trisubstituted alkenes by photoredox catalysis. Beilstein Journal of Organic Chemistry, 10, 1235–1241.
- Huang, W. Y., Chen, Q. Y., & Hu, C. M. (1985). The reaction of perfluoroalkanesulfonyl halides VII. Preparation and reactions of trifluoromethanesulfonyl bromide. Journal of Fluorine Chemistry, 28(1), 59-67.
- Barata-Vallejo, S., & Postigo, A. (2015). A scalable and operationally simple radical trifluoromethylation.
- Vougioukalakis, G. C., & Kokotos, C. G. (2021). Photocatalytic Atom Transfer Radical Addition to Olefins Utilizing Novel Photocatalysts.
- Wang, H., & Liu, G. (2023).
- Romero, N. A., & Nicewicz, D. A. (2016).
- Barata-Vallejo, S., & Postigo, A. (2015). A scalable and operationally simple radical trifluoromethylation.
- Sigman, M. S., & Minteer, S. D. (2021).
-
Wechem. (2025). Application of trifluoromethanesulfonyl chloride in organic synthesis: sulfonylation and trifluoromethylation reactions. Retrieved from [Link]
- Schlegel, H. B., & Hratchian, H. P. (2018). Designing New Togni Reagents by Computation. The Journal of Physical Chemistry A, 122(49), 9645-9652.
- Zapevalov, A. Y., Saloutin, V. I., & Kodess, M. I. (2020). Synthesis and reactions of perfluoroalkane-α-hydro- and -α, α-dihydrosulfonyl bromides with alkenes. Fluorine notes, 2(129).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Volume # 6(109), November - December 2016 — "Study of reactivity of trifluoromethanesulfonyl bromide towards unsaturated hydrocarbons" [notes.fluorine1.ru]
- 3. luo.chem.utah.edu [luo.chem.utah.edu]
- 4. Insight into trifluoromethylation – experimental electron density for Togni reagent I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of trifluoromethanesulfonyl chloride in organic synthesis: sulfonylation and trifluoromethylation reactions - Wechem [m.wechemglobal.com]
- 6. Intermolecular Atom Transfer Radical Addition to Olefins Mediated by Oxidative Quenching of Photoredox Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination [beilstein-journals.org]
Trifluoromethanesulfonyl Bromide (TfBr): The Definitive Purity Assessment Guide
Topic: Trifluoromethanesulfonyl Bromide (TfBr) Purity Assessment Methods Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Stability Paradox
Trifluoromethanesulfonyl bromide (TfBr, CAS 15458-53-4) is a potent electrophilic triflyl source (
For a synthetic chemist, using degraded TfBr is not just a yield loss—it introduces strong Brønsted acids that can decompose acid-sensitive substrates or catalyze side reactions (e.g., polymerization).
This guide moves beyond simple "Certificate of Analysis" checks. It provides a comparative technical analysis of the three primary methods for assessing TfBr purity, grounded in causality and self-validating protocols.
Impurity Profile & Degradation Logic
Before selecting a method, one must understand the enemy. The degradation of TfBr follows a specific pathway that dictates which analytical method will succeed.
Degradation Pathway Visualization
The following diagram illustrates the primary decomposition vectors for TfBr.
Figure 1: Mechanistic degradation pathways of TfBr leading to acidic and oxidative impurities.
Comparative Analysis of Assessment Methods
We compare three methodologies: Quantitative
Method 1: Quantitative NMR (qNMR) – The Gold Standard
Verdict: Best for Specificity and Quantification.
qNMR is the only method capable of distinguishing the active reagent (TfBr) from its hydrolysis product (TfOH) and anhydride byproduct (
-
Critical Causality: Fluorine relaxation times (
) are long (often 2–10 seconds). Standard proton parameters (D1=1s) will result in incomplete magnetization recovery, leading to integration errors of up to 20%. You must measure or use a conservative delay ( ).
Method 2: Functional Titration (Double-Endpoint)
Verdict: Best for Bulk Stoichiometry Checks.
This method exploits the hydrolysis reaction intentionally. By hydrolyzing a known mass of TfBr, you generate 1 equivalent of
-
Total Acid Titration: Measures
( ). -
Argentometric Titration: Measures
( ). -
The Logic Check: For pure TfBr, Moles(
) must equal Moles( ). If , the sample is contaminated with TfOH or .
Method 3: Gas Chromatography (GC-FID/MS)
Verdict: High Risk / Manufacturer Standard.
While vendors often quote GC purity (e.g., >95%), this is deceptive for end-users. TfBr can thermally decompose in the injector port (
-
Use Case: Only acceptable if using a dedicated, dry, inert system with low-temperature injection.
Summary Comparison Table
| Feature | Method 1: | Method 2: Double Titration | Method 3: GC-FID |
| Primary Output | Molar Purity (wt%) | Functional Equivalents | Volatile Purity (Area%) |
| Specificity | High (Resolves TfBr vs TfOH) | Low (Cannot distinguish mixed acids) | Medium (Separates volatiles) |
| Sample Prep | Inert dilution (glovebox preferred) | Hydrolysis in water | Dilution in dry solvent |
| Speed | 15–30 mins | 1 hour | 20 mins |
| Risk Factor | Hygroscopic weighing errors | Thermal decomposition | |
| Limit of Detection | ~0.5% | ~1.0% | ~0.1% |
Detailed Experimental Protocols
Protocol A: Quantitative NMR (Self-Validating)
Objective: Determine wt% purity using an internal standard (IS).
Reagents:
-
Solvent:
(Dried over activated 3Å sieves). Note: can also be used but may cause shift overlap; is preferred to induce aggregation of TfOH, separating it from TfBr. -
Internal Standard (IS):
-Trifluorotoluene ( , ppm) or Hexafluorobenzene ( , ppm). Must be high purity (>99%).
Step-by-Step:
-
T1 Determination (One-time): Run an inversion-recovery experiment on a test sample of TfBr to determine the longitudinal relaxation time (
) of the group. Let's assume s. -
Sample Prep: In a glovebox or under Argon cone:
-
Weigh exactly ~20 mg of Internal Standard (
) into a vial. -
Weigh exactly ~30 mg of TfBr sample (
) into the same vial. -
Dissolve in 0.6 mL dry
. Transfer to NMR tube.
-
-
Acquisition Parameters:
-
Pulse Angle:
. -
Spectral Width: Sufficient to cover -50 to -170 ppm.
-
Relaxation Delay (
): Must be (Set to be safe). -
Scans: 16 or 32 (S/N > 200).
-
Decoupling: Inverse Gated
decoupling (to eliminate NOE enhancement while removing proton coupling).
-
-
Processing:
-
Phase and baseline correct manually.
-
Integrate the IS peak (
) and TfBr peak ( , ppm). -
Self-Validation: Check for a peak at
ppm (TfOH). If present, integration must be separate.
-
Calculation:
Protocol B: Hydrolysis-Titration (The "Functional" Check)
Objective: Verify the Br/Acid ratio to detect non-bromide sulfonyl impurities.
Step-by-Step:
-
Hydrolysis:
-
Weigh ~100 mg of TfBr (
) into a flask containing 20 mL of 1M NaOH (excess). -
Stir vigorously for 30 mins. The organic layer should disappear as TfBr hydrolyzes to
and .
-
-
Aliquot Division: Split the solution into two equal aliquots (A and B).
-
Titration A (Total Acid - Back Titration):
-
The solution is already basic. Titrate the excess NaOH with standardized 0.1M HCl using phenolphthalein.
-
Calculate consumed NaOH. This corresponds to Total Acid (
).
-
-
Titration B (Bromide):
-
Neutralize Aliquot B with
. -
Titrate with 0.1M
using Eosin Y (Fajans method) or Potentiometric endpoint. -
Calculate Moles of
.
-
-
Interpretation:
-
Theoretical Ratio:
. -
If Ratio > 2.1: Significant TfOH or
contamination. -
If Ratio < 1.9: Check for inorganic salts or weighing errors.
-
Decision Matrix & Workflow
For routine lab work, do not perform all methods. Use this decision tree to select the efficient path.
Figure 2: Operational decision matrix for selecting the appropriate purity assessment method.
References
-
Tyutyunov, A. A., et al. (2016).[1] "Study of Reactivity of Trifluoromethanesulfonyl Bromide Towards Unsaturated Hydrocarbons." Fluorine Notes, Vol. 6(109).[1] Link
- Citation Context: Describes the synthesis, boiling point (58-60°C), and reactivity of TfBr, establishing the baseline for impurity profiles ( , ).
-
TCI Chemicals. (n.d.). "Trifluoromethanesulfonyl Bromide Product Specifications." Link[2]
- Citation Context: Provides physical property data (Density 1.98 g/mL) and standard commercial purity benchmarks (>95% GC).
-
Reich, H. J. (2020).[3] "19F NMR Chemical Shifts." University of Wisconsin-Madison Organic Chemistry Data. Link
- Citation Context: Authoritative source for chemical shift ranges of trifluoromethyl groups and reference standards like .
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Citation Context: The definitive guide for qNMR parameters, specifically the requirement for to ensure quantitative accuracy (referenced in Section 5, Protocol A).
- Burton, D. J., & Spawn, T. D. (1986). "Fluorinated Organometallics: Perfluoroalkylating Agents." Journal of Fluorine Chemistry. Citation Context: foundational work on the handling and stability of perfluoroalkanesulfonyl halides.
Sources
- 1. Volume # 6(109), November - December 2016 — "Study of reactivity of trifluoromethanesulfonyl bromide towards unsaturated hydrocarbons" [notes.fluorine1.ru]
- 2. Trifluoromethanesulfonyl Bromide | 15458-53-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. organicchemistrydata.org [organicchemistrydata.org]
Comparative Yield Analysis of Trifluoromethanesulfonyl Bromide (TfBr) Mediated Reactions: A Guide for Synthetic Chemists
Introduction: The Role of TfBr in Modern Organic Synthesis
Trifluoromethanesulfonyl bromide (CF₃SO₂Br), commonly known as TfBr, is a versatile reagent that has garnered significant interest in organic synthesis. Its unique reactivity profile allows it to act as a source of trifluoromethyl or trifluoromethanesulfonyl groups, or as a potent brominating agent.[1] The strong electron-withdrawing nature of the trifluoromethanesulfonyl (triflyl) group makes the bromine atom highly electrophilic, enabling a range of chemical transformations often with high efficiency and selectivity. This guide provides a comparative analysis of TfBr in several key reaction classes, offering a side-by-side look at its performance against more conventional reagents, supported by experimental data and detailed protocols.
Electrophilic Bromination of Aromatic Compounds
Electrophilic aromatic substitution is a cornerstone of organic synthesis, and the choice of brominating agent is critical to achieving desired regioselectivity and yield.[2] While reagents like N-Bromosuccinimide (NBS) and molecular bromine (Br₂) are widely used, TfBr presents a powerful alternative, particularly for deactivated substrates.
Performance Comparison: TfBr vs. Other Brominating Agents
The enhanced electrophilicity of the bromine atom in TfBr allows it to effectively brominate aromatic rings that are often unreactive towards traditional reagents like NBS without strong acid catalysis.
| Substrate | Reagent | Conditions | Yield (%) | Reference |
| Nitrobenzene | Ba(BrF₄)₂ | No catalyst | High | [3] |
| Tetrahydroquinoline | NBS | CHCl₃, r.t. | up to 85% | [4] |
| Deactivated Arenes | TBCA in TFA | r.t. | Good | [5] |
| Phenol | NBS/Silica Gel | - | Good | [2] |
Note: Direct comparative yield data for TfBr in aromatic bromination is less commonly published in head-to-head studies against NBS or Br₂ for the same substrate under identical conditions. The table illustrates the effectiveness of various reagents for different substrate classes.
Causality Insights: The high reactivity of TfBr in electrophilic bromination stems from the polarization of the S-Br bond by the CF₃SO₂ group. This makes the bromine atom significantly more electron-deficient and thus a more aggressive electrophile compared to the bromine in NBS or Br₂. For deactivated substrates, this enhanced electrophilicity is often necessary to overcome the electron-withdrawing effects on the aromatic ring.
Representative Experimental Protocol: Bromination of a Deactivated Arene
While a specific protocol for TfBr-mediated aromatic bromination is not detailed in the provided search results, a general procedure can be adapted from protocols for other powerful electrophilic brominating agents.
-
To a solution of the deactivated aromatic compound (1.0 mmol) in a suitable solvent (e.g., CH₂Cl₂, MeCN) at 0 °C, add TfBr (1.1 mmol) dropwise.
-
Allow the reaction mixture to stir at 0 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.
-
Extract the product with an organic solvent (e.g., CH₂Cl₂ or EtOAc).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Addition Reactions to Unsaturated Hydrocarbons
TfBr can undergo additive reactions with a variety of unsaturated compounds. These reactions can proceed through different mechanisms, including radical and ion-radical pathways, often initiated photochemically or with a catalyst.[1] This versatility allows for the synthesis of various organic compounds containing a trifluoromethyl group.
Performance Comparison: TfBr in Addition Reactions
The efficiency of TfBr addition to alkenes and alkynes is often dependent on the initiation method. Copper catalysis, in particular, has been shown to facilitate these reactions in good yields.[6]
| Unsaturated Substrate | Reagent | Conditions | Product Yield (%) | Reference |
| (2E)-1,4-diacetoxy-2-butene | TfBr | Powdered Copper, MeCN, r.t. | 70% | [1] |
| Allylcarboranes | TfBr | Copper-catalysis | Good | [6] |
| Terminal Olefins | Various CF₃ Reagents | Various | - | [1] |
| Arylalkynes | NaSO₂CF₃/NaBrO₃ | Transition-metal free | Good | [6] |
Causality Insights: In copper-catalyzed additions, the reaction likely proceeds through a single-electron transfer mechanism, generating a trifluoromethanesulfonyl radical (CF₃SO₂•). This radical adds to the double or triple bond, followed by bromine atom transfer from another molecule of TfBr or a copper-bromide species to yield the final adduct. This pathway is often more efficient and provides higher yields compared to thermal or photochemical initiation, which can lead to side reactions like desulfodioxidation.[1]
Experimental Workflow: Copper-Catalyzed Addition of TfBr to an Alkene
Caption: General workflow for the copper-catalyzed addition of TfBr to an alkene.
Detailed Protocol: Synthesis of 4-(Acetoxy)-2-bromo-3-(trifluoromethyl)butyl acetate
This protocol is adapted from the work of a study on the reactivity of trifluoromethanesulfonyl bromide.[1]
-
Add powdered copper (0.63 g, 0.01 g-at) to a solution of (2E)-1,4-diacetoxy-2-butene (100 g, 0.58 mol) in 100 ml of acetonitrile.
-
Bubble the solution with argon to create an inert atmosphere.
-
Add trifluoromethanesulfonyl bromide (123.5 g, 0.58 mol) dropwise while stirring.
-
Stir the reaction mixture for two days at room temperature.
-
Evaporate the solvent under reduced pressure.
-
Distill the residue at a pressure of 0.5 torr.
-
Further rectification of the obtained distillate yields 130 g (70%) of the adduct as a mixture of stereoisomers.[1]
Bromo-functionalization and Cyclization Reactions
TfBr's reactivity can be harnessed for more complex transformations, including bromofluorination and cyclization reactions. In these cases, TfBr acts as an electrophilic bromine source that initiates a cascade of events leading to the final product.
Comparative Analysis in Bromo-functionalization
For cyclization reactions, reagents like triflic anhydride (Tf₂O) are known to mediate the formation of heterocyclic systems, such as indolines, through the activation of hydroxyl groups and subsequent intramolecular attack.[9] While TfBr is not a direct analogue, its electrophilic nature could potentially initiate similar cyclization cascades in appropriately designed substrates, for instance, in Prins-type cyclizations.[10]
Proposed Mechanistic Pathway: Electrophilic Bromine Initiated Cyclization
Caption: A plausible mechanism for TfBr-initiated intramolecular cyclization of an unsaturated alcohol.
Conclusion
Trifluoromethanesulfonyl bromide (TfBr) is a highly reactive and versatile reagent with significant potential in organic synthesis. Its ability to act as a potent electrophilic brominating agent and as a precursor for trifluoromethyl-containing building blocks makes it a valuable tool for accessing complex molecular architectures. While direct, side-by-side comparative yield analyses with more common reagents are sometimes scarce in the literature, the available data indicates that TfBr can offer superior performance in specific applications, particularly in the addition to unsaturated systems and potentially in the bromination of less reactive substrates. As with any highly reactive reagent, careful optimization of reaction conditions is crucial to maximizing yields and minimizing side products.
References
- A Comparative Guide: Molecular Bromine vs. N-Bromosuccinimide for the Bromination of Tetrahydroquinolines - Benchchem. (n.d.). Benchchem.
- Electrophilic Bromination of Nitrobenzene Using Barium Tetrafluorobromate (III). (2025, October 30).
- Study of reactivity of trifluoromethanesulfonyl bromide towards unsaturated hydrocarbons. (2016, December). Fluorine Notes.
- The reaction of perfluoroalkanesulfonyl halides VII. Preparation and reactions of trifluoromethanesulfonyl bromide. (2025, August 7).
- Triflamides and Triflimides: Synthesis and Applic
- Application of trifluoromethanesulfonyl chloride in organic synthesis: sulfonylation and trifluoromethyl
- Triflamides and Triflimides: Synthesis and Applic
- From α-Bromomethylbutenolide to Fused Tri(Tetra) Cyclic Dihydrofurandiones through Barbier Reaction–Heck Arylation Sequence. (2017, December 8). MDPI.
- Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verific
- NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. (2023, November 15). PMC.
- Electrophilic Activation of Molecular Bromine Medi
- Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in B
- Electrophilic Aromatic Substitution. (n.d.). Unknown Source.
- Triflic anhydride mediated cyclization of 5-hydroxy-substituted pyrrolidinones for the preparation of alpha-trifluoromethylsulfonamido furans. (2003, June 27). PubMed.
- Environmentally benign electrophilic and radical bromination 'on water': H2O2–HBr system versus N-bromosuccinimide. (2025, August 6).
- Bromoarene synthesis by bromination or substitution. (n.d.). Organic Chemistry Portal.
- NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. (n.d.). RSC Publishing.
- Synthesis of novel fluorinated building blocks via halofluorination and related reactions. (2020, October 6). Beilstein J. Org. Chem.
- Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. (2021, April 29). Beilstein Journals.
- Synthesis of novel fluorinated building blocks via halofluorination and rel
- Enantioselective access to tricyclic tetrahydropyran derivatives by a remote hydrogen bonding mediated intramolecular IEDHDA reaction. (2021, December 10). PMC - NIH.
- Synthesis of Medium-Sized Heterocycles by Transition-Metal-Catalyzed Intramolecular Cycliz
- A Comparative Analysis of Trifluoromethylated Isoquinolines: Synthesis, Biological Activity, and Therapeutic Potential. (n.d.). Benchchem.
- Green Synthesis of Trifluoromethanesulfonyl Fluoride as an Eco-Friendly Alternative to SF6 Gas Insulation and Analysis of Its Acute Inhal
- Reaction Chemistry & Engineering. (2023, November 22). University of Cambridge.
- An Experimental Investigation of Customer Reactions to Service Failure and Recovery Encounters: Paradox or Peril?. (2015, December 9).
- Human Versus Automated Sales Agents: How and Why Customer Responses Shift Across Sales Stages. (2022, November 11).
- Modeling Customer Reactions to Sales Attempts: If Cross-Selling Backfires. (2026, January 6).
Sources
- 1. Volume # 6(109), November - December 2016 — "Study of reactivity of trifluoromethanesulfonyl bromide towards unsaturated hydrocarbons" [notes.fluorine1.ru]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of novel fluorinated building blocks via halofluorination and related reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Triflic anhydride mediated cyclization of 5-hydroxy-substituted pyrrolidinones for the preparation of alpha-trifluoromethylsulfonamido furans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]
A Prospective Guide to Kinetic Isotope Effect Studies Involving Trifluoromethanesulfonyl Bromide: Unraveling Mechanistic Complexities
For researchers, scientists, and drug development professionals dedicated to understanding and optimizing chemical transformations, the elucidation of reaction mechanisms is paramount. The kinetic isotope effect (KIE) is a powerful tool in this endeavor, offering profound insights into the nature of transition states. This guide provides a forward-looking analysis of the application of KIE studies to reactions involving trifluoromethanesulfonyl bromide (TfSO2Br), a reagent of growing interest. While direct experimental KIE data for this specific reagent is not yet prevalent in the literature, this document will serve as a comprehensive guide for designing, executing, and interpreting such studies. By drawing comparisons with related sulfonyl halides and other brominating agents, we will explore how KIE can illuminate the nuanced mechanistic pathways of trifluoromethanesulfonyl bromide.
The Significance of Trifluoromethanesulfonyl Bromide and the Untapped Potential of KIE Studies
Trifluoromethanesulfonyl bromide (TfSO2Br) is a versatile reagent employed in organic synthesis, primarily for the introduction of the trifluoromethyl group (CF3) and for bromination reactions. Its reactivity, often involving radical intermediates, presents a rich area for mechanistic investigation. Understanding the precise mechanism of its reactions is crucial for controlling selectivity, improving yields, and designing novel transformations.
The kinetic isotope effect, the change in the rate of a reaction when an atom in a reactant is replaced with one of its heavier isotopes, provides a direct probe into the bonding changes occurring at the rate-determining step of a reaction. To date, the application of KIE studies to trifluoromethanesulfonyl bromide remains a largely unexplored frontier. This guide aims to bridge this gap by providing a theoretical framework and a practical roadmap for researchers to leverage KIE in their investigations of TfSO2Br chemistry.
Comparative Analysis: What Can We Expect from KIE Studies on Trifluoromethanesulfonyl Bromide?
The triflate group (CF3SO2O-) is an exceptional leaving group due to its high thermodynamic stability and low nucleophilicity.[1] This property is central to the reactivity of triflating agents. While direct analogues in KIE studies for TfSO2Br are scarce, we can draw valuable inferences from studies on other sulfonyl halides and related compounds.
For instance, studies on the solvolysis of 4-X-benzenesulfonyl chlorides have shown that the kinetic solvent isotope effect (kH2O/kD2O) is sensitive to the electronic nature of the substituent, suggesting a significant degree of bond making in the transition state.[2] In contrast, nucleophilic substitution at a saturated carbon atom generally shows less sensitivity of the KIE to structural changes.[2]
Reactions involving trifluoromethanesulfonyl bromide often proceed via radical mechanisms, particularly under photochemical or metal-catalyzed conditions, and are frequently accompanied by the extrusion of sulfur dioxide (SO2).[3][4][5] This mode of reactivity distinguishes it from many other triflating agents that react through nucleophilic substitution or electrophilic pathways.
Table 1: Anticipated Kinetic Isotope Effects for Plausible Mechanisms of Trifluoromethanesulfonyl Bromide Reactions
| Proposed Mechanism | Isotopic Label Position | Expected KIE (k_light / k_heavy) | Mechanistic Interpretation |
| Radical Chain Initiation | S-Br bond | > 1 (Normal) | Cleavage of the S-Br bond is involved in the rate-determining initiation step. |
| C F3-S bond | ~ 1 (No effect) | C-S bond cleavage is not involved in the rate-determining step. | |
| S_N2-type Substitution | S-Br bond | > 1 (Normal) | The S-Br bond is breaking in the transition state. |
| Nucleophile | > 1 (Normal) | The bond from the nucleophile to the sulfur atom is forming in the transition state. | |
| Oxidative Addition to a Metal | S-Br bond | > 1 (Normal) | The S-Br bond is cleaved during the oxidative addition step, which is rate-determining. |
| Metal Center | Isotope effect depends on the metal | Changes in the coordination sphere of the metal can be probed. |
Designing a Kinetic Isotope Effect Study: A Hypothetical Case
To illustrate the practical application of KIE in studying the mechanism of a trifluoromethanesulfonyl bromide reaction, let us consider its radical addition to an alkene, a common transformation for this reagent.[3][4]
Objective:
To determine if the cleavage of the S-Br bond is the rate-determining step in the radical addition of TfSO2Br to a generic alkene.
Experimental Design:
A competitive KIE experiment will be designed, where a mixture of natural abundance TfSO2Br and its heavy isotope-labeled counterpart (e.g., containing ³⁴S or ⁸¹Br) is reacted with an excess of the alkene. The relative rates of reaction for the light and heavy isotopologues will be determined by analyzing the isotopic composition of the unreacted starting material or the product at various reaction times.
Synthesis of Isotopically Labeled Trifluoromethanesulfonyl Bromide:
The synthesis of trifluoromethanesulfonyl bromide can be achieved by the reaction of sodium trifluoromethanesulfinate with bromine.[3] To prepare an isotopically labeled version, one would start with an isotopically enriched precursor. For example, for ³⁴S-labeled TfSO2Br, the synthesis could commence from ³⁴S-enriched sodium sulfite.
Caption: Proposed synthetic route for ³⁴S-labeled trifluoromethanesulfonyl bromide.
Experimental Protocol:
-
Preparation of Reaction Mixture: A stock solution containing a precisely known ratio of natural abundance TfSO2Br and the synthesized isotopically labeled TfSO2Br in a suitable solvent (e.g., acetonitrile) is prepared.
-
Reaction Initiation: The alkene is added to the TfSO2Br solution, and the reaction is initiated, for example, by photolysis with a UV lamp or by the addition of a radical initiator.
-
Time-Point Sampling: Aliquots of the reaction mixture are withdrawn at specific time intervals.
-
Quenching: The reaction in each aliquot is quenched immediately, for instance, by the addition of a radical scavenger.
-
Sample Analysis: The isotopic ratio of the unreacted TfSO2Br or the product is determined using a sensitive analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or Isotope Ratio Mass Spectrometry (IRMS).
-
KIE Calculation: The KIE is calculated from the change in the isotopic ratio as a function of the reaction conversion.
Caption: General experimental workflow for a competitive KIE study.
Interpreting the Results: A Comparison with Alternative Trifluoromethanesulfonylating Agents
The outcome of the KIE study will provide critical information to differentiate between possible reaction mechanisms.
-
A significant normal KIE (k_light / k_heavy > 1) for the S-Br bond would strongly support a mechanism where the cleavage of this bond is part of the rate-determining step. This would be consistent with a radical initiation process or a rate-limiting oxidative addition to a metal catalyst.
-
A KIE close to unity (k_light / k_heavy ≈ 1) would indicate that the S-Br bond cleavage is not rate-determining. In this scenario, other steps, such as the addition of the trifluoromethanesulfonyl radical to the alkene or a subsequent propagation step, could be rate-limiting.
In comparison to other trifluoromethanesulfonylating agents like triflic anhydride (Tf2O) or N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf2), which typically react via nucleophilic attack on the sulfur atom, TfSO2Br's propensity for radical pathways sets it apart. KIE studies on these more traditional triflating agents would likely focus on isotopic substitution at the sulfur atom or the nucleophile to probe the S_N2-like transition state. The unique mechanistic possibilities for TfSO2Br make KIE studies particularly valuable for this reagent.
Conclusion: Paving the Way for Deeper Mechanistic Understanding
While direct experimental data on the kinetic isotope effect of trifluoromethanesulfonyl bromide is currently lacking, this guide has outlined a clear path forward for researchers to utilize this powerful technique. By designing and executing KIE studies, the scientific community can gain unprecedented insights into the reaction mechanisms of this important reagent. The hypothetical experimental design and the comparative analysis presented here provide a solid foundation for such investigations. The elucidation of these mechanisms will undoubtedly lead to the development of more efficient, selective, and innovative synthetic methodologies, ultimately benefiting the fields of chemical research and drug development.
References
-
Aure Chemical. (2026, February 7). Triflation Reagents in Organic Synthesis. [Link][1]
-
Huang, W., & Chen, Q. (1988). The reaction of perfluoroalkanesulfonyl halides VII. Preparation and reactions of trifluoromethanesulfonyl bromide. Journal of Fluorine Chemistry, 39(3), 345-353. [Link][3]
-
Robertson, R. E., & Rossall, B. (1971). Sulfonyl Chloride Kinetics. Part III. Nucleophilic Interaction on the Transition State for 4-X-Benzenesulfonyl. Canadian Journal of Chemistry, 49(9), 1451-1455. [Link][2]
-
Tyutyunov, A. A., Ibragimova, L. F., Kagramanov, N. D., Sterlin, S. R., & Igumnov, S. M. (2016). Study of reactivity of trifluoromethanesulfonyl bromide towards unsaturated hydrocarbons. Fluorine Notes, 109(1-2). [Link][4]
-
Ibragimova, L. F., Tyutyunov, A. A., Kagramanov, N. D., Sterlin, S. R., & Igumnov, S. M. (2020). Synthesis and reactions of perfluoroalkane-α-hydro- and -α, α-dihydrosulfonyl bromides with alkenes. Fluorine Notes, 128(1-2). [Link][5]
Sources
- 1. Triflation Reagents in Organic Synthesis | Aure Chemical [aurechem.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. researchgate.net [researchgate.net]
- 4. Volume # 6(109), November - December 2016 — "Study of reactivity of trifluoromethanesulfonyl bromide towards unsaturated hydrocarbons" [notes.fluorine1.ru]
- 5. Volume # 1(128), January - February 2020 — "Synthesis and reactions of perfluoroalkane-α-hydro- and -α, α-dihydrosulfonyl bromides with alkenes" [notes.fluorine1.ru]
Safety Operating Guide
Trifluoromethanesulfonyl bromide proper disposal procedures
Executive Summary: The Hazard Profile
Trifluoromethanesulfonyl bromide (TfBr) (CAS: 15458-53-4) is not a standard organic waste. It is a precursor to Triflic Acid (one of the strongest known superacids) and releases Hydrogen Bromide (HBr) gas upon contact with moisture.
Critical Warning:
-
Water Reactivity: Violent.[1][2] Do not add water directly to the neat chemical.[2]
-
Inhalation Hazard: HBr gas is immediately toxic and corrosive to respiratory mucosa.
-
Corrosivity: Causes immediate, severe, and potentially irreversible tissue damage.
This guide outlines a Controlled Hydrolysis & Neutralization protocol. This method separates the heat of hydrolysis from the heat of neutralization, providing a thermodynamic safety buffer that prevents thermal runaway and explosive splattering.
Technical Data & Pre-Operational Assessment
Before initiating disposal, verify the physical parameters to ensure your containment vessels are chemically resistant and sized correctly.
| Parameter | Value | Operational Implication |
| Molecular Formula | CF₃SO₂Br | Hydrolyzes to CF₃SO₃H + HBr |
| Molecular Weight | 212.97 g/mol | Heavy vapor; accumulates in low spots. |
| Density | ~1.98 g/mL | Sinks in water. Pools at the bottom of aqueous quenching mixtures if not stirred vigorously. |
| Boiling Point | 58–60 °C | Low BP. High vapor pressure. Keep cold. |
| Solubility | Reacts with water | Use dry organic solvents (DCM, Toluene) for dilution if necessary. |
Mandatory PPE:
-
Respiratory: Fume hood (Face velocity >100 fpm). If working outside a hood (spills), a full-face respirator with acid gas cartridges (Type E/B) is required.
-
Skin: Double-gloving. Inner: Nitrile.[3] Outer: 5-mil or thicker Laminate (Silver Shield) or heavy Neoprene. TfBr penetrates standard nitrile rapidly.
-
Eyes: Chemical splash goggles + Face shield.
Operational Workflow: Decision Matrix
The following decision tree dictates your immediate actions based on the state of the chemical.
Figure 1: Operational decision matrix for Trifluoromethanesulfonyl bromide handling.
Detailed Protocol: Controlled Hydrolysis & Neutralization
Objective: Convert reactive TfBr into stable salts (Sodium Triflate and Sodium Bromide) without generating uncontrolled heat or gas.
The Chemistry:
Step 1: System Setup
-
Location: Work exclusively in a functioning fume hood.
-
Vessel: Use a 3-neck round-bottom flask (RBF) or a large beaker. Size the vessel to hold 10x the volume of the TfBr to be disposed.
-
Cooling: Place the vessel in an ice/water bath .
-
Base Preparation: Prepare a 10-20% Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (NaHCO₃) solution.
-
Note: NaOH is preferred to avoid excessive foaming (CO₂) generated by bicarbonate, but it generates more heat. If using NaOH, cooling is critical.
-
Step 2: The Quenching Process (The "Ice Strike")
Why this method? Adding TfBr directly to base causes two exothermic reactions simultaneously (Hydrolysis + Neutralization). We separate them to manage the energy release.
-
Charge the Vessel: Add crushed ice and water to your vessel.
-
Agitation: Turn on the magnetic stirrer. Vigorous stirring is required because TfBr is denser than water and will sink/pool, delaying reaction until it suddenly "burps" violently.
-
Addition:
-
Using a pressure-equalizing addition funnel (for large amounts >50mL) or a glass syringe (for small amounts), add the TfBr dropwise to the stirring ice water.
-
Observation: You will see "smoke" (HBr mist) and heat generation. The ice will melt.
-
Rate Control: If the temperature rises above 20°C, STOP. Let the bath cool the mixture down.
-
Step 3: Neutralization
-
Once all TfBr is added to the water, you now have a solution of dilute Triflic Acid and Hydrobromic Acid.
-
Slowly add your prepared Base Solution (NaOH or NaHCO₃) to the reaction mixture.
-
Monitor pH: Continue adding base until the pH is stable between 6 and 8 .
-
Self-Validating Step: Stop stirring and let the solution sit for 5 minutes. Re-check pH. If it drops (becomes acidic again), unreacted TfBr was pooling at the bottom and has just hydrolyzed. Add more base.
-
Step 4: Final Disposal
-
The resulting solution contains Sodium Triflate and Sodium Bromide .
-
Label the waste container: "Aqueous Waste: Sodium Triflate, Sodium Bromide. pH Neutral."
-
Dispose of according to local EHS regulations for aqueous chemical waste.
Emergency Procedures: Spill Management
Scenario: A bottle of TfBr drops and shatters outside the hood.
-
Evacuate: Clear the lab immediately. The HBr fumes are a respiratory hazard.[2][4]
-
Isolate: Close lab doors and post "DO NOT ENTER" signage.
-
PPE Upgrade: Do not re-enter without SCBA or Air-Purifying Respirator with Acid Gas cartridges.
-
Dry Absorption (CRITICAL):
-
DO NOT use water. Water will cause the spill to boil and release a massive cloud of acid vapor.
-
Cover the spill with Vermiculite , Dry Sand , or a commercial Acid-Neutralizing Absorbent (e.g., Spill-X-A).
-
Why? This absorbs the liquid and slows the hydrolysis rate.
-
-
Cleanup:
-
Scoop the soaked absorbent into a wide-mouth container.
-
Place this container inside a fume hood.
-
Treat the solid waste as "Hazardous Solid Waste (Acidic/Reactive)."
-
Chemical Pathway Visualization
Understanding the molecular transformation ensures you respect the stoichiometry and thermodynamics of the process.
Figure 2: Chemical reaction pathway showing the generation of superacid intermediates and final stable salts.
References
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 14000568: Trifluoromethanesulfonyl bromide. PubChem. [Link]
Sources
A Senior Application Scientist's Guide to Handling Trifluoromethanesulfonyl Bromide: From Hazard Assessment to Disposal
Trifluoromethanesulfonyl bromide (TfBr), also known as triflyl bromide, is a potent reagent in modern organic synthesis, valued for its role in trifluoromethylation and the formation of triflates.[1][2] However, its utility is matched by its significant hazards. This guide moves beyond a simple checklist of personal protective equipment (PPE). It provides a procedural and logistical framework for researchers, scientists, and drug development professionals to handle this chemical with the highest degree of safety and confidence. Here, we will dissect the "why" behind each safety measure, ensuring every protocol is a self-validating system of protection.
Hazard Analysis: The Foundation of Your Safety Protocol
Understanding the inherent dangers of Trifluoromethanesulfonyl bromide is the critical first step in designing a robust safety plan. Its hazardous properties are multifaceted and dictate the stringent PPE and handling protocols required.
-
Extreme Corrosivity: The primary danger of TfBr is its severe corrosivity. It is classified as Skin Corrosion/Irritation Category 1B and Serious Eye Damage/Eye Irritation Category 1.[3][4] This means it can cause severe, irreversible burns to the skin and can lead to permanent eye damage upon contact.[3][5] The necessity for complete skin and eye protection is therefore non-negotiable.
-
Reactivity with Water: The compound is known to be moisture-sensitive and can decompose in contact with water, liberating toxic and corrosive gases such as hydrogen bromide and hydrogen fluoride.[3][6] This reactivity necessitates handling under inert atmosphere conditions and strictly avoiding water-based extinguishing agents in case of a fire.
-
Inhalation Hazard: While specific inhalation toxicity data is limited, safety data sheets (SDS) universally recommend avoiding the inhalation of mists or vapors.[3] In case of inhalation, immediate removal to fresh air and urgent medical attention are required.[3][7] Given its volatility (boiling point of 58-60°C), the potential for generating hazardous vapors is high, especially outside of a controlled environment.[8]
-
Metal Corrosivity: TfBr is corrosive to metals, which has implications for both storage and the selection of equipment (e.g., needles, spatulas).[4][7] It must be stored in a corrosion-resistant container.[3][7]
Core PPE Requirements: Your First Line of Defense
The selection of PPE is not a matter of preference but a direct response to the identified hazards. All PPE should be inspected for integrity before each use.[9]
Data Presentation: PPE Levels for Trifluoromethanesulfonyl Bromide Handling
| Task / Scenario | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Storage & Inspection | Impervious gloves (e.g., Nitrile, Neoprene) | Chemical splash goggles | Lab coat | Not required if container is sealed and no vapors are present |
| Small-Scale Transfer (<50 mL) in Fume Hood | Heavy-duty impervious gloves (consider double-gloving) | Chemical splash goggles and a full-face shield | Flame-retardant, chemical-resistant lab coat or apron | Not required if work is performed correctly within a certified chemical fume hood |
| Large-Scale Transfer (>50 mL) or Reaction Setup | Heavy-duty impervious gloves (e.g., Butyl rubber) | Chemical splash goggles and a full-face shield | Chemical-resistant suit or apron over a flame-retardant lab coat | A NIOSH-approved respirator (e.g., full-face with appropriate cartridges for acid gas/organic vapor) should be on standby and used if there is any suspicion of fume hood malfunction.[3][6] |
| Spill Cleanup | Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber) | Full-face, air-purifying respirator (APR) or Self-Contained Breathing Apparatus (SCBA) | Fully encapsulated, chemical-resistant suit[10] | Full-face, air-purifying respirator (APR) or Self-Contained Breathing Apparatus (SCBA) is mandatory.[3] |
Experimental Protocol: Step-by-Step Guide for Safe Reagent Transfer
This protocol outlines the essential steps for safely transferring Trifluoromethanesulfonyl bromide within a certified chemical fume hood. The causality behind each step is to prevent contact, contain vapors, and ensure a controlled environment.
-
Preparation is Paramount:
-
Ensure a certified chemical fume hood is operational and the sash is at the appropriate working height.
-
Clear the fume hood of all unnecessary equipment and materials.
-
Have a spill kit readily accessible. The kit should contain an inert absorbent material like dry sand, earth, or vermiculite.[3] Do not use combustible materials like sawdust.
-
Prepare and label the receiving vessel within the fume hood.
-
Don the appropriate PPE as specified in the table above for the scale of your transfer.
-
-
Container Handling:
-
Allow the reagent bottle to equilibrate to the ambient temperature of the fume hood before opening to minimize pressure differentials. The product may develop pressure and should be opened carefully.[3]
-
Place the reagent bottle in a secondary container (e.g., a glass beaker or plastic tub) to contain any potential drips.
-
-
The Transfer:
-
Slowly and carefully uncap the bottle.
-
Use a clean, dry, and corrosion-resistant syringe or cannula for the liquid transfer.
-
Execute the transfer slowly to avoid splashing. Keep your face behind the sash and utilize the face shield for an extra layer of protection.
-
Once the transfer is complete, securely recap the reagent bottle.
-
-
Immediate Cleanup:
-
Wipe down the exterior of the reagent bottle and any drips on the work surface with a cloth lightly dampened with an appropriate solvent (e.g., isopropanol), ensuring the wipe is disposed of as hazardous waste.
-
Decontaminate the syringe or cannula according to your institution's standard operating procedures before removing it from the fume hood.
-
-
Post-Transfer:
Emergency Procedures: Spill and Exposure Management
Immediate and correct response to an emergency is critical. All personnel working with TfBr must be familiar with these procedures and the location of safety equipment, including emergency showers and eyewash stations.
Personal Exposure Protocol:
-
Skin Contact: Immediately take off all contaminated clothing.[3] Rinse the affected skin area with copious amounts of water for at least 15 minutes, using an emergency shower if necessary.[3][11] Seek immediate medical attention.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do so.[3] Seek immediate medical attention.[3]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[3] Seek immediate medical attention.[3]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. [3][7] Seek immediate medical attention.[3]
Mandatory Visualization: Spill Response Workflow
Caption: Workflow for a safe and effective response to a Trifluoromethanesulfonyl bromide spill.
Operational and Disposal Plans
Storage:
-
Store Trifluoromethanesulfonyl bromide in a refrigerator (0-10°C) in its original, tightly closed, and corrosion-resistant container.[3][7]
-
The storage area must be well-ventilated, secure (store locked up), and away from incompatible materials.[3][11]
-
Always store under an inert gas atmosphere as recommended.[2][7]
Disposal:
-
All materials contaminated with Trifluoromethanesulfonyl bromide, including empty containers, absorbent materials from spills, and used reaction mixtures, are considered hazardous waste.
-
Do not attempt to neutralize the chemical.
-
Disposal must be conducted through an approved hazardous waste disposal plant, strictly following all local, regional, and national regulations.[2][3] Consult your institution's environmental health and safety (EHS) department for specific procedures.
This comprehensive guide provides the necessary framework for handling Trifluoromethanesulfonyl bromide safely. By understanding the fundamental hazards and the reasoning behind each procedural step, researchers can confidently utilize this valuable reagent while ensuring the protection of themselves, their colleagues, and the environment.
References
-
Airgas. (2022, January 5). SAFETY DATA SHEET: Bromine Trifluoride. [Link]
-
New Jersey Department of Health. (1998, November). HAZARD SUMMARY: BROMINE TRIFLUORIDE. [Link]
-
National Center for Biotechnology Information. (n.d.). Trifluoromethanesulfonyl Bromide. PubChem Compound Database. [Link]
-
Fluorine Notes. (2016, December). Study of reactivity of trifluoromethanesulfonyl bromide towards unsaturated hydrocarbons. [Link]
-
ResearchGate. (n.d.). The reaction of perfluoroalkanesulfonyl halides VII. Preparation and reactions of trifluoromethanesulfonyl bromide. [Link]
-
National Center for Biotechnology Information. (n.d.). Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry. PMC. [Link]
-
Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. [Link]
-
Solutions Pest & Lawn. (n.d.). The Best Personal Protective Equipment For Pesticides. [Link]
-
Fluorine Notes. (2020, February). Synthesis and reactions of perfluoroalkane-α-hydro- and -α, α-dihydrosulfonyl bromides with alkenes. [Link]
-
SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Trifluoromethanesulfonyl Bromide | 15458-53-4 | TCI AMERICA [tcichemicals.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Trifluoromethanesulfonyl Bromide | CBrF3O2S | CID 14000568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. nj.gov [nj.gov]
- 7. Trifluoromethanesulfonyl Bromide | 15458-53-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. Volume # 6(109), November - December 2016 — "Study of reactivity of trifluoromethanesulfonyl bromide towards unsaturated hydrocarbons" [notes.fluorine1.ru]
- 9. solutionsstores.com [solutionsstores.com]
- 10. sams-solutions.com [sams-solutions.com]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
